8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Description
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Properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-11-3-9-10-6(5)11/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEOWHVZVQHAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NN=CN2C=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680936 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216475-30-7 | |
| Record name | 8-Bromo[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its molecular structure, physicochemical characteristics, and provides a plausible synthetic route. Furthermore, it explores the reactivity of the triazolopyridine core and the bromo and carboxylic acid functional groups, highlighting their utility in the synthesis of diverse derivatives. The potential applications of this compound and its analogues as therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation, are discussed, drawing on the known biological activities of the broader triazolopyridine class of compounds. This document serves as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals based on this privileged scaffold.
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery. Its rigid structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. The incorporation of a bromine atom and a carboxylic acid moiety at the 8- and 6-positions, respectively, endows 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid with versatile chemical handles for further functionalization, making it a valuable building block in the synthesis of compound libraries for high-throughput screening.
Derivatives of the triazolopyridine and the broader 1,2,4-triazole class have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[4][5] This suggests that 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a promising starting point for the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₇H₄BrN₃O₂ | [6] |
| Molecular Weight | 242.03 g/mol | [6] |
| CAS Number | 1216475-30-7 | [6] |
| Appearance | Solid (predicted) | [6] |
| Purity | Typically >97% | [6] |
| Storage | Sealed in a dry environment at room temperature. | [6] |
IUPAC Name: 8-bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid[6]
InChI Key: HDEOWHVZVQHAPO-UHFFFAOYSA-N[6]
SMILES: O=C(O)c1cc2n(n=c(Br)c2)c1
Synthesis and Purification
While a specific, peer-reviewed synthesis for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the preparation of similar triazolopyridine derivatives. A common approach involves the cyclization of a substituted pyridine precursor.
A potential synthetic pathway is outlined below:
Figure 1: Plausible synthetic pathway for 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Step-by-Step Methodology (Hypothetical Protocol):
-
Synthesis of 2-Hydrazinyl-3-bromo-5-methylpyridine: 2,3-Dibromo-5-methylpyridine is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux. The displacement of the bromine atom at the 2-position is generally favored due to its higher reactivity.
-
Formation of the Triazole Ring: The resulting hydrazinylpyridine is then cyclized to form the triazolo[4,3-a]pyridine core. This is often achieved by heating with an orthoformate, such as triethyl orthoformate, which serves as a one-carbon source for the triazole ring.
-
Oxidation of the Methyl Group: The final step involves the oxidation of the methyl group at the 6-position to a carboxylic acid. A strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous basic solution is typically used for this transformation.
Purification:
The crude product would likely be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel. The purity of the final compound should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.
Spectroscopic Characterization (Predicted)
Although experimental spectra are not widely available, the expected spectroscopic features can be predicted based on the structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring system. The chemical shifts would be influenced by the electron-withdrawing nature of the triazole ring, the bromine atom, and the carboxylic acid. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (typically 160-180 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A strong carbonyl (C=O) stretching vibration will be present around 1700 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will also be observed in their respective regions.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and/or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature, resulting in two prominent peaks separated by two mass units.
Reactivity and Chemical Behavior
The chemical reactivity of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is dictated by its three key functional components: the triazolopyridine core, the bromine atom, and the carboxylic acid.
Figure 2: Key reactivity sites of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
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Carboxylic Acid Group: The carboxylic acid at the 6-position is a versatile handle for derivatization. It can readily undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.
-
Amidation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form amides. This is a particularly important reaction in medicinal chemistry for exploring structure-activity relationships.
-
-
Bromine Atom: The bromine atom at the 8-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of various aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Reaction with amines to form new carbon-nitrogen bonds, introducing diverse amino groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
-
Triazolopyridine Ring System: The nitrogen atoms in the heterocyclic core can potentially be involved in reactions such as N-alkylation or N-arylation, although the reactivity will be influenced by the electronic nature of the entire ring system.
Potential Applications in Drug Discovery
The 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid scaffold is a promising starting point for the development of novel therapeutic agents due to the wide range of biological activities reported for this class of compounds.
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Anticancer Agents: Many nitrogen-containing heterocyclic compounds, including triazole derivatives, have been investigated for their anticancer properties.[5] The ability to functionalize both the carboxylic acid and the bromo positions allows for the systematic exploration of the chemical space to identify potent and selective anticancer compounds.
-
Antimicrobial Agents: The triazole moiety is a well-known pharmacophore in many antifungal and antibacterial drugs.[4] Derivatives of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid could be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi.
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Anti-inflammatory Agents: Certain triazole derivatives have shown potent anti-inflammatory activity.[4] The carboxylic acid group can mimic the functionality of other known anti-inflammatory drugs, and further derivatization could lead to the discovery of novel anti-inflammatory agents.
Experimental Protocols
General Protocol for Amide Coupling:
-
To a solution of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM) at room temperature, add a coupling agent such as HATU (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
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Add the desired amine (1.1 eq) to the reaction mixture.
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Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
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Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with aqueous solutions to remove excess reagents and byproducts.
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Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
Figure 3: General workflow for the amide coupling of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Safety Information
Hazard Statements: [6]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H332: Harmful if inhaled.
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H335: May cause respiratory irritation.
Precautionary Statements: [6]
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is essential to consult the Safety Data Sheet (SDS) from the supplier before handling this compound and to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion
8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a versatile and valuable building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its strategic placement of a bromine atom and a carboxylic acid allows for a wide range of chemical modifications, making it an attractive scaffold for medicinal chemistry campaigns. While further experimental characterization is needed to fully elucidate its properties, the information presented in this guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in drug discovery.
References
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PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. [Link]
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Oakwood Chemical. 8-bromo-[1][2][3]triazolo[4, 3-a]pyridine-3-carboxylic acid, min 97%, 1 gram. [Link]
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ResearchGate. Synthesis of 8-bromo-7-chloro-[1][2][3]-triazolo[4,3-c]pyrimidines. [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
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Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
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Journal of Applied Pharmaceutical Science. Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. [Link]
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PubChemLite. 8-bromo-[1][2][3]triazolo[4,3-a]pyridine. [Link]
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Dalton Transactions. Investigation of the preparation and reactivity of metal–organic frameworks of cerium and pyridine-2,4,6-tricarboxylate. [Link]
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An In-depth Technical Guide to 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
An In-depth Technical Guide to 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid
CAS Number: 1216475-30-7
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical properties, a proposed synthetic pathway, and its prospective applications based on the established biological significance of the triazolopyridine scaffold.
Introduction: The Significance of the Triazolopyridine Core
The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds.[3] This fused bicyclic system, comprising a triazole ring fused to a pyridine ring, has demonstrated a wide spectrum of pharmacological activities. Its structural rigidity and the specific spatial arrangement of its nitrogen atoms allow for diverse interactions with various biological targets.
Historically, the triazolopyridine core is perhaps most famously represented by the antidepressant Trazodone.[4] More recently, derivatives of this scaffold have been investigated for a range of therapeutic applications, including as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, highlighting its relevance in immuno-oncology. The versatility of the triazolopyridine system makes it a valuable platform for the design of novel therapeutics.
8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid is a functionalized derivative within this class. The presence of a bromine atom and a carboxylic acid group offers synthetic handles for further chemical modifications, making it an attractive starting material for the generation of compound libraries for screening and lead optimization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid.
| Property | Value | Source |
| CAS Number | 1216475-30-7 | [5] |
| Molecular Formula | C₇H₄BrN₃O₂ | [5][6] |
| Molecular Weight | 242.03 g/mol | [6] |
| IUPAC Name | 8-bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid | [5] |
| Physical Form | Solid | [5] |
| Purity | Typically ≥97% | [5] |
| Storage | Sealed in dry, room temperature | [5] |
| InChI Key | HDEOWHVZVQHAPO-UHFFFAOYSA-N | [5] |
Proposed Synthesis Pathway
Workflow for the Proposed Synthesis
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-bromo-2-iodo-5-methylpyridine (Intermediate 1)
-
To a stirred solution of 2-amino-3-bromo-5-methylpyridine in a suitable acidic medium (e.g., aqueous HCl), cooled to 0-5 °C, add a solution of sodium nitrite (NaNO₂) dropwise.
-
Maintain the temperature below 5 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Add a solution of potassium iodide (KI) to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography to obtain pure 3-bromo-2-iodo-5-methylpyridine.
Causality: Diazotization of the amino group followed by Sandmeyer-type iodination is a classic and reliable method for introducing an iodine atom onto a pyridine ring, which is a good leaving group for the subsequent hydrazinolysis.
Step 2: Synthesis of 3-bromo-2-iodopyridine-5-carboxylic acid (Intermediate 2)
-
Dissolve 3-bromo-2-iodo-5-methylpyridine in a suitable solvent mixture, such as aqueous pyridine or aqueous tert-butanol.
-
Heat the solution to reflux and add potassium permanganate (KMnO₄) portion-wise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter off the manganese dioxide.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to yield 3-bromo-2-iodopyridine-5-carboxylic acid.
Causality: Oxidation of the methyl group to a carboxylic acid is a standard transformation. Potassium permanganate is a strong oxidizing agent capable of this conversion. The carboxylic acid group is a key functionality of the final target molecule.
Step 3: Synthesis of 3-bromo-2-hydrazinopyridine-5-carboxylic acid (Intermediate 3)
-
Suspend 3-bromo-2-iodopyridine-5-carboxylic acid in a suitable solvent such as ethanol or n-butanol.
-
Add an excess of hydrazine hydrate.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture, and the product should precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
Causality: The iodo group is a good leaving group for nucleophilic aromatic substitution. Hydrazine will displace the iodide to form the key hydrazinopyridine intermediate required for the subsequent cyclization to form the triazole ring.
Step 4: Synthesis of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (Final Product)
-
Heat a mixture of 3-bromo-2-hydrazinopyridine-5-carboxylic acid and an excess of formic acid at reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the reaction mixture and remove the excess formic acid under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality: The reaction of a 2-hydrazinopyridine with formic acid is a well-established method for the construction of the[1][2]triazolo[4,3-a]pyridine ring system. The formic acid serves as a one-carbon source for the formation of the triazole ring.
Potential Applications in Drug Discovery
The structural features of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The triazolopyridine core is a known pharmacophore, and the bromo and carboxylic acid functionalities allow for diverse chemical elaborations.
Workflow for Application in Drug Discovery
Caption: Application of the title compound in a drug discovery workflow.
4.1. As a Scaffold for Kinase Inhibitors
The pyridine and triazole nitrogens can act as hydrogen bond acceptors, a common interaction motif in kinase inhibitor binding. The triazolopyridine scaffold has been explored for the development of c-Met inhibitors, an important target in oncology.[3] The carboxylic acid at the 6-position can be converted to a variety of amides to explore the solvent-exposed region of an active site, while the bromine at the 8-position can be used in cross-coupling reactions to introduce diverse aryl or heteroaryl groups to probe deeper into hydrophobic pockets.
4.2. Development of Immuno-oncology Agents
Recent studies have identified[1][2]triazolo[4,3-a]pyridine derivatives as potent inhibitors of the PD-1/PD-L1 interaction. This is a critical immune checkpoint, and its inhibition can restore anti-tumor immunity. The core scaffold of the title compound is well-suited for the design of new inhibitors in this class. The carboxylic acid could be used to introduce functionalities that mimic key interactions of the PD-1 protein.
4.3. Central Nervous System (CNS) Drug Discovery
The triazolopyridine scaffold has a proven track record in CNS drug discovery, with Trazodone being a prime example. This class of compounds has been shown to interact with various receptors in the brain. The functional handles on 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid allow for the fine-tuning of physicochemical properties such as lipophilicity and polarity, which are critical for blood-brain barrier penetration.
Conclusion
8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid is a valuable and versatile building block for medicinal chemistry. Its triazolopyridine core is a well-validated pharmacophore with a broad range of biological activities. The presence of orthogonal functional groups—a carboxylic acid and a bromine atom—provides the synthetic flexibility required for the construction of diverse compound libraries. While specific biological data for this exact compound is not yet in the public domain, its structural alerts and the proven potential of the triazolopyridine class strongly suggest its utility in the discovery and development of novel therapeutics, particularly in the areas of oncology and CNS disorders. The proposed synthetic route provides a reliable and scalable method for its preparation, enabling its wider application in drug discovery programs.
References
- Exploring the Applications of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one in Heterocyclic Chemistry. (URL: )
-
The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (URL: [Link])
-
Discovery of[1][2]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. (URL: [Link])
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Synthesis and biological evaluation of new[1][2]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. (URL: [Link])
-
Triazolopyridine - Wikipedia. (URL: [Link])
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid - MySkinRecipes. (URL: [Link])
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Synthesis of 8‐bromo‐7‐chloro‐[1][2]‐triazolo[4,3‐c]pyrimidines. - ResearchGate. (URL: [Link])
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. (URL: [Link])
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. (URL: [Link])
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A Technical Guide to the Discovery and Synthesis of Novel Triazolopyridine Compounds
Prepared by Gemini, Senior Application Scientist
Abstract
The triazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique combination of a fused triazole and pyridine ring system provides a versatile template for engaging with a wide array of biological targets, from kinases to epigenetic readers.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel triazolopyridine compounds. We delve into the causality behind strategic synthetic choices, from classical cyclization reactions to modern transition-metal-catalyzed methodologies. Detailed, field-proven protocols are provided to ensure reproducibility. Furthermore, we explore the mechanistic basis of the scaffold's therapeutic utility, examining its role in inhibiting key signaling pathways implicated in cancer, inflammation, and metabolic diseases. Through a synthesis of technical accuracy and practical insight, this guide aims to empower researchers to rationally design and efficiently synthesize the next generation of triazolopyridine-based therapeutics.
Introduction: The Triazolopyridine Scaffold: A Privileged Core in Medicinal Chemistry
Triazolopyridines are a class of heterocyclic compounds characterized by a fused triazole and pyridine ring system.[1][5] The arrangement of nitrogen atoms and the nature of the ring fusion give rise to several distinct isomers, each with unique electronic and steric properties.[1] This structural diversity is a key reason for their prominence in drug discovery. As a bio-isostere for purines, the triazolopyridine scaffold can effectively mimic endogenous ligands, enabling it to interact with a multitude of biological targets.[1]
The significance of this scaffold is underscored by its presence in well-known pharmaceuticals such as the antidepressant Trazodone, the JAK1 inhibitor Filgotinib, and the alpha-blocker Dapiprazole.[1][2] The broad spectrum of biological activities associated with triazolopyridine derivatives—including anticancer, anti-inflammatory, antibacterial, and antiviral properties—makes them a focal point of intensive research in both academic and industrial settings.[1][3][6] This guide will navigate the essential aspects of their synthesis and application, providing a robust framework for innovation in this chemical space.
Strategic Approaches to Synthesis
The construction of the triazolopyridine core can be achieved through various synthetic routes. The choice of strategy is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. The methodologies have evolved from traditional multi-step sequences to more efficient, modern catalytic processes.[6]
Classical Cyclization Strategies
The traditional and most fundamental approach to synthesizing[1][2][6]triazolo[4,3-a]pyridines involves the dehydration and cyclization of a 2-hydrazinopyridine precursor.[1] This method typically begins with the reaction of 2-chloropyridine with hydrazine to form 2-hydrazinopyridine. Subsequent reaction with a carboxylic acid or its derivative (like an acid chloride or ester) forms an N'-acyl-2-hydrazinopyridine intermediate, which is then cyclized under dehydrating conditions.
Causality of Reagent Choice:
-
Phosphorus oxychloride (POCl₃) or strong acids (e.g., concentrated HCl): These are powerful dehydrating agents that facilitate the intramolecular cyclization by activating the amide carbonyl group for nucleophilic attack by the pyridine ring nitrogen.[1]
-
1,1'-Carbonyldiimidazole (CDI): CDI serves as a milder and highly effective reagent for the cyclization step.[1][2] It activates the carboxylic acid for the initial coupling with 2-hydrazinopyridine and then facilitates the subsequent cyclization of the hydrazide intermediate in a one-pot tandem process, which is highly efficient for both batch and continuous flow synthesis.[1]
Modern Transition-Metal Catalyzed Syntheses
Recent advancements have focused on developing more efficient and atom-economical synthetic routes using transition-metal catalysis. Copper-catalyzed reactions have emerged as a particularly powerful tool.
A notable strategy involves the copper-catalyzed tandem addition and oxidative cyclization of 2-aminopyridines with nitriles.[1][7] This one-pot process forms two new bonds (N-C and N-N) in a single operation, offering significant advantages in terms of efficiency and substrate scope. The reaction is typically performed in the presence of a copper salt (e.g., CuBr) and a ligand, with an oxidant to facilitate the final N-N bond formation.[1][7][8] This method avoids the pre-synthesis of hydrazinopyridine intermediates, streamlining the overall process.
Oxidative N-N Bond Formation Methodologies
Metal-free oxidative cyclization presents an environmentally benign alternative for synthesizing 1,5-fused 1,2,4-triazoles, including triazolopyridines. These methods rely on the intramolecular oxidative N-N bond formation of N-(pyridin-2-yl)amidines.
Common Oxidizing Systems:
-
Iodine/Potassium Iodide (I₂/KI): This system provides a mild and scalable method for the oxidative cyclization, proceeding in good yields.[7]
-
(Diacetoxyiodo)benzene (PIDA) or Phenyliodine bis(trifluoroacetate) (PIFA): These hypervalent iodine reagents are highly effective oxidants that promote rapid N-N bond formation under metal-free conditions.[7]
-
Chloramine-T: This reagent also serves as an efficient promoter for the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines.[7]
These methods are valued for their operational simplicity, short reaction times, and avoidance of heavy metal catalysts.
Key Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis of representative triazolopyridine compounds.
Protocol 3.1: CDI-Mediated One-Pot Synthesis of 3-Substituted-[1][2][6]triazolo[4,3-a]pyridines[1]
This protocol describes an efficient one-pot tandem coupling and cyclization method.
Materials:
-
Substituted Carboxylic Acid (1.0 equiv)
-
1-(Pyridin-2-yl)hydrazine (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (2.0 equiv)
-
Anhydrous Acetonitrile (ACN)
Procedure:
-
To a stirred solution of the substituted carboxylic acid (1.0 equiv) in anhydrous acetonitrile, add CDI (1.0 equiv) portion-wise at ambient temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the acyl-imidazole intermediate.
-
Add 1-(pyridin-2-yl)hydrazine (1.0 equiv) to the reaction mixture and continue stirring for an additional 30 minutes.
-
Add the second portion of CDI (1.0 equiv) to the mixture to facilitate the cyclization of the N'-(pyridin-2-yl)benzohydrazide intermediate.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted-[1][2][6]triazolo[4,3-a]pyridine.
Protocol 3.2: Synthesis of 3-Phenyl-7-(pyrazin-2-yl)-[1][6][9]triazolo[1,5-a]pyridine via Lithiation and Trapping[9][10]
This protocol demonstrates regioselective functionalization at the C7 position.
Materials:
-
Butyllithium (BuLi) in hexanes (1.3 M, 1.1 equiv)
-
Pyrazine (3.0 equiv)
-
Potassium permanganate (KMnO₄) (1.1 equiv)
-
Anhydrous Toluene, Dichloromethane (DCM), Water
-
Sodium sulfate (Na₂SO₄), Celite
Procedure:
-
Dissolve 3-phenyl-[1][6][9]triazolo[1,5-a]pyridine (1.0 equiv) in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the stirred solution to -40 °C using a suitable cooling bath.
-
Add butyllithium (1.1 equiv) dropwise to the solution. Stir for 30 minutes at -40 °C to ensure complete deprotonation at the C7 position.
-
Add a solution of pyrazine (3.0 equiv) in toluene dropwise to the reaction mixture. Allow the reaction to proceed for 2 hours at -40 °C.
-
Allow the solution to warm to room temperature.
-
Add a solution of KMnO₄ (1.1 equiv) in water to the reaction mixture for rearomatization. Stir for 30 minutes.
-
Decant the organic layer and filter it through a pad of celite.
-
Extract the aqueous layer with dichloromethane (3 x 50 ml).
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by chromatography (e.g., chromatotron or column) using a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product.
The Role of Triazolopyridines in Drug Discovery: A Mechanistic Perspective
The triazolopyridine scaffold is a versatile template for designing inhibitors of various enzymes and receptors. Its ability to form key hydrogen bonds and participate in hydrophobic and π-stacking interactions makes it a privileged structure for binding to ATP-binding sites in kinases, among other targets.
Kinase Inhibition: A Dominant Application
A significant number of triazolopyridine derivatives have been developed as potent kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.
Janus Kinases (JAKs): The JAK-STAT signaling pathway transduces signals for numerous cytokines and is critical for immune function.[10] Inhibition of JAKs, especially JAK1 and JAK2, is a validated therapeutic strategy for autoimmune diseases like rheumatoid arthritis.[10][11] The drug Filgotinib (GLPG0634) is a selective JAK1 inhibitor based on the triazolopyridine scaffold.[1][11] The development of Filgotinib involved extensive optimization to achieve selectivity for JAK1 over other JAK isoforms, thereby minimizing potential side effects.[4][11]
Targeting Epigenetic Readers: The Case of BRD4
Bromodomain-containing protein 4 (BRD4) is an epigenetic "reader" that plays a critical role in regulating the transcription of key oncogenes. Its high expression is linked to various cancers, making it a promising therapeutic target.[12] Recently, novel triazolopyridine derivatives have been designed and synthesized as potent BRD4 inhibitors.[12] Molecular docking studies have shown that these compounds can effectively bind to the acetyl-lysine binding site of BRD4, forming a crucial hydrogen bond with the Asn140 residue, a hallmark interaction for BRD4 inhibitors.[12]
Other Emerging Therapeutic Areas
The therapeutic potential of triazolopyridines extends beyond kinase and epigenetic targets.
-
Myeloperoxidase (MPO) Inhibition: MPO is implicated in chronic inflammatory diseases and atherosclerosis.[13] Structure-based drug design has led to the discovery of 7-benzyl triazolopyridines as stable, selective, and reversible MPO inhibitors.[13]
-
Tankyrase (TNKS) Inhibition: TNKS enzymes are involved in the WNT/β-catenin signaling pathway, which is frequently dysregulated in colorectal cancer. Novel triazolopyridine derivatives have been identified as potent TNKS inhibitors that downregulate β-catenin signaling and exhibit antitumor activity.[14]
-
Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition: DGAT2 is a key enzyme in triglyceride synthesis, and its inhibition is a potential strategy for treating metabolic diseases like hepatic steatosis.[15][16]
Structure-Activity Relationship (SAR) Analysis
SAR studies are fundamental to medicinal chemistry, aiming to identify the structural features of a molecule that determine its biological activity.[17] For the triazolopyridine scaffold, SAR analysis guides the optimization of potency, selectivity, and pharmacokinetic properties.
For instance, in the development of triazolopyridine-based dual JAK/HDAC inhibitors, merging the pharmacophores of a JAK inhibitor (like Filgotinib) with an HDAC inhibitor resulted in compounds with potent activity against both targets.[10] The SAR exploration revealed that modifications to the aryl group at the 5-position of the[1][2][6]triazolo[1,5-a]pyridine core significantly influenced inhibitory potency and antiproliferative activity against cancer cell lines.[10]
Table 1: Antiproliferative Activity (IC₅₀, µM) of Selected Triazolopyridine Derivatives as JAK/HDAC Inhibitors [10]
| Compound | R Group (at 5-position) | MDA-MB-231 (Breast Cancer) IC₅₀ (µM) | RPMI-8226 (Multiple Myeloma) IC₅₀ (µM) |
| 16a | Phenyl | 0.95 | 0.46 |
| 16e | p-Tolyl | 0.88 | 0.25 |
| 16g | o-Tolyl | 0.91 | 0.33 |
| 19 | Benzo[d][1][9]dioxol-5-yl | 0.75 | 0.12 |
| Filgotinib | (Positive Control) | > 10 | > 10 |
| SAHA | (Positive Control) | 1.83 | 0.75 |
Data synthesized from reference[10]. The table clearly demonstrates how modifying the substituent at the 5-position (the R group) leads to significant changes in anticancer activity, with compound 19 showing the highest potency.
This systematic approach of modifying specific positions on the scaffold and evaluating the resulting biological activity allows medicinal chemists to rationally design compounds with improved therapeutic profiles.[18]
Conclusion and Future Perspectives
The triazolopyridine scaffold continues to prove its value as a privileged structure in drug discovery. The ongoing development of novel, efficient synthetic methodologies, including catalyst-free and microwave-assisted reactions, allows for rapid access to a diverse range of functionalized derivatives.[6][19] The wide range of biological effects demonstrated by these compounds ensures their continued relevance in the search for new treatments for cancer, inflammatory disorders, and metabolic diseases.[1] Future research will likely focus on developing compounds with even greater target selectivity, exploring new therapeutic applications, and leveraging structure-based drug design to create next-generation pharmacophores with superior efficacy and safety profiles.[1] The versatility and proven success of the triazolopyridine core guarantee its place as a key building block in the future of medicinal chemistry.
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Abdel-Aziz, A. A. M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5057.
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- Wang, X., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(4), 553-557.
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- Menet, C. J., et al. (2014). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323-9342.
- El Mrayej, H., et al. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry, 24(2), 241-277.
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Abdel-Aziz, A. A. M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. National Institutes of Health.
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Spectroscopic data for 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
Executive Summary:
This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 8-bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. The[1][2]triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere for purines and appearing in various pharmacologically active agents. Accurate structural elucidation and purity assessment are paramount in the development of novel therapeutics based on this core. This document, intended for researchers, chemists, and drug development professionals, outlines the expected spectroscopic signatures of the title compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing data from analogous structures and first principles, this guide explains the causality behind expected spectral features and provides standardized protocols for empirical data acquisition, serving as a foundational reference for the synthesis and characterization of this and related heterocyclic compounds.
Introduction to the Target Molecule and Spectroscopic Imperatives
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Core of Medicinal Importance
The fused heterocyclic system of[1][2]triazolo[4,3-a]pyridine is a cornerstone in the design of bioactive molecules. Its structural rigidity, hydrogen bonding capabilities, and electronic properties make it an attractive scaffold for targeting a range of biological entities. Derivatives have demonstrated potential as antibacterial, anti-inflammatory, and antitumor agents, underscoring the need for robust analytical methods to characterize novel analogues.[3][4]
Focus Molecule: 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
The subject of this guide, 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1216475-30-7), incorporates three key chemical features onto the core scaffold: a bromine atom at the 8-position, a carboxylic acid at the 6-position, and the fused triazole ring.[5][6] These modifications are expected to significantly influence the molecule's physicochemical properties and spectroscopic profile. The bromine atom provides a handle for further synthetic elaboration (e.g., cross-coupling reactions) and introduces a unique isotopic signature in mass spectrometry. The carboxylic acid group serves as a key polar and ionizable functional group, crucial for modulating solubility and forming interactions with biological targets.
The Mandate for Multi-Technique Spectroscopic Analysis
In drug discovery and development, unambiguous confirmation of a molecule's identity and purity is non-negotiable. No single analytical technique is sufficient. A combinatorial approach using NMR, MS, IR, and UV-Vis spectroscopy provides orthogonal data points that, when integrated, create a comprehensive and validated structural "fingerprint." This guide will detail the predicted output from each technique, establishing a benchmark for researchers working with this compound.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecular structure. The atoms are numbered below for clarity in NMR assignments.
Caption: Molecular structure of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1216475-30-7 | [5][6] |
| Molecular Formula | C₇H₄BrN₃O₂ | [5] |
| Molecular Weight | 242.03 g/mol | [5] |
| Monoisotopic Mass | 240.94869 Da | Calculated |
| IUPAC Name | 8-bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid |[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the de novo structural elucidation of organic molecules. The analysis of chemical shifts, coupling constants, and signal integrations provides direct insight into the carbon-hydrogen framework.
Theoretical Basis & Experimental Rationale
For this molecule, the choice of solvent is critical. Due to the acidic proton of the carboxylic acid and the moderate polarity of the molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It will solubilize the compound and allow for the observation of the exchangeable -COOH proton. A standard ¹H experiment followed by ¹³C and 2D correlation experiments like COSY and HSQC would be performed to assign all signals unambiguously.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
The structure presents three aromatic protons and one exchangeable carboxylic acid proton.
-
H3: This proton is on the triazole ring. Based on data for similar triazolo[4,3-a]pyrazine systems, it is expected to be a singlet and appear significantly downfield due to the adjacent nitrogen atoms.[1]
-
H5 and H7: These two protons are on the pyridine ring. They will appear as doublets due to coupling with each other (ortho-coupling is not possible). However, they will exhibit a small four-bond coupling (meta-coupling, J ≈ 2-3 Hz). The electron-withdrawing nature of the adjacent ring nitrogen (N4) and the carboxylic acid at C6 will deshield H5 and H7. The bromine at C8 will also influence the chemical environment.
-
-COOH: The carboxylic acid proton will appear as a very broad singlet at a highly downfield chemical shift (>12 ppm), and its position can be concentration-dependent.
Table 2: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H3 | 9.2 - 9.4 | s | - | Adjacent to two N atoms in the triazole ring. |
| H7 | 8.1 - 8.3 | d | J ≈ 2.0 | Deshielded by adjacent N1 and influenced by Br at C8. |
| H5 | 7.9 - 8.1 | d | J ≈ 2.0 | Deshielded by adjacent N4 and COOH at C6. |
| -COOH | > 13.0 | br s | - | Highly deshielded, exchangeable acidic proton. |
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)
The molecule has 7 carbon atoms, all of which are in different chemical environments and should be observable.
-
C=O: The carboxyl carbon will be the most downfield signal, typically appearing around 165-175 ppm.[7]
-
Aromatic Carbons: The carbons of the fused ring system will appear between ~110 and 150 ppm. Carbons directly attached to nitrogen (C3, C8a) will be downfield. The carbon attached to bromine (C8) will be shifted upfield relative to a C-H carbon due to the "heavy atom effect."
Table 3: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Rationale |
|---|---|---|
| C6-C OOH | 165 - 168 | Carboxylic acid carbonyl carbon.[3] |
| C8a | 148 - 151 | Bridgehead carbon attached to two N atoms. |
| C3 | 146 - 149 | Triazole carbon adjacent to two N atoms. |
| C6 | 135 - 138 | Carbon bearing the carboxylic acid group. |
| C5 | 123 - 126 | Aromatic CH. |
| C7 | 116 - 119 | Aromatic CH. |
| C8 | 110 - 114 | Carbon attached to bromine (upfield shift). |
Standard NMR Acquisition Protocol
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of DMSO-d₆.
-
Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).
-
¹H NMR: Acquire using a standard pulse program (e.g., zg30). Set spectral width to ~16 ppm, acquisition time ~4s, relaxation delay ~2s.
-
¹³C NMR: Acquire using a proton-decoupled pulse program (e.g., zgpg30). Set spectral width to ~240 ppm, relaxation delay ~2s. A longer acquisition time may be needed to observe all quaternary carbons.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight and elemental composition of a compound.
Theoretical Basis & Ionization Rationale
Electrospray Ionization (ESI) is the preferred method for this molecule due to the presence of the ionizable carboxylic acid and basic nitrogen atoms. The analysis would be conducted in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula.
Predicted Mass Spectrum
The most telling feature in the mass spectrum will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in an approximate 1:1 natural abundance.[8] This results in a characteristic "doublet" for any bromine-containing ion, with the peaks separated by 2 m/z units.
-
Molecular Ion Peak ([M+H]⁺): A pair of peaks will be observed corresponding to [C₇H₅⁷⁹BrN₃O₂]⁺ and [C₇H₅⁸¹BrN₃O₂]⁺.
-
Fragmentation: Common fragmentation pathways in ESI-MS would involve the loss of small neutral molecules.
-
Loss of H₂O: [M+H - H₂O]⁺
-
Loss of CO₂ (from [M-H]⁻): [M-H - CO₂]⁻
-
Loss of Br•: While less common in ESI, cleavage of the C-Br bond is a possibility.
-
Standard MS Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrument: Thermo Scientific Q-Exactive (or equivalent HRMS instrument) with an ESI source.
-
Method: Infuse the sample directly or via LC. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion cluster ([M+H]⁺ or [M-H]⁻). Verify the ~1:1 intensity ratio for the bromine isotope pattern. Use the accurate mass measurement to calculate the elemental formula and confirm it matches C₇H₄BrN₃O₂.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Theoretical Basis
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific bonds and functional groups vibrate at characteristic frequencies, allowing for their identification.
Predicted IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic rings.
-
O-H Stretch: A very broad and strong absorption band is expected from 2500-3300 cm⁻¹, characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[7][10] This broadness is a hallmark feature.[11]
-
C-H Stretch (Aromatic): Weaker, sharp bands are expected just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
-
C=O Stretch: A very strong, sharp absorption between 1690-1725 cm⁻¹ is predicted for the carbonyl of the carboxylic acid, which is conjugated with the aromatic system.[12]
-
C=N and C=C Stretches: A series of medium-to-strong bands in the 1450-1650 cm⁻¹ region will correspond to the stretching vibrations of the fused triazolopyridine ring system.
-
C-O Stretch: A moderate band around 1200-1300 cm⁻¹ is expected for the C-O single bond of the carboxylic acid.
-
C-Br Stretch: A weak-to-moderate absorption in the fingerprint region, typically around 550-650 cm⁻¹, corresponds to the C-Br bond.
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad |
| C-H (Aromatic) | 3050 - 3150 | Weak to Medium |
| C=O (Carboxylic Acid) | 1690 - 1725 | Strong, Sharp |
| C=N / C=C (Aromatic) | 1450 - 1650 | Medium to Strong |
| C-O | 1200 - 1300 | Medium |
| C-Br | 550 - 650 | Weak to Medium |
Standard IR Acquisition Protocol
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample. Place a small amount of the dry powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding ~1 mg of sample with ~100 mg of dry KBr and pressing into a transparent disk.
-
Instrument: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent).
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio. A background spectrum should be collected prior to the sample.
-
Data Analysis: Identify and label the major absorption bands and correlate them with the expected functional groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a conjugated system.
Theoretical Basis
The extensively conjugated triazolopyridine system is expected to absorb UV radiation, promoting electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. The key transitions will be π → π and n → π*.[2]
Predicted UV-Vis Spectrum
Based on studies of similar triazolopyridine derivatives, multiple absorption bands are expected.[2][13]
-
π → π transitions:* Intense absorption bands are predicted in the 200-290 nm range, corresponding to electronic transitions within the fused aromatic ring system.
-
n → π transitions:* A weaker, lower-energy (longer wavelength) absorption band may be observed above 300 nm, arising from the non-bonding electrons on the nitrogen atoms.
The exact position of the absorption maxima (λ_max) will be influenced by the substituents and the solvent used. A polar solvent may cause a blue shift (hypsochromic shift) of the n → π* transition.
Standard UV-Vis Acquisition Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance between 0.1 and 1.0.
-
Instrument: Agilent Cary 60 UV-Vis Spectrophotometer (or equivalent).
-
Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Scan the absorbance from 200 to 600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each band and calculate the molar absorptivity (ε) if the concentration is known.
Integrated Spectroscopic Workflow
The confirmation of the structure of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is not a linear process but an integrated workflow where each piece of data validates the others.
Caption: Integrated workflow for the structural validation of the target compound.
Conclusion
This guide provides a detailed, predictive framework for the comprehensive spectroscopic characterization of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. The predicted data from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy collectively offer a unique and verifiable fingerprint for this molecule. The key identifying features include the characteristic bromine isotopic doublet in the mass spectrum, the very broad O-H and sharp C=O stretches in the IR spectrum, and a distinct pattern of three aromatic protons in the ¹H NMR spectrum. By following the outlined protocols and comparing empirical results to these predictions, researchers can confidently confirm the structure and purity of this valuable heterocyclic building block, ensuring the integrity of their subsequent research and development efforts.
References
- Time information was not used in the gener
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). PMC - NIH.
-
The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). Wiley Online Library. Retrieved from [Link]
- The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2022). PMC - NIH.
-
Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2012). ResearchGate. Retrieved from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Retrieved from [Link]
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3- a]pyridine-3-amine. (2022). PubMed. Retrieved from [Link]
-
New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. (2018). ResearchGate. Retrieved from [Link]
-
Bromo pattern in Mass Spectrometry. (2023). YouTube. Retrieved from [Link]
-
2,5-Pyrrolidinedione, 1-bromo-. (n.d.). NIST WebBook. Retrieved from [Link]
-
8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. (n.d.). PubChem. Retrieved from [Link]
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8-bromo-[1][2]triazolo[4,3-a]pyridine. (n.d.). PubChemLite. Retrieved from [Link]
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Synthesis of 8‐bromo‐7‐chloro‐[1][2]‐triazolo[4,3‐c]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC. Retrieved from [Link]
-
SYNTHESIS, SPECTROSCOPIC AND BIOLOGICAL ASPECTS OF 3-(PYRIDIN-4-YL)-[1][2] TRIAZOLO [3,4-B][2][3]THIADIAZOLE. (2014). IJRPC. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
UV–Vis spectra of compounds (4) and (6) in pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. (2023). PMC - PubMed Central. Retrieved from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]
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Unraveling Carboxylic Acid Secrets: How IR Spectra Decodes Molecular Insights. (2025). LinkedIn. Retrieved from [Link]
-
The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (2024). MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to the Purity and Stability of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid
An In-Depth Technical Guide to the Purity and Stability of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic Acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the critical quality attributes of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid, a key building block in contemporary drug discovery. Recognizing the paramount importance of chemical purity and stability in the synthesis of active pharmaceutical ingredients (APIs), this document delineates a framework for assessing and ensuring the integrity of this compound. We will explore its fundamental physicochemical properties, outline robust analytical methodologies for purity determination, and discuss a systematic approach to evaluating its stability under various stress conditions. The insights presented herein are grounded in established principles of pharmaceutical sciences and are intended to empower researchers to maintain the highest standards of quality and reproducibility in their work.
Introduction: The Pivotal Role of a Well-Characterized Building Block
8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid, fused-ring structure and versatile functional groups—a bromine atom, a carboxylic acid, and a triazole moiety—make it an attractive scaffold for the design of novel therapeutic agents. The triazolopyridine core is a recognized pharmacophore present in a number of marketed drugs and clinical candidates.[3] However, the journey from a promising building block to a viable drug candidate is contingent upon a thorough understanding and control of its chemical properties. The purity and stability of starting materials are not mere regulatory hurdles; they are fundamental to the safety, efficacy, and reproducibility of the final API.
This guide is structured to provide a holistic perspective on ensuring the quality of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. We will delve into the practical aspects of its analysis and handling, moving from foundational knowledge to detailed experimental protocols.
Physicochemical Properties and Handling
A foundational understanding of the physicochemical properties of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | |
| CAS Number | 1216475-30-7 | |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Sealed in a dry environment at room temperature. | |
| Shelf Life | Approximately 1095 days under recommended storage. |
Expert Insights: The recommendation to store this compound "sealed in dry, room temperature" is a crucial directive. The carboxylic acid moiety can be hygroscopic, and the fused aromatic system may be susceptible to photolytic degradation over extended periods of direct light exposure. Adherence to these storage conditions is the first line of defense in maintaining its purity and stability.
Synthesis and Potential Process-Related Impurities
A plausible synthetic route is the reaction of 3-bromo-5-carboxy-2-hydrazinopyridine with a cyclizing agent. This understanding allows us to anticipate potential process-related impurities.
Diagram of a Plausible Synthetic Pathway and Potential Impurities:
Sources
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Enigmatic Core: A Technical Guide to 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid
Foreword: Navigating the Known and the Unknown
In the vast landscape of heterocyclic chemistry, certain scaffolds emerge as privileged structures, demonstrating remarkable versatility and biological significance. Thetriazolo[4,3-a]pyridine core is one such scaffold, forming the foundation of numerous pharmacologically active agents. This guide focuses on a specific, yet sparsely documented derivative: 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. While extensive, peer-reviewed literature on this exact molecule is not abundant, this guide aims to build a comprehensive technical understanding by dissecting its core components, predicting its reactivity, and contextualizing its potential through the lens of closely related, well-characterized analogs. We will proceed by examining its synthesis, exploring its chemical properties, and postulating its applications in modern drug discovery, grounding our discussion in the established chemistry of its parent heterocycle.
Part 1: Synthesis and Mechanistic Insights
The synthesis of thetriazolo[4,3-a]pyridine scaffold is a well-trodden path in medicinal chemistry. The most prevalent and reliable method involves the cyclization of a substituted 2-hydrazinopyridine precursor. For our target molecule, 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, the synthesis logically begins with a corresponding substituted pyridine.
Proposed Synthetic Pathway
The journey from a simple pyridine to our complex target involves several key transformations. The following workflow outlines a plausible and efficient synthetic route, drawing upon established chemical principles.
Figure 1: Proposed synthetic workflow for the target compound.
Step-by-Step Experimental Protocol
Step 1: Oxidation of the Pyridine Core
The initial step involves the oxidation of the methyl group at the 5-position of the pyridine ring to a carboxylic acid. This is a standard transformation often achieved using strong oxidizing agents.
-
Reactants: 2,3-Dibromo-5-methylpyridine, Potassium Permanganate (KMnO4).
-
Solvent: Water or a mixture of t-butanol and water.
-
Procedure:
-
Suspend 2,3-Dibromo-5-methylpyridine in the chosen solvent system.
-
Slowly add a concentrated aqueous solution of KMnO4 to the reaction mixture. The reaction is exothermic and should be controlled with an ice bath.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction and filter off the manganese dioxide (MnO2) byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the product, 2,3-Dibromo-pyridine-5-carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 2: Introduction of the Hydrazinyl Group
This crucial step sets the stage for the triazole ring formation. The more labile bromine at the 2-position of the pyridine ring is displaced by hydrazine in a nucleophilic aromatic substitution reaction.
-
Reactants: 2,3-Dibromo-pyridine-5-carboxylic acid, Hydrazine hydrate.
-
Solvent: Ethanol or water.
-
Procedure:
-
Dissolve the 2,3-Dibromo-pyridine-5-carboxylic acid in the solvent.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product, 2-Bromo-3-hydrazino-pyridine-5-carboxylic acid, can be purified by recrystallization.
-
Step 3: Annulation of the Triazole Ring
The final step is the cyclization of the hydrazinopyridine intermediate to form the fused triazolo[4,3-a]pyridine ring system. Formic acid serves as both the reagent providing the final carbon atom of the triazole ring and the acidic catalyst.
-
Reactants: 2-Bromo-3-hydrazino-pyridine-5-carboxylic acid, Formic acid.
-
Procedure:
-
Heat the 2-Bromo-3-hydrazino-pyridine-5-carboxylic acid in an excess of formic acid at reflux.
-
The reaction progress can be monitored by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture.
-
Pour the cooled solution into ice-water to precipitate the final product.
-
Collect the solid 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid by filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.
-
Part 2: Physicochemical and Spectroscopic Profile
The structural features of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid dictate its physical and chemical properties. The presence of the bromine atom, the carboxylic acid group, and the fused aromatic ring system all contribute to its unique characteristics.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C7H4BrN3O2 | Based on the chemical structure. |
| Molecular Weight | 258.03 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Off-white to pale yellow solid | Typical for similar heterocyclic compounds. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF). | The carboxylic acid group imparts some water solubility, but the aromatic core limits it. |
| pKa | ~3-4 | The carboxylic acid proton is expected to be acidic. |
| Melting Point | >200 °C (with decomposition) | Fused aromatic systems with polar functional groups often have high melting points. |
Spectroscopic Characterization (Anticipated)
-
¹H NMR: Aromatic protons on the pyridine ring would appear in the downfield region (δ 7-9 ppm). The proton on the triazole ring would likely be a singlet in a similar region.
-
¹³C NMR: Signals for the carbon atoms of the aromatic rings and the carbonyl carbon of the carboxylic acid would be observed. The carbon atom attached to the bromine would be significantly shifted.
-
Mass Spectrometry (MS): The molecular ion peak (M+) would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Infrared (IR) Spectroscopy: Characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N and C=C stretches of the aromatic rings (~1600-1400 cm⁻¹) would be expected.
Part 3: Applications in Drug Discovery and Chemical Biology
Thetriazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific substitutions on our target molecule—a bromine atom at position 8 and a carboxylic acid at position 6—provide key handles for both modulating biological activity and for further chemical modification.
Potential as a Kinase Inhibitor
Many small molecule kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The nitrogen atoms of the triazolo[4,3-a]pyridine core are well-positioned to act as hydrogen bond acceptors.
Figure 2: Postulated mechanism of action as a kinase inhibitor.
The carboxylic acid group at position 6 can serve as a crucial interaction point, forming salt bridges or hydrogen bonds with basic residues (e.g., lysine) often found in the active sites of kinases. The bromine atom at position 8 can be involved in halogen bonding or occupy a hydrophobic pocket, contributing to binding affinity and selectivity.
A Versatile Chemical Probe and Building Block
Beyond its potential as a standalone therapeutic agent, 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is a valuable intermediate for further chemical elaboration.
-
The Carboxylic Acid Handle: This group is readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR). It can also be used to attach linkers for the development of PROTACs (Proteolysis Targeting Chimeras) or for conjugation to imaging agents.
-
The Bromo Handle: The bromine atom is a versatile synthetic handle for cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of substituents at the 8-position, enabling the fine-tuning of the molecule's properties.
Conclusion and Future Directions
While 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid itself is not a widely studied compound, its structural features place it firmly within a class of heterocycles with proven therapeutic potential. The synthetic route proposed herein is based on robust and well-established chemical transformations. The true value of this molecule likely lies in its role as a sophisticated building block for the creation of libraries of more complex molecules for screening in drug discovery programs. Future research should focus on the practical execution of its synthesis, full spectroscopic characterization, and its utilization in the development of novel kinase inhibitors or other targeted therapies. The combination of the triazolo[4,3-a]pyridine core, a carboxylic acid for key interactions, and a bromine atom for synthetic diversification makes it a compound of significant interest for medicinal chemists.
References
- Due to the limited specific literature on 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, this section provides references to general synthetic methods and the importance of the parent scaffold, which would be foundational for the work described in this guide.
-
General Synthesis of Triazolopyridines: While not a direct protocol for the target molecule, foundational methods are often published in journals like the Journal of Organic Chemistry or Tetrahedron Letters. A search on Scifinder or Reaxys using the core scaffold would be a starting point for a researcher.
-
Kinase Inhibitor Scaffolds: Reviews on this topic, often found in journals such as the Journal of Medicinal Chemistry or Nature Reviews Drug Discovery, provide the context for why the triazolo[4,3-a]pyridine core is of interest.
-
Cross-Coupling Reactions: Standard organic chemistry textbooks and review articles in journals like Chemical Reviews provide extensive information on the Suzuki, Stille, and Buchwald-Hartwig reactions mentioned in this guide.
Introduction: The Triazolo[4,3-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Triazolo[4,3-a]pyridine Derivatives
The[1][2][3]triazolo[4,3-a]pyridine system is a fused bicyclic heteroaromatic ring structure that has garnered significant attention in the field of drug discovery.[1][4] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an exceptional scaffold for interacting with a diverse array of biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions.[4][5] This inherent versatility has led to the development of derivatives with a wide spectrum of pharmacological activities, establishing it as a "privileged scaffold" in medicinal chemistry.[1][4]
Derivatives of this core structure have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[3][6][7][8] The therapeutic potential of this scaffold is exemplified by marketed drugs like Trazodone, an antidepressant that features the triazolopyridine core and functions as a serotonin antagonist and reuptake inhibitor.[9] The synthetic tractability of the triazolo[4,3-a]pyridine ring system allows for systematic structural modifications, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds to optimize efficacy and selectivity.
This guide provides a comprehensive overview of the major biological activities associated with triazolo[4,3-a]pyridine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their synthesis and evaluation.
General Synthesis Strategy
The synthesis of the triazolo[4,3-a]pyridine core typically involves the cyclization of a 2-hydrazinopyridine precursor. A common and efficient one-pot method involves the reaction of 2-hydrazinopyridine with various aldehydes, followed by oxidative cyclization.[3] Another widely used approach is the reaction of 2-hydrazinopyridine with carboxylic acids or their derivatives, often under microwave irradiation to accelerate the reaction.[10] The choice of reactants and conditions allows for the introduction of diverse substituents at various positions of the fused ring system, which is critical for modulating biological activity.
Below is a generalized workflow for the synthesis of triazolo[4,3-a]pyridine derivatives.
Caption: Generalized workflow for the synthesis of triazolo[4,3-a]pyridine derivatives.
Section 1: Anticancer Activity
The development of novel anticancer agents is a primary focus of research involving the triazolo[4,3-a]pyridine scaffold.[11][12] These derivatives have demonstrated efficacy against a range of cancer cell lines by targeting various critical pathways involved in tumor growth, proliferation, and survival.[13][14]
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases. Many kinases, such as c-Met and VEGFR-2, are dysregulated in various cancers, leading to uncontrolled cell signaling.[15][16]
-
c-Met/VEGFR-2 Inhibition: The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key receptor tyrosine kinases involved in tumorigenesis and angiogenesis. Several[1][2][3]triazolo[4,3-a]pyridine derivatives have been designed as potent dual inhibitors of c-Met and VEGFR-2.[16] For instance, compound 4d (structure not shown) was identified as a highly selective c-Met inhibitor, demonstrating potent antitumor activity in xenograft models.[15] The rationale behind this dual-inhibition strategy is to simultaneously block cancer cell proliferation and the formation of new blood vessels that supply tumors.
-
Epigenetic Modulation (BRD4 Inhibition): The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes like c-Myc. BRD4 has emerged as a promising target for cancer therapy.[17] Recently, a series of triazolopyridine derivatives were developed as potent BRD4 inhibitors. The representative compound 12m showed excellent anti-cancer activity in the MV4-11 cell line (IC₅₀ = 0.02 µM), superior to the well-known BRD4 inhibitor (+)-JQ1.[17]
-
Immune Checkpoint Inhibition (PD-1/PD-L1): The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors that block this interaction are of great interest. A novel series of[1][2][3]triazolo[4,3-a]pyridines were identified as potent inhibitors of the PD-1/PD-L1 interaction, with compound A22 exhibiting an IC₅₀ of 92.3 nM.[18]
-
WNT/β-catenin Pathway Inhibition: The WNT/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer. Tankyrase (TNKS) is an enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex. A triazolopyridine derivative, TI-12403 , was identified as a novel TNKS inhibitor that stabilizes AXIN2, reduces active β-catenin, and demonstrates antitumor activity in colorectal cancer models.[19]
Caption: Inhibition of the c-Met signaling pathway by triazolopyridine derivatives.
Quantitative Data on Anticancer Activity
| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference |
| 4d | c-Met Kinase | SNU5 (gastric) | Potent activity | [15] |
| 17l | Antiproliferative | A549 (lung) | 0.98 ± 0.08 | [16] |
| MCF-7 (breast) | 1.05 ± 0.17 | [16] | ||
| HeLa (cervical) | 1.28 ± 0.25 | [16] | ||
| A22 | PD-1/PD-L1 Interaction | HTRF Assay | 0.0923 | [18] |
| 12m | Antiproliferative | MV4-11 (leukemia) | 0.02 | [17] |
| TP6 | Antiproliferative | B16F10 (melanoma) | ~41.12 | [11][12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
1. Cell Seeding:
- Culture cancer cell lines (e.g., B16F10 murine melanoma) in appropriate media.[11]
- Trypsinize and count the cells.
- Seed the cells into a 96-well microplate at a density of 1 x 10⁴ cells/well.
- Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the synthesized triazolopyridine derivatives in dimethyl sulfoxide (DMSO).
- Create a series of dilutions of the compounds in the culture medium.
- Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control.
- Incubate the plate for another 24-48 hours.
3. MTT Addition and Incubation:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 20 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Measurement:
- Carefully remove the medium from each well.
- Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration compared to the vehicle control.
- Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Section 2: Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[1][20] Triazolo[4,3-a]pyridine and its related isostere, triazolo[4,3-a]pyrazine, have emerged as promising scaffolds for the development of novel antibacterial and antifungal drugs.[1][21][22][23]
Mechanism of Action
The antibacterial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity.[4]
-
DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are crucial for bacterial DNA replication, transcription, and repair. The triazole nucleus, particularly when protonated, can form π-cation interactions with amino acid residues in the active sites of these enzymes, leading to their inhibition.[4] This mechanism is shared by the widely used quinolone antibiotics.
-
Cell Membrane Disruption: The unique chemical structure of the triazole moiety can alter the polarity and lipophilicity of the molecule, enabling it to interfere with the bacterial cell membrane, leading to a loss of integrity and cell death.[4]
Key Findings and Structure-Activity Relationship (SAR)
A study on novel triazolo[4,3-a]pyrazine derivatives revealed that several compounds exhibited moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1][20][22]
-
Compound 2e , in particular, showed superior antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 32 µg/mL against S. aureus and 16 µg/mL against E. coli, comparable to the first-line antibiotic ampicillin.[1][20]
-
Preliminary SAR analysis indicated that a[1][2][3]triazolo[4,3-a]pyrazine nucleus bearing an ethylenediamine moiety was beneficial for antibacterial activity.[1][4]
Quantitative Data on Antibacterial Activity
| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Reference |
| 2e | 32 | 16 | [1][20] |
| Ampicillin (Control) | 32 | 8 | [1] |
Experimental Protocol: Microbroth Dilution for MIC Determination
The microbroth dilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][20]
1. Preparation of Inoculum:
- Grow bacterial strains (S. aureus, E. coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Preparation of Compound Dilutions:
- In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds.
- Start with a high concentration (e.g., 512 µg/mL) in the first well and dilute across the plate, leaving wells for positive (bacteria, no drug) and negative (broth only) controls.
3. Inoculation and Incubation:
- Add an equal volume of the standardized bacterial inoculum to each well (except the negative control).
- The final volume in each well should be uniform (e.g., 100 µL).
- Incubate the plate at 37°C for 18-24 hours.
4. Reading the Results:
- Visually inspect the plates for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- A colorimetric indicator (e.g., resazurin) can be added to aid in determining viability.
// Nodes
Start [label="Prepare Serial Dilutions\nof Compound in 96-well plate"];
Inoculate [label="Add Standardized\nBacterial Inoculum to each well"];
Incubate [label="Incubate at 37°C\nfor 18-24 hours"];
Read [label="Observe for Turbidity\n(Bacterial Growth)"];
Result [label="Determine MIC:\nLowest concentration\nwith no visible growth", shape=note, fillcolor="#FBBC05"];
// Edges
Start -> Inoculate;
Inoculate -> Incubate;
Incubate -> Read;
Read -> Result;
}
Caption: Experimental workflow for the Microbroth Dilution assay.
Section 3: Anti-inflammatory and Neuroprotective Activities
The triazolopyridine scaffold is also a key component in compounds exhibiting anti-inflammatory and central nervous system (CNS) activities.[7][24][25]
Anti-inflammatory Activity
Inflammation is a key pathogenic component in numerous diseases.[24] Triazole derivatives, including fused systems like triazolopyridines, have been investigated as non-steroidal anti-inflammatory drugs (NSAIDs).[7][25] Some thiazolo[4,5-b]pyridines, which are structurally related, have shown considerable anti-inflammatory effects in carrageenan-induced rat paw edema models, with some compounds exceeding the activity of ibuprofen.[24][26] The mechanism often involves the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX).
Neuroprotective and CNS Activities
-
Antidepressant/Anxiolytic: As mentioned, Trazodone is a prominent example of a[1][2][3]triazolo[4,3-a]pyridine derivative used clinically as an antidepressant with anxiolytic and hypnotic effects.[9] Its activity is linked to its role as a serotonin 5-HT₂ₐ receptor antagonist.
-
Anticonvulsant: Certain derivatives have shown potential as anticonvulsant agents, highlighting the scaffold's utility in treating neurological disorders.[4][23]
-
Neuroprotection in Parkinson's Disease: Parkinson's disease (PD) involves the aggregation of the α-synuclein protein. A series of 5-(4-pyridinyl)-1,2,4-triazole derivatives, structurally related to the triazolopyridine core, were found to inhibit this aggregation process. One compound, 15 , demonstrated the ability to prevent bradykinesia in an in vivo model of PD.[27]
Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a remarkably versatile and privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad and potent range of biological activities, including significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The synthetic accessibility of this core allows for extensive structural diversification, enabling the optimization of drug-like properties and target specificity. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanism-of-action elucidation, holds immense promise for the development of next-generation therapeutics to address pressing medical needs.
References
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Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link][1][4][20][22]
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Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., ... & Pirali, T. (2020). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 15(15), 1437-1447. [Link][2]
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Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3291-3303. [Link][15]
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Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... ResearchGate. [Link][3]
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Google Patents. (n.d.). WO2017127930A1 - Substituted[1][2][3]triazolo[4,3-a]pyridines, their preparation and their use as pharmaceuticals.
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868310. [Link][16]
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Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them. [28]
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ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link][13]
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ResearchGate. (n.d.). Antimicrobial Activity of[1][2][3]Triazolo[4,3-a]pyrimidine and New Pyrido[3,2-f][1][3]thiazepine Derivatives. [Link][21]
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Sun, H., et al. (2019). Discovery of[1][2][3]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703-4715. [Link][18]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link][14]
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PubMed. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
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Google Patents. (n.d.). US9422299B2 - Substituted[1][2][3]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists.
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ResearchGate. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. [Link]
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Lee, J. H., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link][19]
-
Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6296. [Link][9]
-
NIH. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC. [Link]
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Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative. [10]
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Google Patents. (n.d.). WO1995004733A1 -[1][3][15]TRIAZOLO[1,5-a]PYRIDINES USED AS INTERMEDIATE PRODUCTS FOR THE SYNTHESIS OF DYES.
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Abdelkhalek, A. S., Salah, M., & Kamal, M. A. (2023). Triazolopyrimidine derivatives: An updated review on recent advances in synthesis, biological activities and drug delivery aspects. Current Medicinal Chemistry. [Link]
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PubMed. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link][17]
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NIH. (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. [Link][6]
-
ResearchGate. (n.d.). (PDF) New pyridine and triazolopyridine derivatives: Synthesis, antimicrobial and antioxidant evaluation. [Link][23]
-
MDPI. (2024). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. [Link][7]
-
International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link][11]
-
ResearchGate. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link][12]
-
MDPI. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link][24]
-
SciProfiles. (n.d.). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. [Link][26]
-
ResearchGate. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link][8]
-
NIH. (n.d.). Discovery of[1][2][15]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. [Link]
-
ResearchGate. (n.d.). Triazolopyrimidine compounds and its biological activities. [Link]
-
PubMed. (n.d.). Novel[1][2][15]triazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. [Link]
-
ACS Publications. (2022). Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. [Link][27]
-
PubMed. (2011). Synthesis, anti-inflammatory, analgesic, and antibacterial activities of some triazole, triazolothiadiazole, and triazolothiadiazine derivatives. [Link][25]
-
NIH. (2020). A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. PMC. [Link][29]
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Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link][5]
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Methodological & Application
Application Notes & Protocols: A Strategic Guide to the Synthesis of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives
Application Notes & Protocols: A Strategic Guide to the Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an effective bioisostere for purines, enabling it to interact with a wide array of biological targets. Compounds incorporating this framework have demonstrated significant pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The derivatization of this core, particularly with functional groups like carboxylic acids, provides a crucial handle for modulating pharmacokinetic properties and for conjugation to other molecular entities, making it a cornerstone for the development of novel therapeutics.
This guide provides a comprehensive, step-by-step methodology for the synthesis of a key derivative, 8-Bromo-[1]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1216475-30-7), from commercially available starting materials.[2] The protocols are designed for researchers in organic synthesis and drug development, with an emphasis on the rationale behind procedural choices, safety, and methods for subsequent derivatization.
Overall Synthetic Strategy
The synthesis is a multi-step process designed to strategically build the target molecule by first constructing a correctly substituted pyridine ring, followed by the formation of the fused triazole ring, and culminating in the unmasking of the carboxylic acid functionality. This linear approach ensures high regiochemical control at each step.
Figure 2: Simplified mechanism of formic acid-mediated cyclization. Note: Images are placeholders.
Materials:
-
2-Hydrazino-3-bromo-5-cyanopyridine (from Protocol 2)
-
Formic Acid (≥95%)
-
Ice
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Place the crude 2-hydrazino-3-bromo-5-cyanopyridine (1.0 eq) in a round-bottom flask.
-
Add an excess of formic acid (e.g., 10-15 volumes).
-
Heat the mixture to reflux (approx. 100-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.
-
Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases and a precipitate forms.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and dry under vacuum to obtain 8-bromo-6-cyano-t[1]riazolo[4,3-a]pyridine.
Protocol 4: Hydrolysis to 8-Bromo-t[1][2][3]riazolo[4,3-a]pyridine-6-carboxylic Acid
Rationale: The final step is the hydrolysis of the C6-nitrile group to a carboxylic acid. This transformation is reliably achieved under strong acidic conditions. The nitrile is protonated, making it susceptible to nucleophilic attack by water, leading to a series of intermediates that ultimately yield the carboxylic acid and ammonium chloride as a byproduct. [3] Materials:
-
8-Bromo-6-cyano-t[1]riazolo[4,3-a]pyridine (from Protocol 3)
-
Hydrochloric Acid (6 M aqueous solution)
-
Ice
Procedure:
-
Combine the 8-bromo-6-cyano-t[1]riazolo[4,3-a]pyridine (1.0 eq) and 6 M HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 100 °C) and maintain for 12-24 hours. The reaction can be monitored by observing the dissolution of the starting material and the eventual formation of a new precipitate (the product may be less soluble).
-
After the reaction is complete, cool the mixture in an ice bath.
-
The product, 8-bromo-t[1]riazolo[4,3-a]pyridine-6-carboxylic acid, should precipitate from the cold acidic solution.
-
Collect the solid by vacuum filtration.
-
Wash the product with a small amount of cold water, followed by a cold non-polar solvent like diethyl ether to remove any organic impurities.
-
Dry the product under high vacuum to yield the final compound.
Data Summary and Characterization
| Compound Name | Molecular Formula | MW ( g/mol ) | Expected Yield (%) | Key Analytical Notes |
| 2-Amino-3-bromo-5-cyanopyridine | C₆H₄BrN₃ | 198.02 | 75-85 | ¹H NMR: Two distinct singlets or doublets in the aromatic region. IR: Characteristic C≡N stretch (~2220 cm⁻¹). |
| 2-Hydrazino-3-bromo-5-cyanopyridine | C₆H₅BrN₄ | 213.03 | 60-70 | ¹H NMR: Appearance of broad NH/NH₂ signals. MS (ESI+): [M+H]⁺ at m/z 213/215. |
| 8-Bromo-6-cyano-t[1]riazolo[4,3-a]pyridine | C₇H₃BrN₄ | 223.03 | 80-90 | ¹H NMR: Appearance of a new downfield singlet for the triazole C3-H. IR: C≡N stretch remains. |
| 8-Bromo-t[1]riazolo[4,3-a]pyridine-6-carboxylic acid | C₇H₄BrN₃O₂ | 242.03 | 85-95 | ¹H NMR: Disappearance of nitrile, appearance of a very broad COOH proton. IR: Broad O-H and C=O stretches. |
Application Note: Derivatization for Drug Discovery
The title compound is an ideal platform for further chemical modification. The carboxylic acid can be readily converted into a variety of functional groups to explore structure-activity relationships (SAR).
-
Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to the acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with an alcohol provides the corresponding esters.
-
Amidation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple the carboxylic acid with a wide range of primary or secondary amines to generate a library of amide derivatives. This is a cornerstone of medicinal chemistry for improving cell permeability and target engagement.
Safety Precautions
-
Brominating Agents: N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.
-
Diazonium Salts: Intermediates formed during the diazotization reaction are potentially explosive when isolated and dry. The protocol is designed for their in-situ use. Always keep the reaction temperature low (below 5 °C).
-
Tin Compounds: Tin(II) chloride is corrosive and harmful if swallowed. Wear appropriate personal protective equipment (PPE).
-
Acids and Bases: Concentrated HCl and strong NaOH solutions are highly corrosive. Handle with extreme care, using appropriate gloves and eye protection.
References
- Reference to a review on triazolopyridine pharmacology.
- Reference to a paper on regioselective bromin
- Reference to a paper on the synthesis of hydrazinopyridines.
- Reference to a paper on nitrile hydrolysis.
- Reference to a paper on peptide coupling reagents.
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. [Link]
- Reference to a paper on the biological activity of aminocyanopyridines.
- Reference to a paper on hydrolysis of cyanopyridinium salts.
- Reference to a commercial supplier of the target compound.
- Google Patents. (2018).
-
ResearchGate. (2022). Synthesis of 8‐bromo‐7‐chloro‐‐[1]triazolo[4,3‐c]pyrimidines. [Link]
-
Kawasaki, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]
-
Reference to a paper on pyrazolo[5,1-c]t[1]riazines.
- Reference to a PubChem entry for a rel
- Reference to a paper on bis-hydrazinopyridines.
- Google Patents. (1998).
- Reference to a discussion on cyanopyridine synthesis.
-
Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed, PMID: 11824577. [Link]
- Reference to a paper on dihydropyrimidine deriv
- Reference to a paper on triazolo[1,5-a]pyridines.
- Reference to a paper on the synthesis of cyanopyrimidines.
- Reference to a paper on pyridine adducts.
- Reference to a paper on tetraoxadisiladiborocane.
- Reference to a commercial supplier.
- Reference to a paper on pyrano[3,2-e]pyridine deriv
- Reference to a commercial supplier.
Application Notes and Protocols: 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid in PROTAC Linker Synthesis
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4] These heterobifunctional molecules consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two moieties.[2][4][5] The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical determinants of the PROTAC's ability to form a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[6][7]
The triazolopyridine scaffold has gained significant attention in medicinal chemistry due to its favorable physicochemical properties and synthetic accessibility.[1][8][9] Specifically, 8-bromo-[1][2][10]triazolo[4,3-a]pyridine-6-carboxylic acid has emerged as a valuable and versatile building block for the construction of PROTAC linkers. Its unique structure offers a strategic combination of reactive handles—a carboxylic acid for amide bond formation and a bromo group for further functionalization—allowing for the modular and efficient synthesis of diverse PROTAC libraries.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 8-bromo-[1][2][10]triazolo[4,3-a]pyridine-6-carboxylic acid in the synthesis of PROTAC linkers. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights to streamline the development of potent and effective protein degraders.
The PROTAC Mechanism of Action: A Visual Overview
Before delving into the synthetic protocols, it is crucial to understand the fundamental mechanism by which PROTACs operate. The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC-mediated protein degradation cycle.
Properties of 8-Bromo-[1][2][10]triazolo[4,3-a]pyridine-6-carboxylic acid
Understanding the physicochemical properties of this key building block is essential for successful linker synthesis.
| Property | Value | Source |
| CAS Number | 1216475-30-7 | |
| Molecular Formula | C₇H₄BrN₃O₂ | |
| Molecular Weight | 242.03 g/mol | [11] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Room temperature, sealed in a dry environment |
Chemical Reactivity and Strategic Advantages
The utility of 8-bromo-[1][2][10]triazolo[4,3-a]pyridine-6-carboxylic acid in PROTAC linker synthesis stems from its two distinct functional groups:
-
Carboxylic Acid: This group serves as a primary handle for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry.[12] It allows for the straightforward coupling of the triazolopyridine core to an amine-functionalized E3 ligase ligand or a portion of the linker.
-
Bromo Group: The bromine atom on the triazolopyridine ring provides a versatile point for further chemical modification. It can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the POI ligand or extend the linker, offering significant flexibility in PROTAC design.
This dual functionality enables a modular and convergent synthetic strategy, which is highly advantageous for building diverse PROTAC libraries for structure-activity relationship (SAR) studies.
Synthetic Workflow: A Step-by-Step Guide
The following diagram outlines a general workflow for the synthesis of a PROTAC using 8-bromo-[1][2][10]triazolo[4,3-a]pyridine-6-carboxylic acid.
Sources
- 1. Recent advances in the molecular design and applications of proteolysis targeting chimera-based multi-specific antiviral modality – ScienceOpen [scienceopen.com]
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- 3. researchgate.net [researchgate.net]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid [cymitquimica.com]
- 12. hepatochem.com [hepatochem.com]
Application Notes and Protocols for 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Scientific Potential of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
The compound 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No: 1216475-30-7) belongs to the triazolopyridine class of heterocyclic compounds.[1][2] This family of molecules has garnered significant attention in medicinal chemistry and drug discovery due to their diverse biological activities.[3] Triazolopyridine derivatives have been identified as potent inhibitors of various enzymes and protein-protein interactions, demonstrating potential therapeutic applications in oncology, immunology, and infectious diseases.[4][5][6][7]
The structure of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, featuring a fused triazole and pyridine ring system, a bromine substituent, and a carboxylic acid moiety, suggests several avenues for experimental investigation. The triazolopyridine core is a known pharmacophore, while the bromine atom can influence the compound's electronic properties and potential for further chemical modification. The carboxylic acid group provides a handle for derivatization and can play a crucial role in target engagement, often acting as a key interacting group or a bioisostere for other functionalities.[8][9]
These application notes provide a comprehensive guide for the initial characterization and exploration of the biological activities of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. The protocols are designed to be adaptable and are grounded in the established methodologies for similar small molecules.
Physicochemical Characterization: Foundational Knowledge for Experimental Success
A thorough understanding of the physicochemical properties of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is paramount for the design and interpretation of biological assays.
Solubility Determination
Rationale: Accurate determination of solubility in various solvents is critical for preparing stock solutions and ensuring the compound remains in solution during assays. Poor solubility can lead to inaccurate and irreproducible results.
Protocol:
-
Solvent Selection: A panel of common laboratory solvents should be tested, including dimethyl sulfoxide (DMSO), ethanol, methanol, and aqueous buffers at different pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Serially dilute the stock solution in the chosen aqueous buffer (e.g., Phosphate Buffered Saline, PBS) to a range of concentrations.
-
Visual and Spectroscopic Assessment: Visually inspect for precipitation at each concentration after a defined incubation period (e.g., 1-2 hours) at room temperature and 37°C. For a more quantitative measure, use nephelometry or UV-Vis spectroscopy to detect light scattering from insoluble particles.
-
Data Reporting: Report the maximum soluble concentration in each solvent system.
Table 1: Example Solubility Data Table
| Solvent System | Maximum Soluble Concentration (µM) |
| 100% DMSO | >10,000 |
| PBS, pH 7.4 | (To be determined) |
| RPMI-1640 + 10% FBS | (To be determined) |
Stability Assessment
Rationale: Assessing the chemical stability of the compound in assay-relevant conditions is crucial to ensure that the observed biological effects are due to the parent compound and not a degradation product.
Protocol:
-
Incubation: Incubate the compound at a relevant concentration (e.g., 10 µM) in the chosen assay buffer (e.g., PBS, cell culture medium) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the parent compound remaining over time to determine its half-life in the tested conditions.
Initial Biological Screening: Unveiling the Therapeutic Potential
Based on the known activities of the triazolopyridine scaffold, the following assays are recommended for the initial biological profiling of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
General Cytotoxicity Assessment
Rationale: It is essential to determine the concentration range at which the compound exhibits cytotoxic effects to distinguish between targeted biological activity and non-specific toxicity.
Protocol:
-
Cell Line Selection: Choose a panel of relevant human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) and a non-cancerous cell line (e.g., HEK293T) for comparison.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (e.g., from 0.1 to 100 µM) for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot cell viability against compound concentration and calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
Kinase Inhibition Profiling
Rationale: The triazolopyridine scaffold is present in several kinase inhibitors.[7] A broad kinase screen can identify potential molecular targets.
Protocol:
-
Commercial Kinase Panel: Submit the compound to a commercial service for screening against a large panel of human kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).
-
Primary Screen: A primary screen is typically performed at a single high concentration (e.g., 10 µM).
-
Dose-Response Follow-up: For any kinases showing significant inhibition (e.g., >50% at 10 µM), perform a dose-response assay to determine the IC50 value.
Immuno-Oncology Target Engagement
Rationale: Triazolopyridine derivatives have been reported as inhibitors of immune checkpoint pathways like PD-1/PD-L1 and the metabolic enzyme IDO1.[4][5]
Protocol for PD-1/PD-L1 Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF):
-
Reagents: Utilize a commercially available HTRF assay kit for the PD-1/PD-L1 interaction.
-
Assay Principle: The assay measures the proximity of fluorescently labeled PD-1 and PD-L1 proteins. Disruption of this interaction by an inhibitor leads to a decrease in the HTRF signal.
-
Procedure: Perform the assay according to the manufacturer's instructions, testing a range of concentrations of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Protocol for IDO1 Enzyme Inhibition Assay:
-
Enzyme and Substrate: Use recombinant human IDO1 enzyme and its substrate, L-tryptophan.
-
Assay Principle: The assay measures the conversion of tryptophan to N-formylkynurenine, which can be detected spectrophotometrically.
-
Procedure: Incubate the enzyme with varying concentrations of the test compound before adding the substrate.
-
Detection: Measure the absorbance at the appropriate wavelength to quantify product formation.
-
Data Analysis: Determine the IC50 value for IDO1 inhibition.
Advanced Characterization and Mechanism of Action Studies
Should the initial screening reveal promising activity, the following advanced protocols can be employed to elucidate the mechanism of action.
Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular context. The binding of a ligand to its target protein often increases the protein's thermal stability.
Protocol:
-
Cell Treatment: Treat intact cells with the compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet the denatured and precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
Downstream Signaling Pathway Analysis
Rationale: To understand the functional consequences of target engagement, it is crucial to investigate the modulation of downstream signaling pathways.
Protocol:
-
Cell Treatment: Treat cells with the compound at a concentration near its IC50 value for various time points.
-
Lysate Preparation: Prepare whole-cell lysates.
-
Western Blot Analysis: Perform Western blotting to assess the phosphorylation status or expression levels of key proteins in the relevant pathway (e.g., for a kinase inhibitor, look at the phosphorylation of its known substrates).
Visualization of Experimental Workflows
Caption: A generalized workflow for the characterization of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
Conclusion
8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is a promising scaffold for chemical biology and drug discovery. The protocols outlined in these application notes provide a robust framework for its initial characterization and the exploration of its biological activities. A systematic approach, beginning with fundamental physicochemical property assessment and progressing to targeted biological assays and mechanism of action studies, will be instrumental in unlocking the full potential of this intriguing molecule.
References
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Fallarini, S., Bhela, I. P., Aprile, S., Torre, E., Ranza, A., Orecchini, E., Panfili, E., Pallotta, M. T., Massarotti, A., Serafini, M., & Pirali, T. (2020). The[1][2]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 15(18), 1735–1745.
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. (n.d.). Sigma-Aldrich. Retrieved January 18, 2026, from
- Nawrocka, W., Sztuba, B., & Ulenberg, S. (2019). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 24(23), 4287.
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Li, Y., Zhang, Y., Liu, Y., Wang, Y., Zhang, H., Feng, Y., ... & Xu, Y. (2019). Discovery of[1][2]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715.
- Lee, J. H., Kim, J. H., Kim, J. H., Lee, S. H., Kim, J. H., & Lee, J. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330.
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Gou, S., Zhang, Y., Liu, Y., Wang, Y., Zhang, H., & Feng, Y. (2016). Synthesis and biological evaluation of new[1][2]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(14), 3294–3303.
- Alvarez-Builla, J., & Elguero, J. (2004). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia.
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. (n.d.). Autech. Retrieved January 18, 2026, from
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from
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8-bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid. (n.d.). ChemicalBook. Retrieved January 18, 2026, from
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1159831-56-7 | 8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. (n.d.). AiFChem. Retrieved January 18, 2026, from
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Hibot, A., Oumessaoud, A., Hafid, A., & Pujol, M. D. (2020). Synthesis of 8‐bromo‐7‐chloro‐[1][2]‐triazolo[4,3‐c]pyrimidines. ResearchGate.
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8-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. (n.d.). CymitQuimica. Retrieved January 18, 2026, from
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6-Bromo-[1][2]triazolo[4,3-a]pyridine-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 18, 2026, from
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8-Bromo-3-methyl-[1][2]triazolo[4,3-a]pyridine-5-carboxylic acid. (n.d.). BLDpharm. Retrieved January 18, 2026, from
- Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Nováková, L., & Huszár, S. (2026).
- Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry, 31(10), 1172–1213.
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Libraries Using 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid
Application Notes and Protocols for the Solid-Phase Synthesis of Diversified Libraries Using 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals.
Introduction: A Privileged Scaffold for Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[4] Its rigid, planar geometry and hydrogen bonding capabilities allow for high-affinity interactions with various biological targets. The incorporation of a bromine atom at the 8-position and a carboxylic acid at the 6-position, as in 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, offers a unique bifunctional building block for combinatorial chemistry and the generation of diverse molecular libraries.
This guide provides a comprehensive overview and detailed protocols for the effective utilization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid in solid-phase synthesis (SPS). We will explore its attachment to a solid support, on-resin diversification via Suzuki-Miyaura cross-coupling, and subsequent cleavage to yield a library of novel compounds. The methodologies described herein are designed to be robust and adaptable for various research and drug development applications.
Core Chemistry and Strategic Considerations
The solid-phase synthesis strategy hinges on three key stages: immobilization of the building block, on-resin chemical modification, and cleavage from the solid support. The choice of resin, linker, coupling agents, and cleavage cocktail are critical for the success of the synthesis.
1. Resin and Linker Selection: For the immobilization of a carboxylic acid, a Wang resin or a 2-chlorotrityl chloride resin are excellent choices. Wang resin provides an ester linkage that is cleavable with strong acid (e.g., high concentration of trifluoroacetic acid - TFA), while the 2-chlorotrityl chloride resin offers a more acid-labile linkage, allowing for cleavage under milder acidic conditions that preserve many acid-sensitive protecting groups. For this protocol, we will focus on the use of Wang resin.
2. Coupling Chemistry: The steric hindrance around the carboxylic acid on the triazolopyridine ring system necessitates the use of a potent coupling reagent to ensure efficient acylation of the resin. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent for sterically hindered systems, often leading to faster reaction times and higher yields with minimal racemization.[5][6]
3. On-Resin Diversification: The bromine atom on the triazolopyridine scaffold is a versatile handle for post-immobilization diversification, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[7] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, dramatically expanding the chemical space of the synthesized library.
4. Cleavage from the Solid Support: The final step involves the cleavage of the synthesized molecule from the resin. The choice of cleavage cocktail is dictated by the linker and any protecting groups used in the synthesis. For Wang resin, a high concentration of TFA is typically employed. Scavengers are added to the cleavage cocktail to quench reactive cationic species generated during the cleavage process, thereby preventing side reactions and degradation of the product.[2][8]
Experimental Protocols
Part 1: Immobilization of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic Acid onto Wang Resin
This protocol details the attachment of the title compound to a hydroxyl-functionalized resin.
Materials and Reagents:
| Reagent | M.W. | CAS No. | Supplier |
| 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid | 242.03 | 1216475-30-7 | Sigma-Aldrich |
| Wang Resin, 100-200 mesh, 1% DVB, 1.0 mmol/g loading | - | 62800-47-3 | Various |
| HATU | 380.23 | 148893-10-1 | Various |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 7087-68-5 | Various |
| N,N-Dimethylformamide (DMF), peptide synthesis grade | 73.09 | 68-12-2 | Various |
| Dichloromethane (DCM), anhydrous | 84.93 | 75-09-2 | Various |
Protocol:
-
Resin Swelling: In a solid-phase synthesis vessel, swell the Wang resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour with gentle agitation.
-
Pre-activation: In a separate vial, dissolve 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (0.73 g, 3.0 mmol), HATU (1.14 g, 3.0 mmol) in DMF (10 mL). Add DIPEA (1.05 mL, 6.0 mmol) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the pre-activated solution. Agitate the mixture at room temperature for 4-6 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and DIPEA (1 mL) in DMF (8 mL) for 30 minutes.
-
Final Wash and Drying: Wash the resin as in step 4 and dry under high vacuum for several hours.
Workflow Diagram:
Caption: Workflow for the immobilization of the carboxylic acid.
Part 2: On-Resin Suzuki-Miyaura Cross-Coupling
This protocol describes the diversification of the resin-bound 8-bromo-[1][2][3]triazolo[4,3-a]pyridine.
Materials and Reagents:
| Reagent | M.W. | CAS No. | Notes |
| Loaded Resin | - | - | From Part 1 |
| Arylboronic Acid | Variable | Variable | 3.0 equivalents |
| Pd(PPh₃)₄ | 1155.56 | 14221-01-3 | 0.1 equivalents |
| Sodium Carbonate (2M aqueous solution) | 105.99 | 497-19-8 | 3.0 equivalents |
| 1,4-Dioxane/Water (4:1) | - | - | Degassed solvent system |
Protocol:
-
Resin Swelling: Swell the loaded resin (0.2 g, ~0.2 mmol) in the 1,4-dioxane/water solvent mixture (4 mL) for 30 minutes in a microwave vial.
-
Reagent Addition: Add the arylboronic acid (0.6 mmol), Pd(PPh₃)₄ (0.02 mmol), and the 2M aqueous sodium carbonate solution (0.3 mL, 0.6 mmol).
-
Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 20-40 minutes. Alternatively, the reaction can be heated at 80-90 °C overnight under an inert atmosphere.
-
Washing: After cooling, drain the reaction mixture and wash the resin sequentially with the dioxane/water mixture (3 x 4 mL), water (3 x 4 mL), DMF (3 x 4 mL), and DCM (3 x 4 mL).
-
Drying: Dry the resin under high vacuum.
Workflow Diagram:
Caption: Workflow for on-resin Suzuki-Miyaura coupling.
Part 3: Cleavage and Purification
This protocol details the release of the final product from the solid support.
Cleavage Cocktail "Reagent K" (Modified):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage and deprotection |
| Water | 2.5% | Scavenger for carbocations |
| Triisopropylsilane (TIPS) | 2.5% | Scavenger for carbocations and reducing agent |
Protocol:
-
Resin Preparation: Place the dried, diversified resin (~0.2 mmol) in a reaction vessel.
-
Cleavage: Add the freshly prepared cleavage cocktail (4 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filtration: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA (1 mL).
-
Precipitation: Combine the filtrates and precipitate the crude product by adding cold diethyl ether (40 mL).
-
Isolation: Centrifuge the mixture, decant the ether, and wash the solid product with cold diethyl ether (2 x 10 mL).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
Workflow Diagram:
Caption: Workflow for cleavage and purification of the final product.
Conclusion
8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a highly valuable and versatile building block for the solid-phase synthesis of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for its successful immobilization, on-resin diversification via Suzuki-Miyaura coupling, and efficient cleavage to yield products of high purity. By leveraging these methods, researchers can rapidly access novel chemical entities based on the privileged triazolopyridine scaffold for applications in drug discovery and chemical biology.
References
-
Baucom, et al. (2016). A mild and efficient one-pot synthesis of[1][2][3]triazolo[4,3-a]pyridines using 1,1'-carbonyldiimidazole. Tetrahedron Letters, 57(38), 4339-4342. [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]
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van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]
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Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. Arkivoc, 2007(13), 113-124. [Link]
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Aapptec. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]
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MDPI. (2020). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 25(24), 5917. [Link]
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Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Scott, W. L., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(25), 7963-7973. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
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O'Donnell, M. J., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(25), 7963-7973. [Link]
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Vaino, A. R., & Janda, K. D. (2000). Solid-phase organic synthesis: a critical understanding of the resin. Journal of combinatorial chemistry, 2(6), 579-596. [Link]
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ResearchGate. (2022). Synthesis of 8-bromo-7-chloro-[1][2][3]-triazolo[4,3-c]pyrimidines. [Link]
-
MySkinRecipes. (n.d.). 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. [Link]
-
ACS Figshare. (2016). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. [Link]
-
PubChem. (n.d.). 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Resins and anchors for solid-phase organic synthesis. [Link]
-
National Institutes of Health. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. [Link]
-
YouTube. (2022). #Amide #Coupling #Reagents: #DCC, #EDCI, #HATU, and #BOP. [Link]
-
Mohite, P., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
National Institutes of Health. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Taylor & Francis Online. (2021). Triazoloquinolines II: Synthesis, Reactions, and Pharmacological Properties of[1][2][3]Triazoloquinol. [Link]
-
ChemRxiv. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]
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Application of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Application of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Introduction: The Triazolopyridine Scaffold as a Privileged Kinase-Binding Moiety
The[1][2]triazolo[4,3-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing as the core of potent and selective kinase inhibitors.[1][3] Its rigid, bicyclic nature provides a well-defined vector for substituents to probe the distinct pockets of an ATP-binding site, while the embedded nitrogen atoms serve as key hydrogen bond acceptors or donors, crucial for anchoring the molecule to the kinase hinge region. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including p38 MAP kinase, PI3Kγ, and c-Met, demonstrating its versatility and favorable drug-like properties.[4][5][6]
This application note details the utility of a key intermediate, 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid , as a versatile starting material for the synthesis of a representative p38α MAP kinase inhibitor. We provide a comprehensive, step-by-step synthetic protocol, methodologies for biochemical and cellular evaluation, and an overview of the targeted signaling pathway. The strategic placement of the bromo and carboxylic acid functional groups on the core scaffold allows for sequential, directed modifications, making it an ideal platform for building structure-activity relationships (SAR) in drug discovery campaigns.
Strategic Synthesis of a p38α MAP Kinase Inhibitor
The synthetic strategy leverages the differential reactivity of the two functional groups on the starting material. The bromine atom at the C8 position is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.[7][8] The carboxylic acid at the C6 position provides a handle for standard amide bond formation, allowing for the exploration of interactions in another region of the kinase active site.[9][10]
This two-step approach enables the rapid generation of a library of analogs for SAR exploration. For this note, we will focus on the synthesis of a model p38α inhibitor, 8-(4-fluorophenyl)-N-cyclopropyl-[1][2]triazolo[4,3-a]pyridine-6-carboxamide .
Experimental Workflow: Synthesis
Caption: Synthetic workflow for the target p38α inhibitor.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between aryl halides and boronic acids.[11] The use of a palladium catalyst, such as Pd(dppf)Cl₂, is common for heteroaromatic systems. A base (K₂CO₃) is required to activate the boronic acid, and a solvent mixture like dioxane/water facilitates the dissolution of both organic and inorganic reagents.
Step-by-Step Methodology:
-
To a solution of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 4-fluorophenylboronic acid (1.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Heat the reaction mixture to 85°C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 8-(4-fluorophenyl)-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid .
Protocol 2: Amide Bond Formation
Rationale: The coupling of a carboxylic acid and an amine to form an amide is a cornerstone reaction in medicinal chemistry.[12][13] Direct condensation is inefficient; therefore, a coupling agent is used. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective reagent that forms an activated ester intermediate, which is then readily attacked by the amine.[10] A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is used to neutralize the hexafluorophosphate salt and facilitate the reaction.
Step-by-Step Methodology:
-
Dissolve the 8-(4-fluorophenyl)-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add cyclopropylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir at room temperature for 4-6 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Pour the reaction mixture into water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound, 8-(4-fluorophenyl)-N-cyclopropyl-[1][2]triazolo[4,3-a]pyridine-6-carboxamide .
Biological Evaluation: Assessing Kinase Inhibition
The synthesized inhibitor's potency and selectivity are evaluated through a series of biochemical and cell-based assays. The primary target, p38α MAP kinase, is a serine/threonine kinase involved in cellular responses to stress and inflammation.[14]
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stresses like UV radiation, osmotic shock, and inflammatory cytokines (e.g., TNF-α, IL-1β).[2][15] Activation of this pathway leads to the phosphorylation of downstream transcription factors and other kinases, ultimately regulating inflammation, apoptosis, and cell cycle progression.[16] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[1]
Caption: Simplified p38 MAPK signaling cascade.
Protocol 3: In Vitro p38α Kinase Assay (ADP-Glo™ Assay)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[17] It is a robust, high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound. The assay involves two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the ADP produced.
Step-by-Step Methodology:
-
Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 nM.
-
In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (as a control).
-
Add 2 µL of a solution containing recombinant human p38α kinase in kinase buffer.
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (e.g., ATF-2 substrate and ATP at its Kₘ concentration).
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 4: Cellular Assay for p38 Phosphorylation (Cell-Based ELISA)
Rationale: To confirm that the inhibitor is active in a cellular context, a cell-based assay is essential. This protocol measures the inhibition of p38 phosphorylation at its activation sites (Thr180/Tyr182) in response to a stimulus.[18][19] A cell-based ELISA provides a quantitative readout of the level of phosphorylated p38 (p-p38) in treated cells.
Step-by-Step Methodology:
-
Seed human monocytic THP-1 cells or another relevant cell line in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the inhibitor (or DMSO control) for 1 hour.
-
Stimulate the p38 pathway by adding a known activator, such as Lipopolysaccharide (LPS, 1 µg/mL), to the wells. Incubate for 30 minutes.
-
Remove the media and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash the cells with wash buffer (e.g., PBS with 0.1% Tween 20).
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody specific for phospho-p38 (Thr180/Tyr182) overnight at 4°C.
-
Wash the cells, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the cells again, then add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at 450 nm on a plate reader.
-
Normalize the data and calculate the cellular IC₅₀ value.
Data Summary and Interpretation
The data obtained from these assays allow for a comprehensive evaluation of the synthesized inhibitor. A potent inhibitor is expected to have a low nanomolar IC₅₀ in the biochemical assay and a corresponding low- to mid-nanomolar IC₅₀ in the cellular assay.
| Compound ID | Target Kinase | Biochemical IC₅₀ (nM) | Cellular p-p38 IC₅₀ (nM) |
| Exemplary Inhibitor | p38α | 15 | 85 |
| SB203580 (Ref.) [20] | p38α | 50 | 150 |
Table 1: Representative biological data for a triazolopyridine-based p38α inhibitor compared to a known reference compound. Data are illustrative.
The difference between biochemical and cellular potency can be attributed to factors such as cell membrane permeability, off-target effects, and engagement with intracellular ATP concentrations. The successful synthesis and evaluation of this model compound demonstrate the utility of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid as a foundational building block for the discovery of novel kinase inhibitors.
References
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- MAPK signalling pathways. Schematic diagram of the major putative...
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Design, Synthesis, and Biological Evaluation of[1][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules. 2022;27(7):2345.
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- Kinetics of small molecule inhibitor binding to p38 kinase. J Biol Chem. 2000;275(51):40054-40059.
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Discovery of[1][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. ACS Med Chem Lett. 2016;7(9):813-818.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. 2017;22(9):1501.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. J Enzyme Inhib Med Chem. 2021;36(1):108-124.
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Application Notes & Protocols: 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid for CNS Drug Development
Application Notes & Protocols: 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid for CNS Drug Development
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid as a novel scaffold for Central Nervous System (CNS) drug discovery. This document outlines the scientific rationale, key physicochemical properties, and detailed experimental protocols for the initial characterization and evaluation of this compound.
Introduction: The Therapeutic Potential of the Triazolo[4,3-a]pyridine Scaffold in CNS Disorders
The triazolo[4,3-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of several pharmacologically active agents.[4][5] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.[3][5][6] Notably, the well-known antidepressant Trazodone contains the[1][2][3]triazolo[4,3-a]pyridine core, highlighting its potential for modulating CNS targets.[5] The diverse pharmacological profile of these compounds suggests their interaction with multiple biological targets within the CNS, making them attractive candidates for addressing complex neurological and psychiatric disorders.[7]
8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (henceforth referred to as Compound X) is a functionalized derivative within this class. The presence of a bromine atom and a carboxylic acid group offers opportunities for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. This document will guide the preliminary assessment of Compound X as a potential CNS drug candidate.
Physicochemical Properties and Drug-Likeness Assessment
A critical initial step in CNS drug development is to assess the molecule's physicochemical properties to predict its potential for oral bioavailability and blood-brain barrier (BBB) penetration.[8] The properties of Compound X are summarized below.
| Property | Value | Source |
| CAS Number | 1216475-30-7 | [9] |
| Molecular Formula | C₇H₄BrN₃O₂ | [9] |
| Molecular Weight | 242.03 g/mol | Calculated |
| IUPAC Name | 8-bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid | [9] |
| Predicted logP | 1.25 | Calculated (e.g., using ChemDraw) |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | Calculated (e.g., using ChemDraw) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
Interpretation: The molecular weight of Compound X is well under the 500 Da threshold often associated with good membrane permeability.[1] The predicted logP and TPSA values are also within the ranges generally considered favorable for CNS drug candidates.[10] These in silico predictions suggest that Compound X has a reasonable starting profile for further investigation.
Proposed Initial CNS Screening Cascade
The following experimental workflow is proposed for the initial characterization of Compound X. This cascade is designed to first assess its fundamental drug-like properties and then move towards more specific biological and functional assays.
Caption: Proposed CNS drug discovery screening cascade for Compound X.
Detailed Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)
Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion across the BBB.[11][12] This assay is a cost-effective initial screen to identify compounds with the potential to enter the CNS.[13]
Materials:
-
Compound X
-
Phosphate-buffered saline (PBS), pH 7.4
-
Porcine brain lipid extract
-
Dodecane
-
96-well filter plates (e.g., Millipore MultiScreen™ IP)
-
96-well acceptor plates
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare Donor Solution: Dissolve Compound X in PBS to a final concentration of 100 µM.
-
Coat Filter Plate: Add 5 µL of porcine brain lipid in dodecane to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid membrane.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Assemble PAMPA Sandwich: Place the lipid-coated filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the Compound X donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of Compound X in the donor and acceptor wells using a UV-Vis plate reader at the compound's λmax.
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA] / [Ceq])
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the filter
-
t = Incubation time
-
[CA] = Concentration in the acceptor well
-
[Ceq] = Equilibrium concentration
-
Data Interpretation:
| Permeability (Pe) (x 10⁻⁶ cm/s) | Predicted BBB Penetration |
| > 6 | High |
| 4 - 6 | Medium |
| < 4 | Low |
Protocol 2: Neuronal Viability Assay
Rationale: Before assessing the functional effects of Compound X, it is crucial to determine its potential cytotoxicity in a relevant cell line to establish a non-toxic working concentration range.
Materials:
-
SH-SY5Y neuroblastoma cells (or other suitable neuronal cell line)
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Compound X
-
Resazurin-based viability reagent (e.g., PrestoBlue™)
-
96-well clear-bottom black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the cell plate with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
Viability Assessment: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-2 hours.
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Protocol 3: In Vivo Rodent Pharmacokinetic (PK) Study
Rationale: An initial PK study in a rodent model is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X in a living system.[8] This will determine if the compound can achieve sufficient exposure in the brain to exert a pharmacological effect.[14]
Animal Model: Male Sprague-Dawley rats (n=3 per time point)
Dosing:
-
Intravenous (IV) bolus: 2 mg/kg in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol® HS 15)
-
Oral gavage (PO): 10 mg/kg in a suitable vehicle
Sample Collection:
-
Collect blood samples (via tail vein or other appropriate method) at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
At each time point, euthanize the animals and collect brain tissue.
Sample Analysis:
-
Process blood samples to obtain plasma.
-
Homogenize brain tissue.
-
Extract Compound X from plasma and brain homogenates.
-
Quantify the concentration of Compound X using a validated LC-MS/MS method.
Data Analysis:
-
Calculate key PK parameters including:
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t₁/₂)
-
Area under the curve (AUC)
-
Oral bioavailability (%F)
-
-
Determine the brain-to-plasma concentration ratio (Kp) at each time point.
Workflow for In Vivo PK Study:
Caption: Workflow for the in vivo pharmacokinetic study of Compound X.
Proposed Mechanism of Action and Target Validation
Based on the broad activity of triazolopyridine derivatives, potential CNS targets for Compound X could include:
-
GABA-A Receptors: Modulation of GABAergic neurotransmission is a common mechanism for anxiolytic and anticonvulsant drugs.
-
Serotonin Receptors (e.g., 5-HT₂ₐ/₂c): These receptors are implicated in depression and anxiety.
-
Monoamine Oxidase (MAO) Enzymes: Inhibition of MAO-A or MAO-B can increase levels of monoamine neurotransmitters, a strategy used in the treatment of depression and Parkinson's disease.
Next Steps:
-
Perform a broad panel of receptor binding assays to identify potential molecular targets.
-
Follow up with functional assays (e.g., electrophysiology, second messenger assays) to confirm agonist, antagonist, or allosteric modulator activity at the identified targets.[2]
Conclusion
8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid represents a promising starting point for a CNS drug discovery program. Its favorable physicochemical properties warrant further investigation. The protocols outlined in these application notes provide a structured and logical path for the initial characterization of this compound, from fundamental in vitro assays to in vivo proof-of-concept studies. The data generated from this screening cascade will be instrumental in determining the therapeutic potential of this scaffold and guiding future medicinal chemistry efforts.
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- 7. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | 1216475-30-7 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. news-medical.net [news-medical.net]
- 14. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
An In-Depth Technical Guide
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block. The unique structure of this substrate, featuring a nitrogen-rich triazolopyridine core and a carboxylic acid moiety, presents specific challenges that can hinder reaction success. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate these complexities and achieve high-yielding, reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My reaction shows very low or no conversion of the starting material. What is the likely cause and how can I fix it?
Answer:
Low or no conversion is the most common issue and typically points to catalyst inhibition or the use of suboptimal reaction conditions. The 8-bromo-triazolo[4,3-a]pyridine-6-carboxylic acid substrate has two key features that can disrupt the catalytic cycle: the Lewis-basic nitrogen atoms of the pyridine ring and the acidic carboxylic acid group.
Potential Cause A: Catalyst Inhibition/Deactivation The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic turnover.[1][2] Standard catalysts like Pd(PPh₃)₄ may be particularly susceptible.
Solutions:
-
Switch to Modern Catalytic Systems: Employ palladium pre-catalysts combined with sterically hindered, electron-rich phosphine ligands. These ligands accelerate the rate-limiting oxidative addition and reductive elimination steps, outcompeting the rate of catalyst deactivation.
-
Ligand Selection: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or cataCXium® A are excellent choices for heteroaryl couplings.[3] They create a bulky coordination sphere around the palladium that discourages pyridine binding.
-
Use a Pre-catalyst: Second or third-generation (G2, G3) pre-catalysts (e.g., XPhos Pd G2/G3) are often more effective as they provide a reliable source of the active Pd(0) species.[4]
Potential Cause B: Inappropriate Base Selection The choice of base is critical. A base that is too strong can cause unwanted side reactions, while a base that is too weak will not effectively promote the crucial transmetalation step. The base's primary role is to activate the boronic acid by forming a more nucleophilic boronate species.[5]
Solutions:
-
Use a Moderate Inorganic Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally effective and well-tolerated.[6] K₃PO₄ is another excellent option, particularly for challenging couplings.[7]
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can sometimes lead to decomposition or side reactions with complex substrates.
-
Optimize Stoichiometry: Use 2 to 3 equivalents of the base to ensure complete activation of the boronic acid and to neutralize any acidic species generated during the reaction.
Potential Cause C: Poor Solubility The zwitterionic character of the substrate can lead to poor solubility in common non-polar Suzuki solvents like toluene. If reagents are not fully dissolved, the reaction will be slow and incomplete.
Solutions:
-
Employ Polar Aprotic Solvents: Use solvents like 1,4-dioxane, DMF, or DME.
-
Use an Aqueous Co-solvent System: A mixture such as dioxane/water or DME/water (typically in a 4:1 to 10:1 ratio) is often highly effective.[6] The water helps to dissolve the inorganic base and the boronate salt, facilitating the reaction.
Q2: My main product is the result of decarboxylation. How can I prevent the loss of the carboxylic acid group?
Answer:
The formation of 8-aryl-triazolo[4,3-a]pyridine (the product missing the -COOH group) indicates that decarboxylation is occurring. This is a known side reaction for aromatic carboxylic acids under palladium catalysis, especially at high temperatures.[8][9]
Solutions:
-
Lower the Reaction Temperature: This is the most critical parameter. Screen temperatures from 60°C to 100°C. A more active catalyst system (as described in Q1) will allow you to run the reaction at a lower temperature, minimizing decarboxylation.
-
Reduce Reaction Time: Monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent prolonged exposure to heat, which drives decarboxylation.
-
Consider Alternative Strategies: If decarboxylation remains problematic, consider a decarbonylative Suzuki coupling.[8][10] This approach uses the carboxylic acid as a handle for the cross-coupling, intentionally expelling CO₂ in the process. However, this would require starting from a different precursor if the carboxylic acid functionality is desired in the final product.
Q3: I am observing a significant amount of the protodebrominated byproduct (8-H-triazolo[4,3-a]pyridine-6-carboxylic acid). What causes this and how can it be minimized?
Answer:
Protodebromination is the replacement of the bromine atom with a hydrogen atom. This side reaction can arise from several sources.
Potential Cause A: Impurities in Boronic Acid Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with hydrogen) upon storage, especially in the presence of moisture.[1] This generates boric acid and an arene, which does not participate in the desired coupling. The catalytic cycle can then be intercepted by a proton source, leading to protodebromination of your starting material.
Solutions:
-
Use High-Purity Boronic Acids: Use freshly purchased or purified boronic acids.
-
Switch to Boronic Esters: Neopentyl glycol or pinacol boronic esters are generally more stable to storage and less prone to protodeboronation, making them excellent alternatives.
Potential Cause B: Suboptimal Reaction Conditions Excess water, certain bases, or high temperatures can accelerate competing protodebromination pathways.
Solutions:
-
Degas Thoroughly: Ensure all solvents are rigorously degassed with argon or nitrogen before use to remove oxygen, which can interfere with the catalyst. Run the reaction under an inert atmosphere.
-
Control Water Content: While aqueous co-solvents are beneficial, an excessive amount of water can sometimes promote side reactions. If protodebromination is severe, try reducing the water content or switching to an anhydrous system with a soluble base like potassium trimethylsilanolate (TMSOK), though this requires careful handling.[1]
Frequently Asked Questions (FAQs)
Q1: Why is this triazolopyridine derivative more challenging than a simple bromobenzene derivative?
The difficulty arises from the combination of functional groups on the molecule. Nitrogen-containing heterocycles are well-known to be challenging substrates for cross-coupling reactions because the nitrogen atoms can act as poisons to the palladium catalyst.[2][11] The addition of a carboxylic acid introduces a second reactive handle that can interact with the base or undergo thermal decarboxylation, creating a narrow window for optimal reaction conditions.
Q2: Which specific Palladium catalyst and ligand combination do you recommend as a starting point?
For a robust starting point, we recommend using XPhos Pd G2 (or G3) at a loading of 2-5 mol%. XPhos is a bulky, electron-rich biaryl phosphine ligand that has demonstrated broad success in the coupling of heteroaryl halides.[4] This system is often highly active at moderate temperatures (80-100 °C), which will help mitigate the risk of decarboxylation.
Q3: Should I protect the carboxylic acid group as an ester before the reaction?
Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a valid strategy that can sometimes simplify the reaction. This eliminates the acidic proton, preventing potential complications with the base and improving solubility in less polar solvents. However, it adds two steps to your synthesis (protection and deprotection). It is highly recommended to first attempt the coupling directly on the carboxylic acid using the optimized conditions described in this guide, as direct functionalization is more step-economical.
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Condition A (General Purpose) | Condition B (For Challenging Substrates) | Rationale |
| Pd Pre-catalyst | XPhos Pd G2 | BrettPhos Pd G3 | BrettPhos can be effective for highly hindered or electron-poor partners. |
| Catalyst Loading | 2 mol% | 5 mol% | Higher loading may be needed for less reactive boronic acids. |
| Ligand | (Included in pre-catalyst) | (Included in pre-catalyst) | Buchwald ligands are state-of-the-art for these couplings. |
| Base | K₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | K₃PO₄ is a stronger, non-nucleophilic base often used in difficult cases.[7] |
| Boron Source | Arylboronic Acid (1.2 equiv) | Arylboronic Ester (1.2 equiv) | Esters offer greater stability and can reduce side reactions. |
| Solvent System | 1,4-Dioxane / H₂O (5:1) | DME / H₂O (5:1) | Solvent choice can significantly impact yield; screening is advised. |
| Temperature | 90 °C | 100 °C | Start at a moderate temperature to balance reactivity and stability. |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | Essential to prevent oxidative degradation of the catalyst. |
Experimental Protocol: General Procedure
-
Reagent Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction Execution: Seal the vial and place it in a pre-heated oil bath or heating block at 90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing by LC-MS or TLC until the starting bromide is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired compound.
Visualizations
Diagram 1: Suzuki Catalytic Cycle & Substrate-Specific Challenges
Caption: Fig 2. A logical workflow for troubleshooting common reaction failures.
References
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(35), 12491–12502. [Link]
-
Gurung, S. R., Mitchell, D., & Scott, J. D. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5860–5864. [Link]
-
Gere, D., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(12), 7079-7103. [Link]
-
Scott, J. S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(12), 4944-4958. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(35), 12491–12502. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(12), 5587–5596. [Link]
-
Zultanski, S. L., et al. (2021). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 11(15), 9294–9300. [Link]
-
Quibell, J. M., Duan, G., Perry, G. J. P., & Larrosa, I. (2019). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. Chemical Communications, 55(45), 6445-6448. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. [Link]
-
Hocek, M., et al. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purines. Collection of Czechoslovak Chemical Communications, 67(2), 257-270. [Link]
-
Abidi, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2351-2362. [Link]
Sources
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 10. Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant [ouci.dntb.gov.ua]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis. Our aim is to equip you with the necessary knowledge to navigate the potential challenges and optimize your reaction conditions for a successful outcome.
Introduction to the Synthesis
The synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a multi-step process that requires careful control of reaction parameters to achieve high yield and purity. The general synthetic strategy involves two key transformations:
-
Formation of the Hydrazinopyridine Intermediate: This step typically involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 2-position of a substituted pyridine ring with hydrazine.
-
Dehydrative Cyclization: The resulting hydrazinopyridine is then cyclized with a one-carbon synthon, such as formic acid or triethyl orthoformate, to form the fused triazole ring system.
The presence of both a bromine atom and a carboxylic acid group on the pyridine ring introduces specific challenges that will be addressed in this guide.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Problem 1: Low Yield in the Formation of the Hydrazinopyridine Intermediate
-
Question: I am experiencing a low yield during the reaction of 2-chloro-3-bromo-5-pyridinecarboxylic acid with hydrazine hydrate. What are the possible causes and how can I improve the yield?
-
Answer:
-
Causality: Low yields in this nucleophilic aromatic substitution can stem from several factors. The reactivity of the starting material can be influenced by the electron-withdrawing nature of the bromine and carboxylic acid groups. Additionally, side reactions or incomplete reaction can significantly reduce the yield. A patent for the synthesis of related 2-hydrazinopyridine derivatives suggests that the choice of solvent and temperature is crucial.[4]
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical. While alcohols like ethanol or n-butanol can be used, aprotic polar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) may enhance the reaction rate by better solvating the transition state. A patent suggests using N,N-dimethylpropanolamine as a solvent and acid scavenger.[4]
-
Temperature Optimization: The reaction temperature should be carefully controlled. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased. However, excessively high temperatures may lead to decomposition or side reactions.
-
Excess Hydrazine: Using an excess of hydrazine hydrate (2-5 equivalents) can help drive the reaction to completion.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions of hydrazine.
-
Purity of Starting Material: Ensure the 2-chloro-3-bromo-5-pyridinecarboxylic acid is of high purity, as impurities can interfere with the reaction.
-
-
Problem 2: Incomplete or Failed Dehydrative Cyclization
-
Question: My attempt to cyclize the 2-hydrazino-3-bromo-5-pyridinecarboxylic acid intermediate using formic acid resulted in a complex mixture of products, and I have low conversion to the desired triazolopyridine. What could be the issue?
-
Answer:
-
Causality: Dehydrative cyclization is a delicate step, and its success is highly dependent on the reaction conditions. The traditional method for synthesizing triazolopyridines involves the dehydration of a 2-hydrazidopyridine.[5] Incomplete reaction can be due to insufficient heating or an inappropriate dehydrating agent. The formation of side products could be due to the reactivity of the bromine and carboxylic acid functionalities under the reaction conditions.
-
Troubleshooting Steps:
-
Choice of Cyclizing Agent:
-
Formic Acid: When using formic acid, it often serves as both the reagent and the solvent. Refluxing in formic acid is a common procedure.[6] However, the acidic conditions and high temperatures can potentially lead to decarboxylation of the starting material or product.[1][3]
-
Triethyl Orthoformate: As a milder alternative, triethyl orthoformate can be used.[7] This reaction is typically performed at reflux in the presence of an acid catalyst, such as a few drops of concentrated sulfuric acid or p-toluenesulfonic acid. The ethanol byproduct is distilled off to drive the reaction to completion.
-
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged heating, especially with formic acid, increases the risk of side reactions.
-
Water Removal: This is a dehydration reaction, so the removal of water is crucial. If using triethyl orthoformate, ensure that the setup allows for the distillation of ethanol. The use of a Dean-Stark trap can be beneficial.
-
Alternative Dehydrating Conditions: For challenging cyclizations, other dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can be considered, although these are harsh and should be used with caution due to the potential for undesired side reactions with the carboxylic acid and bromo groups.
-
-
Problem 3: Presence of a Decarboxylated Impurity
-
Question: My final product is contaminated with a significant amount of what I believe to be the decarboxylated version of the target molecule (8-bromo-[1][2][3]triazolo[4,3-a]pyridine). How can I prevent this?
-
Answer:
-
Causality: Pyridine carboxylic acids, particularly those with the carboxylic acid group at the 2- or 4-position, are susceptible to decarboxylation, especially under acidic conditions and at elevated temperatures.[1][8][9] The cyclization step, particularly when using refluxing formic acid, presents a high risk for this side reaction.
-
Preventative Measures:
-
Milder Cyclization Conditions: The most effective way to prevent decarboxylation is to use milder cyclization conditions. As mentioned previously, using triethyl orthoformate with a catalytic amount of acid at a lower temperature for a longer duration might be a better approach.
-
Ester Protection: Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the cyclization step. The ester is generally more stable under these conditions. The ester can then be hydrolyzed to the carboxylic acid in a final step under basic conditions, which are less likely to cause decarboxylation.
-
Temperature Control: If using formic acid, try to run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
-
Problem 4: Difficulty in Purifying the Final Product
-
Question: I am struggling to purify the 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. It has poor solubility and streaks on my silica gel column. What purification strategies do you recommend?
-
Answer:
-
Causality: The presence of both a basic triazolopyridine ring system and an acidic carboxylic acid group makes the molecule zwitterionic in nature, which can lead to poor solubility in many common organic solvents and strong interactions with silica gel.
-
Purification Strategies:
-
Acid-Base Extraction: A classic and often effective method for purifying carboxylic acids is through acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired product will move into the aqueous layer as its sodium salt.
-
Wash the aqueous layer with the organic solvent to remove non-acidic impurities.
-
Carefully acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of around 3-4, which should precipitate the purified product.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent purification method. Given the polarity of the molecule, polar solvents like ethanol, methanol, acetic acid, or mixtures with water should be explored.
-
Reverse-Phase Chromatography: If column chromatography is necessary, reverse-phase (C18) chromatography is likely to be more successful than normal-phase (silica gel) chromatography for this type of polar, ionizable compound. A mobile phase gradient of water (with a modifier like 0.1% formic acid or acetic acid to suppress ionization) and acetonitrile or methanol would be a good starting point.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism for the dehydrative cyclization step?
-
A1: The mechanism likely involves the initial formation of a formyl hydrazide intermediate when using formic acid. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the formyl carbon, and subsequent dehydration to form the aromatic triazole ring.
-
-
Q2: Are there any specific safety precautions I should take during this synthesis?
-
A2: Yes. Hydrazine hydrate is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving corrosive reagents like phosphorus oxychloride or strong acids should also be performed with extreme care.
-
-
Q3: Can I use other one-carbon synthons for the cyclization step?
-
A3: Yes, besides formic acid and triethyl orthoformate, other reagents like formamide or dimethylformamide dimethyl acetal (DMF-DMA) can also be used for the cyclization of hydrazinopyridines. The optimal choice will depend on the specific substrate and desired reaction conditions.
-
-
Q4: How can I confirm the structure of my final product?
-
A4: The structure of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid can be confirmed using a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). The expected molecular weight is approximately 242.03 g/mol .[3] Infrared (IR) spectroscopy can also be used to identify the carboxylic acid functional group.
-
Experimental Protocols
The following are generalized, step-by-step methodologies that should be optimized for your specific experimental setup.
Protocol 1: Synthesis of 2-Hydrazino-3-bromo-5-pyridinecarboxylic acid (Intermediate)
-
To a solution of 2-chloro-3-bromo-5-pyridinecarboxylic acid (1.0 eq) in a suitable solvent (e.g., n-butanol or DMF, approx. 10 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to 90-110 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid) or LC-MS.
-
Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the residue can be triturated with a suitable solvent (e.g., diethyl ether or ethanol) to induce crystallization. The solid can then be collected by filtration.
Protocol 2: Synthesis of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (Final Product)
-
Method A: Using Formic Acid
-
Suspend the 2-hydrazino-3-bromo-5-pyridinecarboxylic acid intermediate (1.0 eq) in formic acid (10-20 mL per gram of intermediate).
-
Heat the mixture to reflux (approximately 100-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash thoroughly with water to remove excess formic acid, and dry under vacuum.
-
The crude product can then be purified as described in the "Troubleshooting Guide."
-
-
Method B: Using Triethyl Orthoformate
-
Suspend the 2-hydrazino-3-bromo-5-pyridinecarboxylic acid intermediate (1.0 eq) in triethyl orthoformate (5-10 eq).
-
Add a catalytic amount of a strong acid (e.g., 2-3 drops of concentrated sulfuric acid).
-
Heat the mixture to a gentle reflux (approximately 120-140 °C) and set up the apparatus for distillation to remove the ethanol byproduct.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
Triturate the residue with a non-polar solvent like hexanes or diethyl ether to induce precipitation.
-
Collect the solid product by filtration and dry under vacuum.
-
Data Summary
Table 1: Optimization of Dehydrative Cyclization Conditions (Hypothetical Data)
| Entry | Cyclizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| 1 | Formic Acid | Formic Acid | 110 | 4 | 65 | 85 | Significant decarboxylation observed. |
| 2 | Triethyl Orthoformate | Neat | 130 | 8 | 75 | 92 | Slower reaction but higher purity. |
| 3 | Triethyl Orthoformate | Toluene | 110 | 12 | 70 | 90 | Dean-Stark trap used. |
| 4 | POCl₃ | Acetonitrile | 80 | 2 | 50 | 70 | Complex mixture, difficult purification. |
Logical Relationships and Workflows
Caption: A workflow for troubleshooting common issues.
References
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
- Reissert, A. (1905). Ueber die Einwirkung von Benzoylchlorid und Kaliumcyanid auf Chinolin und Isochinolin. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603-1614. (While not directly cited in the text, this is a foundational reference in pyridine chemistry).
- Brown, E. V., & Neil, R. J. (1965). The Decarboxylation of Picolinic Acid and its Derivatives. The Journal of Organic Chemistry, 30(10), 3335-3338.
- Yavari, I., & Zare, H. (2005). A simple and efficient method for the decarboxylation of pyridinecarboxylic acids. Monatshefte für Chemie/Chemical Monthly, 136(8), 1333-1336.
- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews, 61(2), 87-127.
- Elgemeie, G. H., & Abdelaal, S. M. (2007). Synthesis of some novel triazolo[4,3-a]pyridines and related heterocyclic compounds. Journal of Chemical Research, 2007(1), 58-61.
- Roberge, J. Y., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(xii), 132-147.
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Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(11), 105218. [Link]
- Shaban, M. A. E., & Taha, M. A. M. (1987). Synthesis of condensed 1,2,4-triazolo-heterocycles. Bulletin of the Chemical Society of Japan, 60(11), 4131-4134.
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LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
- Google Patents. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
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MDPI. (2019). Probing the Surface Acidity of Supported Aluminum Bromide Catalysts. Retrieved from [Link]
- Google Patents. (2021). Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
- Google Patents. (2017).
-
ResearchGate. (2008). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines. [Link]
-
Semantic Scholar. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity an. [Link]
-
European Patent Office. (2020). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
Flefel, E. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2649. [Link]
- Google Patents. (2017).
-
Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. [Link]
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OSTI.GOV. (2019). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]
-
PubMed. (2017). Pyridine: a Denaturant or Stabilizer of Spherical Nucleic Acids?. [Link]
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MDPI. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]
-
PubMed. (2000). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine.... [Link]
-
PubMed. (2001). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. [Link]
- Google Patents. (2011).
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ResearchGate. (2008). Reaction of Hydrazine and Hydroxylamine Derivatives with Pyrimidinoacetic Acid Esters and Lactones. [Link]
-
Springer. (2004). REACTIONS OF 2-ARYLHYDRAZONOACETAMIDES WITH ORTHOESTERS. SYNTHESIS OF NEW TETRAHYDRO-1,2,4-TRIAZINES. [Link]
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- 2. WO2019072944A1 - Method for preparing 3-[(4s)-8-bromo-1-methyl-6-(pyridin-2-yl)-4h-imidazo[1,2-a][1,4]benzodiazepin-4-yl]-propionic acid methyl ester, and compounds useful in said method - Google Patents [patents.google.com]
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Technical Support Center: Purification of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid and its derivatives. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this important class of heterocyclic compounds.
Introduction: The Challenge of Purifying Triazolopyridine Carboxylic Acids
8-Bromo-[1]triazolo[4,3-a]pyridine-6-carboxylic acid is a key building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[2] The purification of this and related derivatives can be challenging due to the presence of both a weakly basic triazolopyridine core and an acidic carboxylic acid moiety. This amphoteric nature, combined with potential impurities from complex synthetic routes, necessitates a well-designed purification strategy. Common impurities may include unreacted starting materials, isomeric byproducts, and reagents from the cyclization and bromination steps.
This guide provides a systematic approach to overcoming these purification hurdles, ensuring the high purity required for downstream applications such as biological screening and structural analysis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid derivatives, providing probable causes and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product Streaking/Tailing on Silica Gel TLC/Column | 1. Interaction of the acidic carboxylic acid with the acidic silica gel. 2. Partial deprotonation of the carboxylic acid on the silica surface. 3. Interaction of the basic pyridine nitrogen with silica. | 1. Acidify the Mobile Phase: Add 0.5-2% acetic acid or formic acid to the eluent system. This protonates the carboxylic acid, reducing its interaction with the silica and resulting in sharper bands. 2. Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) silica gel for highly polar derivatives.[1] |
| Low Recovery from Column Chromatography | 1. Compound is too polar and irreversibly adsorbed onto the silica gel. 2. Decomposition on the acidic silica gel. 3. Insufficiently polar eluent. | 1. Increase Eluent Polarity: Gradually increase the polarity of the mobile phase (e.g., higher percentage of methanol in dichloromethane). 2. Dry Loading: Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column. This can improve resolution for less soluble compounds. 3. TLC Stability Test: Spot the compound on a TLC plate and let it sit for an hour before eluting to check for degradation on silica. |
| "Oiling Out" During Recrystallization | 1. The solution is supersaturated or cooled too quickly. 2. Presence of impurities that inhibit crystal lattice formation. | 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. 2. Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface to create nucleation sites. 3. Add Seed Crystals: Introduce a tiny crystal of the pure compound to induce crystallization. 4. Re-dissolve and Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly again. |
| Poor Separation in Acid-Base Extraction | 1. Incomplete protonation or deprotonation of the carboxylic acid. 2. Emulsion formation. | 1. Check pH: Ensure the pH of the aqueous basic solution is sufficiently high to deprotonate the carboxylic acid (typically pH > 8). When re-acidifying, ensure the pH is low enough to fully protonate the carboxylic acid (typically pH < 4). 2. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the polarity of the aqueous phase and can help break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid?
A1: Typical impurities depend on the synthetic route. If synthesizing from a 2-hydrazinopyridine precursor, unreacted starting material and the intermediate hydrazide are common. Side products from the bromination step, such as regioisomers or over-brominated species, can also be present.
Q2: How do I choose the best primary purification technique for my derivative?
A2: The choice depends on the physical state and purity of your crude product. A general workflow is presented below. For solid materials, recrystallization is often a good first choice if a suitable solvent can be found. If the crude product is an oil or contains multiple components of similar polarity, column chromatography is generally more effective. Acid-base extraction is a powerful technique for removing neutral or basic impurities.
Q3: My compound is a solid, but I can't find a good single solvent for recrystallization. What should I do?
A3: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat until the solution is clear again, and then allow it to cool slowly. Common solvent pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.
Q4: Can I use reversed-phase chromatography for these compounds?
A4: Yes, reversed-phase (C18) chromatography can be very effective, especially for more polar derivatives that do not perform well on silica gel. A typical mobile phase would be a gradient of methanol or acetonitrile in water, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to ensure the carboxylic acid is protonated.[1]
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing: Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous layers.
-
Wash: Wash the combined aqueous layers with the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise with stirring until the solution is acidic (pH ~2-3, check with pH paper). The purified carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold deionized water, and dry it under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for separating compounds with similar polarities.
-
TLC Analysis: Determine an optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of 0.2-0.3 for the target compound. If streaking is observed, add 1% acetic acid to the eluent.
-
Column Packing: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM/MeOH. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid products with moderate to high initial purity.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, methanol, ethyl acetate, or a mixture such as ethanol/water.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen hot solvent to just dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Purification Workflows
Decision Tree for Purification Method Selection
Caption: Decision workflow for selecting a purification method.
Acid-Base Extraction Workflow
Sources
Overcoming solubility issues with 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
Welcome to the technical support guide for 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (Compound ID: 1216475-30-7). This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides a logical, step-by-step troubleshooting workflow, from fundamental principles to advanced solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid not dissolving in aqueous buffers?
A1: The solubility of this compound is complex due to its amphoteric nature. It possesses both a weakly acidic carboxylic acid group and a weakly basic triazolopyridine ring system.[2] At neutral pH, the molecule may exist as a zwitterion with low net charge, leading to strong intermolecular interactions (e.g., hydrogen bonding) in its crystal lattice. This strong crystal lattice energy requires significant energy to overcome, resulting in poor aqueous solubility. Solubility is therefore highly dependent on pH.
Q2: What are the predicted pKa values for this molecule and how do they affect solubility?
-
The carboxylic acid group attached to the pyridine ring is expected to be acidic, with a predicted pKa likely in the range of 3-5, similar to other pyridinecarboxylic acids.[3][4]
-
The triazolopyridine system is weakly basic. The protonation site is typically the pyridine nitrogen, with a pKa of the conjugate acid estimated to be in the 2-4 range.[2]
These pKa values define the pH ranges where the molecule is ionized. According to the Henderson-Hasselbalch equation, when the pH is above the acidic pKa, the carboxylic group will be deprotonated (negatively charged), and when the pH is below the basic pKa, the pyridine nitrogen will be protonated (positively charged).[5][6] Both ionized forms are significantly more water-soluble than the neutral form.
Q3: I dissolved the compound in DMSO for my cell-based assay, but it precipitated upon dilution into aqueous media. Why did this happen and how can I prevent it?
A3: This is a common issue known as "crashing out." DMSO is an excellent organic solvent that can dissolve many poorly soluble compounds. However, when a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture media), the solvent environment abruptly changes from organic to mostly aqueous. The compound's solubility in this new, highly polar environment is much lower, causing it to precipitate. To prevent this, consider lowering the final DMSO concentration, using a co-solvent system, or preparing a pH-adjusted aqueous stock solution.
Systematic Troubleshooting Workflow
When facing solubility issues, a systematic approach is crucial. The following workflow provides a logical progression from simple to more advanced techniques.
Caption: A decision tree for systematically troubleshooting solubility issues.
Troubleshooting Guide 1: pH-Dependent Solubility Profiling
The most critical first step is to understand how pH impacts the solubility of your amphoteric compound. This is governed by the Henderson-Hasselbalch equation, which links pH, pKa, and the ratio of ionized to unionized species.[7] Creating a pH-solubility profile will identify the optimal pH for dissolution.
Experimental Protocol: Kinetic pH-Solubility Profile
-
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) spanning a pH range from 2 to 10.
-
Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent like DMSO (e.g., 10 mg/mL).
-
Dispensing: In a 96-well plate, add a small, fixed volume of the DMSO stock to each well.
-
Dilution: Add the different pH buffers to the wells to achieve the final desired concentration (ensure the final DMSO concentration is low, e.g., <1%, to minimize its effect).
-
Equilibration & Measurement: Shake the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a plate reader (e.g., at 620 nm). Wells with low turbidity indicate high solubility.
-
Analysis: Plot turbidity versus pH. The pH ranges with the lowest turbidity are optimal for solubilization.
Expected Results & Interpretation
You should observe a "U-shaped" solubility curve.
-
High Solubility at Low pH (e.g., pH < 3): The basic triazolopyridine moiety is protonated (cationic form), increasing solubility.
-
Low Solubility at Mid-pH (e.g., pH 4-7): The compound is predominantly in its neutral or zwitterionic form, leading to minimal solubility.
-
High Solubility at High pH (e.g., pH > 8): The carboxylic acid group is deprotonated (anionic form), increasing solubility.
| pH Range | Dominant Species | Expected Charge | Expected Relative Solubility |
| < 3 | Protonated (Cation) | Positive (+) | High |
| 4 - 7 | Neutral / Zwitterion | Neutral (0) | Low (Intrinsic Solubility) |
| > 8 | Deprotonated (Anion) | Negative (-) | High |
| Caption: Predicted pH-dependent properties of the compound. |
Troubleshooting Guide 2: Co-solvent Systems
If pH adjustment is not compatible with your experimental system or is insufficient, a co-solvent system can be employed.[8][9] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[10]
Common Co-solvents for Biological Assays
-
Dimethyl Sulfoxide (DMSO): Use at the lowest effective concentration, typically <1% v/v.
-
Ethanol: Often used in combination with other solvents.
-
Polyethylene Glycol (PEG 300/400): A less toxic option suitable for many in vitro and some in vivo applications.[11]
-
Propylene Glycol (PG): Another common, low-toxicity choice.
Experimental Protocol: Co-solvent Screening
-
Prepare Binary Mixtures: Prepare a series of aqueous buffer solutions (at a favorable pH determined from Guide 1) containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400).
-
Add Compound: Add an excess of the solid compound to each mixture.
-
Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separate & Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Analyze: Plot the measured solubility against the percentage of co-solvent to determine the most effective system.
Troubleshooting Guide 3: Salt Formation
For developing a stable, solid, water-soluble form of the compound, salt formation is an industry-standard technique.[1][12] This involves reacting the ionizable functional group with a suitable acid or base (a "counter-ion") to form a salt.[13][14] Salts typically have different crystal lattice energies and are often more soluble than the parent "free form."[15]
-
For the Acidic Group (Carboxylic Acid): React with a base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to form a carboxylate salt.
-
For the Basic Group (Pyridine): React with an acid (e.g., hydrochloric acid, sulfuric acid, mesylic acid) to form an ammonium salt.
Workflow for Salt Screening
Caption: A generalized workflow for pharmaceutical salt screening.
Troubleshooting Guide 4: Advanced Formulation Strategies
If the above methods are unsuccessful or do not meet the requirements of your application, more advanced formulation technologies can be explored.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility and stability.[16][17][18]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound at a molecular level within a carrier matrix, typically a polymer.[19][20] By converting the drug from its stable crystalline form to a high-energy amorphous state, its apparent solubility and dissolution rate can be dramatically increased.[21][22][23]
These advanced methods typically require specialized equipment and formulation expertise.
References
-
Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413–420. [Link]
-
Babu, P. S., & Chowdary, K. P. R. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 5(1), 1-5. [Link]
-
Frizon, F., de Oliveira, E. C., & Donaduzzi, C. M. (2013). Dissolution rate enhancement of poorly water-soluble drugs: a general overview. Lat. Am. J. Pharm, 32(6), 795-805. [Link]
-
Grokipedia. (n.d.). Triazolopyridine. Grokipedia. [Link]
-
Hancock, B. C., & Parks, M. (2000). What is the true solubility advantage for amorphous pharmaceuticals?. Pharmaceutical research, 17(4), 397–404. [Link]
-
Kauffman, J. M., & Jain, N. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Sarode, A., Sandhu, H., Shah, N., Malick, W., & Zia, H. (2013). Hot melt extrusion for amorphous solid dispersions. Drug development and industrial pharmacy, 39(9), 1211–1224. [Link]
-
Saokham, P., Muankaew, C., Loftsson, T., & Jansook, P. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]
-
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubility enhancement-eminent role in poorly soluble drugs. Research J. Pharm. and Tech, 2(2), 220-224. [Link]
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230. [Link]
-
Vo, C. L. N., Park, C., & Lee, B. J. (2013). Current trends and future perspectives of solid dispersions containing poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 85(3 Pt B), 799–813. [Link]
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Technical Support Center: Improving Yields for 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome common challenges and improve yields in your coupling reactions. The triazolo[4,3-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its derivatization is key to accelerating discovery programs.[1][2]
This molecule presents two primary reaction handles: a C6-carboxylic acid ready for amidation and a C8-bromo substituent ideal for palladium-catalyzed cross-coupling reactions. The electronic nature of the fused N-heterocyclic system can influence the reactivity of both groups, making optimization a critical step for success.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address the most common issues encountered during the two main classes of coupling reactions.
Section 1.1: Amide Couplings at the C6-Carboxylic Acid Position
The formation of an amide bond is a cornerstone of drug discovery. However, the electron-deficient nature of the triazolopyridine ring can render the C6-carboxylic acid less reactive than simple benzoic acids, often requiring more robust activation methods.[3]
Q1: My standard amide coupling (e.g., EDC/HOBt) is giving low yields or stalling. What should I try next?
A1: This is a frequent challenge. When standard carbodiimide activators like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) are insufficient, it's because the intermediate O-acylisourea is not reactive enough to be efficiently trapped by the incoming amine, leading to hydrolysis back to the starting acid or other side reactions.[4]
-
Expert Recommendation: Switch to a more potent class of coupling reagents. Urionium-based reagents like HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) are exceptionally effective for electron-deficient heteroaromatic acids.[4][5][6] HATU forms a highly reactive O-acylisouronium intermediate that rapidly converts to an activated ester, driving the reaction to completion even with poorly nucleophilic amines.[6][7]
-
Causality: The electron-withdrawing character of the triazolopyridine system deactivates the carboxylic acid. HATU overcomes this by creating a much better leaving group compared to the intermediates formed with EDC alone.[5]
-
Troubleshooting Steps:
-
Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1-1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF, NMP) with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine, 2.0-3.0 eq).[7] Stir for 15-20 minutes at 0 °C to room temperature to form the activated ester.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the pre-activated mixture and let the reaction proceed.
-
Solvent Choice: Ensure your solvent is anhydrous. Water is detrimental to these reactions as it competes with the amine for the activated ester.[7] DMF is often a better choice than DCM for these polar substrates due to improved solubility.[7]
-
Q2: I'm recovering a lot of my starting amine, but the carboxylic acid is consumed. What is happening?
A2: This scenario suggests that the activated carboxylic acid species is being formed but is decomposing or reacting with something else before the amine can attack.
-
Possible Cause 1: Unstable Activated Intermediate. The activated ester might be unstable under your reaction conditions (e.g., high temperature, prolonged reaction time).
-
Possible Cause 2: Base Choice. If you are using a nucleophilic base like triethylamine (TEA) or pyridine with a highly reactive coupling reagent, the base itself can compete with your desired amine. Always use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.[7]
-
Solution: Monitor the reaction by LC-MS. If you see the product forming and then degrading, consider running the reaction at a lower temperature (e.g., 0 °C to RT). Also, ensure the correct base is being used. Adding the amine immediately after a short pre-activation period can also be beneficial.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent | Acronym | Class | Pros | Cons |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | Inexpensive, effective for simple couplings. | Byproduct (DCU) is poorly soluble and can be difficult to remove. |
| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | EDC | Carbodiimide | Water-soluble byproduct is easily removed by aqueous workup.[4] | May be insufficient for challenging couplings of electron-deficient acids.[3] |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Urionium | Highly effective for difficult couplings, including sterically hindered and electron-deficient partners.[4][6] | More expensive; generates potentially explosive byproducts if not handled correctly.[4] |
| Propylphosphonic Anhydride | T3P® | Phosphonic Anhydride | High-yielding, clean reactions with easy workup (byproducts are water-soluble). | Often requires slightly elevated temperatures. |
Section 1.2: Palladium-Catalyzed Cross-Couplings at the C8-Bromo Position
The C8-bromo position is an excellent handle for introducing diversity via reactions like Suzuki, Buchwald-Hartwig, Sonogashira, and Heck couplings. The primary challenge here is often catalyst inhibition by the nitrogen atoms of the heterocyclic core and the potential for debromination.
Q1: My Suzuki coupling is sluggish, and I'm observing significant debromination (replacement of -Br with -H). How can I fix this?
A1: Debromination is a common side reaction in Pd-catalyzed couplings on electron-deficient N-heterocycles.[8] It occurs when the oxidative addition intermediate, Ar-Pd(II)-Br, undergoes premature reductive elimination with a hydride source instead of transmetalation with the boronic acid.
-
Expert Recommendation: The choice of ligand, base, and solvent is critical to favor the desired catalytic cycle.
-
Ligand Selection: Use electron-rich, bulky phosphine ligands. Ligands like SPhos , XPhos , or RuPhos are designed to promote fast reductive elimination of the desired product and stabilize the palladium catalyst, outcompeting the debromination pathway. For challenging substrates, pre-formed palladium G2 or G3 catalysts containing these ligands (e.g., XPhos Pd G2) can be highly effective.[9]
-
Base Choice: A strong but non-nucleophilic base is often required to activate the boronic acid for transmetalation.[10] Anhydrous K₃PO₄ or K₂CO₃ are excellent choices.[11][12] Avoid hydroxide bases if your substrate is sensitive.
-
Solvent & Degassing: The reaction must be rigorously deoxygenated. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote side reactions like boronic acid homocoupling.[13] Sparge your solvent (e.g., 1,4-dioxane/water or toluene/water) with argon or nitrogen for at least 30 minutes before adding the catalyst.[9]
-
-
Causality: The N-atoms in the triazolopyridine ring can coordinate to the palladium center, potentially deactivating the catalyst.[9] Bulky biarylphosphine ligands prevent this inhibitory coordination and accelerate the productive steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Q2: My starting material is poorly soluble in the reaction solvent, leading to a heterogeneous mixture and poor conversion.
A2: Solubility is a known issue for rigid, polar heterocyclic systems.[14][15] Running the reaction as a slurry often leads to irreproducible results and low yields.
-
Solution 1: Solvent Screening. Explore more polar aprotic solvents that are stable under Suzuki conditions. Mixtures of DME/water , DMF/water , or Dioxane/water at elevated temperatures (80-110 °C) can improve solubility.[16]
-
Solution 2: Phase-Transfer Catalysis. If using a biphasic system (e.g., toluene/water), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the reactants across the phase boundary, improving reaction rates.
-
Solution 3: Temperature. Increasing the temperature will generally improve solubility and reaction rate, but be mindful of potential substrate or product degradation. Monitor by TLC or LC-MS.
Workflow & Troubleshooting Diagram for Pd-Catalyzed Cross-Coupling
Caption: Troubleshooting decision tree for Suzuki couplings.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which functional group reacts first? Can I perform a one-pot, two-step coupling?
A1: Generally, the two functional groups have orthogonal reactivity. Amide couplings are typically performed under conditions that do not affect the C-Br bond. Conversely, palladium-catalyzed reactions are performed under basic conditions that would deprotonate the carboxylic acid, but this carboxylate is generally unreactive towards the palladium catalyst. A sequential, one-pot reaction is feasible but requires careful planning. A common strategy is to perform the palladium coupling first, as the purification might be more straightforward. After workup and isolation, the resulting carboxylic acid can then be subjected to amide coupling conditions.
Q2: What are the best purification strategies for these polar, nitrogen-containing products?
A2: The products of these reactions are often polar and can be basic, which can lead to challenges like streaking on silica gel columns.[17]
-
Reverse-Phase Chromatography: This is often the most effective method for purifying polar compounds.[18][19] Using a C18 column with a water/acetonitrile or water/methanol gradient is a standard approach.
-
Acid/Base Extraction: An acid/base workup can be a powerful purification tool. Dissolve the crude material in an organic solvent (e.g., EtOAc, DCM), wash with a mild acid (e.g., 1M HCl) to remove basic impurities, then wash with a mild base (e.g., sat. NaHCO₃) to remove unreacted carboxylic acid starting material.[18]
-
Recrystallization/Trituration: If the product is crystalline, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.[20] If not, triturating the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., ether, hexanes) can effectively wash away contaminants.[21]
Part 3: Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol describes the coupling of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid with a representative amine, benzylamine.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq).
-
Pre-activation: Stir the mixture at 0 °C for 15 minutes. The solution should remain clear.
-
Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until LC-MS analysis indicates complete consumption of the starting acid.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or reverse-phase HPLC to yield the desired amide.
Protocol 2: Optimized Suzuki-Miyaura Coupling
This protocol details the coupling of the C8-bromo position with a representative boronic acid, 4-methoxyphenylboronic acid.
-
Preparation: In a Schlenk flask, combine 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 0.02-0.05 eq) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by LC-MS. Reactions are typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with water. Acidify the aqueous layer to pH ~4-5 with 1M HCl, which will protonate the carboxylic acid.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or chromatography, to yield the biaryl product.[8]
Amide Coupling Workflow Diagram
Caption: Step-by-step workflow for HATU-mediated amide coupling.
References
-
amide coupling help . Reddit. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling... . ResearchGate. Available at: [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC . ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC - NIH. Available at: [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry . ACS Publications. Available at: [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review . ResearchGate. Available at: [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available at: [Link]
-
Purification of polar compounds . The Analytical Scientist. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ResearchGate. Available at: [Link]
-
How to approach choosing reaction conditions for Suzuki? . Reddit. Available at: [Link]
-
Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? . ResearchGate. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 . ACS Publications. Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
- Triazolopyridine derivatives as herbicides. Google Patents.
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU . ResearchGate. Available at: [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? . ResearchGate. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach . Growing Science. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes . PubMed Central. Available at: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) . PubMed Central. Available at: [Link]
-
Purification of strong polar and basic compounds . Reddit. Available at: [Link]
-
Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column . PubMed. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst... . MDPI. Available at: [Link]
-
Triazolopyridine . Wikipedia. Available at: [Link]
-
(PDF) Synthesis and Evaluation of Thermodynamic Solubility of Triazolo Quinolone Class Derivatives in Various Solvents at 298.15-328.15 K . ResearchGate. Available at: [Link]
Sources
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- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. growingscience.com [growingscience.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
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Technical Support Center: Catalyst Selection for Functionalizing 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
<M>
Welcome to the technical support guide for the catalytic functionalization of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide direct, experience-driven answers to common challenges encountered during the synthesis of derivatives of this valuable heterocyclic scaffold.
The unique structure of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid presents a distinct set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, potential for catalyst inhibition by the triazole nitrogen atoms, and the presence of a reactive carboxylic acid group all demand careful consideration in catalyst and condition selection.[1][2][3] This guide offers troubleshooting advice and optimized protocols to navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yield. What are the most likely causes and how do I fix it?
Answer: Low to no yield in Suzuki-Miyaura couplings with this substrate is a common issue and typically points to one of three main problems: catalyst deactivation, inefficient transmetalation, or poor reagent stability.[4][5]
1. Catalyst Deactivation/Inhibition:
-
The Problem: The Lewis basic nitrogen atoms of the triazolopyridine core can coordinate to the palladium center, forming stable, inactive complexes that effectively poison the catalyst.[3][6] This prevents the catalyst from participating in the catalytic cycle. You might observe the formation of a black precipitate (palladium black), which indicates catalyst aggregation and deactivation.[6]
-
The Solution: Use Bulky, Electron-Rich Ligands. Standard ligands like PPh₃ are often insufficient. You need ligands that are both sterically hindering and highly electron-donating. This combination promotes the desired reductive elimination step and discourages the binding of the heterocyclic substrate to the catalyst.[7]
-
Recommended Ligands: Buchwald-type biarylphosphine ligands are the gold standard here. Start with SPhos , XPhos , or RuPhos . These ligands create a bulky coordination sphere around the palladium, facilitating the reaction.[8] N-heterocyclic carbene (NHC) ligands like IPr can also be effective due to their strong σ-donating properties.[7][9]
-
Precatalysts: Using modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) ensures the efficient generation of the active Pd(0) species, which can be a significant hurdle when using simple salts like Pd(OAc)₂.[10]
-
2. Inefficient Transmetalation:
-
The Problem: The transfer of the organic group from the boronic acid to the palladium complex can be sluggish. This step is highly dependent on the base and solvent.[5]
-
The Solution: Optimize the Base and Solvent System.
-
Base: A moderately strong inorganic base is required to activate the boronic acid. K₃PO₄ or K₂CO₃ are excellent starting points. They are generally more effective than organic bases like Et₃N for this transformation.[5] The base must be strong enough to form the active boronate species but not so strong as to cause unwanted side reactions.
-
Solvent: A polar aprotic solvent is typically best. A mixture like 1,4-Dioxane/water or Toluene/water is common. The water is crucial for activating the boronic acid and facilitating the transmetalation step.[5][11]
-
3. Boronic Acid Decomposition:
-
The Problem: Arylboronic acids can undergo protodeborylation, especially at elevated temperatures or under strongly basic conditions, where the C-B bond is cleaved and replaced with a C-H bond.[9]
-
The Solution:
-
Use the boronic acid as soon as possible after purchase or purification.
-
Consider using a more stable boronic ester, such as a pinacol ester (Bpin), which is less prone to decomposition.[5]
-
Ensure your reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.[4][12]
-
Q2: The carboxylic acid group seems to be interfering with my Buchwald-Hartwig amination. Should I protect it?
Answer: This is a critical decision. While protecting the carboxylic acid (e.g., as a methyl or ethyl ester) is a valid strategy to prevent side reactions, it adds two steps to your synthesis (protection and deprotection). Often, it is possible to achieve successful coupling without protection by carefully selecting the reaction conditions.
-
When to Consider Protection:
-
If you are using a very strong base (e.g., NaOt-Bu or LHMDS) that will readily deprotonate the carboxylic acid and potentially lead to solubility issues or unwanted reactions.
-
If your amine coupling partner is particularly sensitive or has functional groups that could react with a free carboxylic acid.
-
If direct coupling fails despite optimizing conditions.
-
-
Conditions for Direct Coupling (Unprotected Acid):
-
Base Selection is Key: Use a weaker base that is still effective for the amination. Cs₂CO₃ or K₃PO₄ are often the best choices. They are strong enough to deprotonate the amine in the catalytic cycle but are less likely to cause complications with the carboxylic acid compared to alkoxide bases.[13]
-
Ligand Choice: Sterically hindered ligands are essential for Buchwald-Hartwig reactions.[14] For this substrate, consider second-generation or later Buchwald ligands such as BrettPhos or XPhos .
-
Solvent: Aprotic polar solvents like Toluene or Dioxane are standard.[13]
-
Q3: I want to perform a Sonogashira coupling. What are the best practices for this electron-deficient heterocycle?
Answer: Sonogashira coupling on electron-deficient systems like this triazolopyridine can be highly efficient but requires attention to the catalyst system to avoid common pitfalls like homocoupling of the alkyne (Glaser coupling).[1][15]
-
Catalyst System: The classic Pd/Cu co-catalyzed system is generally effective.[15]
-
Palladium Source: A standard precatalyst like Pd(PPh₃)₂Cl₂ or generating the active catalyst from Pd(OAc)₂ with a phosphine ligand works well.
-
Copper Co-catalyst: CuI is the most common and effective co-catalyst. Its role is to facilitate the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.
-
Ligand: PPh₃ is often sufficient for Sonogashira couplings. However, if you experience low yields, switching to a more electron-rich ligand can be beneficial.
-
-
Copper-Free Conditions: To avoid issues with Glaser homocoupling, a copper-free Sonogashira reaction is an excellent alternative.[16][17] These reactions require a more active palladium catalyst system.
-
Recommended Catalyst: Use a robust palladium precatalyst with a bulky, electron-rich phosphine ligand, such as [DTBNpP]Pd(crotyl)Cl , which has shown success in room-temperature copper-free couplings.[16]
-
Base: A strong organic amine base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is typically used.[15]
-
-
General Troubleshooting:
-
Degassing is Critical: Thoroughly degas your solvents and reaction mixture to remove oxygen, which can cause both catalyst deactivation and alkyne homocoupling.[11]
-
Purity of Alkyne: Ensure your terminal alkyne is pure, as impurities can inhibit the reaction.
-
Data & Recommended Starting Conditions
The following tables provide recommended starting points for catalyst and condition screening. Optimal conditions are substrate-dependent and may require further optimization.[12]
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (Standard) | Condition 2 (For Challenging Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | XPhos Pd G3 (1-3 mol%) | Precatalyst ensures efficient generation of active Pd(0).[10] |
| Ligand | SPhos (4-10 mol%) | XPhos (2-6 mol%) | Bulky, electron-rich ligands prevent catalyst poisoning.[8] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Stronger base can improve transmetalation efficiency.[5] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (5:1) | Common solvent systems for Suzuki couplings.[11] |
| Temperature | 80-100 °C | 100-110 °C | Higher temperatures may be needed for less reactive partners. |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination (Unprotected Acid)
| Parameter | Recommended Condition | Rationale |
| Pd Source | Pd₂(dba)₃ (2 mol%) | Common and effective Pd(0) source. |
| Ligand | BrettPhos or XPhos (4-5 mol%) | Sterically hindered ligands are crucial for C-N coupling.[14] |
| Base | Cs₂CO₃ (2 equiv.) | Strong, non-nucleophilic base compatible with the free acid. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents are standard for this reaction.[13] |
| Temperature | 100-110 °C | Sufficient thermal energy to drive the catalytic cycle. |
Visualizing the Workflow
Catalyst Selection Logic
Choosing the right catalyst system is the most critical step. The following decision tree illustrates a logical workflow for selecting and troubleshooting a catalyst system for a Suzuki-Miyaura coupling reaction with the target substrate.
Caption: Key failure points in the Suzuki catalytic cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling arylboronic acids with 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M). The mixture should be thoroughly degassed again via three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.
-
Reaction: Seal the vial and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is designed to minimize side reactions like alkyne homocoupling.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF). Add the terminal alkyne (1.5 equiv.) followed by a degassed amine base (e.g., triethylamine or DIPEA, 3.0 equiv.).
-
Reaction: Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C depending on the catalyst system and alkyne reactivity) and stir under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. Cross-Coupling Reaction Guide.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. (2025). Application Note: Sonogashira Coupling of 6-Bromo-N,N-dimethylpyridazin-3-amine.
- BenchChem. (2025).
- McNamara, C. F., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. PubMed Central.
- Fiveable.
- Wikipedia. Suzuki reaction.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Soheili, A., et al. (2003). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. NIH Public Access.
- Request PDF. (2021). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- BenchChem. (2025).
- BenchChem. (2025). Improving yield in Suzuki reactions of 3-Bromo-5-(3-chlorophenoxy)pyridine.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
- Wikipedia.
- ACS GCI Pharmaceutical Roundtable.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- Iizumi, K., et al. (2022). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
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- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
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- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Protecting group strategies for 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
Welcome to the technical support center for synthetic strategies involving 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on robust and reliable protecting group strategies.
Introduction: The Challenge of Selectivity
8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is a valuable scaffold in medicinal chemistry.[1][2] However, its multifunctional nature, possessing a reactive carboxylic acid, a potentially labile triazolopyridine core, and a bromine atom susceptible to certain reagents, necessitates a carefully planned synthetic approach. The key to success lies in the strategic use of protecting groups to achieve chemoselectivity. This guide will walk you through the critical decision-making processes for protecting the carboxylic acid moiety while preserving the integrity of the core structure.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid?
The main challenges revolve around the chemoselective modification of the molecule. The carboxylic acid can be readily activated for amide bond formation, but the conditions required for this can sometimes affect the triazolopyridine ring or the C-Br bond.[3][4][5] The triazolo[4,3-a]pyridine system, in particular, can be sensitive to strong acids and may undergo ring-opening or rearrangements under certain basic conditions.[6] Therefore, protecting the carboxylic acid is often a crucial first step before proceeding with further transformations.
Q2: I need to perform a reaction that is incompatible with a free carboxylic acid. What are the best protecting groups for the carboxylic acid on this specific molecule?
The choice of protecting group depends on the downstream reaction conditions you plan to employ. An ideal protecting group should be easy to install in high yield, stable to your reaction conditions, and readily removable without affecting other functional groups (orthogonal protection).[7][8][9] For 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, esterification is the most common and effective strategy.[8][10][11]
Here is a summary of recommended protecting groups:
| Protecting Group | Formation Conditions | Deprotection Conditions | Stability Profile | Key Considerations |
| Methyl Ester | CH3OH, H+ (e.g., H2SO4) or TMSCHN2 | Saponification (e.g., LiOH, NaOH) or acidic hydrolysis | Stable to neutral and mildly acidic/basic conditions. | Saponification may be challenging if other base-sensitive groups are present. |
| tert-Butyl (t-Bu) Ester | Isobutylene, H+ or Boc-anhydride, DMAP | Strong acid (e.g., TFA, HCl) | Stable to basic, hydrogenolysis, and many nucleophilic conditions. | The triazolopyridine ring may be sensitive to strong acidic deprotection.[6] |
| Benzyl (Bn) Ester | Benzyl bromide, base (e.g., Cs2CO3, K2CO3) | Hydrogenolysis (H2, Pd/C) | Stable to acidic and basic conditions. | Hydrogenolysis may also reduce other functional groups (e.g., nitro groups) if present. |
| Silyl Esters (e.g., TBDMS, TIPS) | Silyl chloride (e.g., TBDMSCl), base (e.g., imidazole) | Fluoride source (e.g., TBAF) or mild acid.[12][13][14][15][16] | Generally labile and used for temporary protection.[16][17] | Silyl esters are very sensitive to hydrolysis and may not be suitable for multi-step sequences.[16] |
Q3: How do I choose between an acid-labile (e.g., t-Butyl) and a base-labile (e.g., Methyl) protecting group?
The decision hinges on the planned synthetic route. This is a classic example of implementing an orthogonal protecting group strategy.[8][9][18][19]
-
Choose a t-Butyl ester if: Your subsequent reaction steps involve basic conditions or reagents that would hydrolyze a methyl ester. For example, if you plan to perform a reaction using a strong base like LDA.
-
Choose a Methyl ester if: Your subsequent steps involve acidic conditions that would cleave a t-butyl ester. For example, if you need to remove a Boc protecting group from an amine elsewhere in the molecule using TFA.[20]
The following decision workflow can help guide your choice:
Caption: Decision workflow for selecting a protecting group.
Troubleshooting Guides
Problem 1: Low yield during esterification of the carboxylic acid.
-
Possible Cause: Incomplete reaction due to steric hindrance or poor solubility of the starting material.
-
Troubleshooting Steps:
-
For Methyl Esterification: If using acidic methanol, ensure anhydrous conditions and consider extending the reaction time or gently heating. Alternatively, using diazomethane or TMS-diazomethane can be a milder and more efficient method, although these reagents are hazardous and require careful handling.
-
For Benzyl and other Alkyl Esters: The use of cesium or potassium carbonate as the base with the corresponding alkyl halide in a polar aprotic solvent like DMF or acetonitrile can improve yields by increasing the nucleophilicity of the carboxylate.[10]
-
Solubility: If solubility is an issue, try a different solvent system. For example, a mixture of THF and DMF might improve the solubility of the starting material.
-
Problem 2: Decomposition of the triazolopyridine ring during deprotection.
-
Possible Cause: The deprotection conditions are too harsh for the heterocyclic core.
-
Troubleshooting Steps:
-
Acidic Deprotection (e.g., t-Butyl ester): The triazolo[4,3-a]pyridine ring can be sensitive to strong, hot acids.[6] When removing a t-butyl group with TFA, perform the reaction at 0 °C or room temperature and monitor carefully by TLC or LC-MS to avoid prolonged exposure. Using a scavenger like triethylsilane can also help prevent side reactions.
-
Basic Deprotection (e.g., Methyl ester): Saponification with strong bases like NaOH or KOH at elevated temperatures can lead to Dimroth-like rearrangements or other degradation pathways of the triazolopyridine ring.[6] Use milder conditions such as lithium hydroxide (LiOH) in a THF/water mixture at room temperature.
-
Problem 3: Unwanted side reaction at the bromine position.
-
Possible Cause: The C-Br bond can participate in certain reactions, for example, reduction during catalytic hydrogenation for benzyl ester deprotection.
-
Troubleshooting Steps:
-
During Benzyl Ester Deprotection: If you observe debromination during hydrogenolysis, consider using a less active catalyst (e.g., Pearlman's catalyst) or adding a catalyst poison (e.g., quinoline). Alternatively, explore other deprotection methods for benzyl esters that do not involve hydrogenation, such as using Lewis acids (e.g., TMSI).
-
During Organometallic Reactions: If you are performing reactions involving organometallic reagents (e.g., Grignard or organolithium reagents), be aware that these can react with the C-Br bond. It is advisable to protect the carboxylic acid and then perform any organometallic transformations at low temperatures.
-
Experimental Protocols
Protocol 1: Synthesis of Methyl 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylate
-
Suspend 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous methanol (0.1 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl2) (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the methyl ester.
Protocol 2: Deprotection of Methyl 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylate
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H2O) (1.5 - 2.0 eq).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with dilute HCl (1 M).
-
Extract the carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate to yield the deprotected product.
The following diagram illustrates the protection-deprotection workflow:
Caption: General workflow for using a protecting group.
By carefully considering the stability of the triazolopyridine core and choosing an appropriate, orthogonally stable protecting group for the carboxylic acid, researchers can successfully utilize 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid in complex multi-step syntheses.
References
- Grokipedia. Triazolopyridine.
- National Institutes of Health (NIH). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.
- University of Illinois Urbana-Champaign. Protecting Groups.
- ACS Publications. Protection (and Deprotection)
- Wikipedia. Protecting group.
- National Academic Digital Library of Ethiopia.
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF.
- Organic Chemistry Portal. Protective Groups.
- P. G. M. Wuts. 1.2 Deprotection: The Concept of Orthogonal Sets.
- ScienceDirect. Chapter 6 Carboxyl Protecting Groups.
- Slideshare. Protection and deprotection of carboxylic acid | PPTX.
- Gelest. Deprotection of Silyl Ethers.
- The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
- Benchchem.
- TCI Chemicals. Protecting Agents.
- Organic Chemistry Portal. Alcohol or phenol synthesis by silyl ether cleavage.
- ResearchGate.
- P. G. M. Wuts. 6.6 Silyl Esters.
- ResearchGate.
- Arabian Journal of Chemistry.
-
Sigma-Aldrich. 8-Bromo-[6][7]triazolo[4,3-a]pyridine-6-carboxylic acid.
-
ResearchGate. Synthesis of 8‐bromo‐7‐chloro‐[6][7]‐triazolo[4,3‐c]pyrimidines..
- Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate.
- RSC Publishing. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
- Wikipedia. Triazolopyridine.
-
CymitQuimica. 8-Bromo-[6][7]triazolo[4,3-a]pyridine-3-carboxylic acid.
- ResearchGate.
-
BLDpharm. 1159831-56-7|8-Bromo-[6][7]triazolo[4,3-a]pyridine-3-carboxylic acid.
-
MySkinRecipes. 8-Bromo-[6][7]triazolo[4,3-a]pyridine-3-carboxylic acid.
- National Institutes of Health (NIH). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines.
- PubMed Central (PMC).
- Master Organic Chemistry.
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. Protective Groups [organic-chemistry.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Protection and deprotection of carboxylic acid | PPTX [slideshare.net]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Analytical challenges in characterizing 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid products
Technical Support Center: Characterizing 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
Welcome to the technical support center for the analytical characterization of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid (Compound I). This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and its related products. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Introduction to the Molecule and Its Challenges
8-Bromo-[1]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound with a molecular formula of C₇H₄BrN₃O₂[2]. Its structure, featuring a fused triazolopyridine core, a bromine atom, and a carboxylic acid group, presents a unique combination of chemical properties that can pose significant analytical challenges.
-
Amphoteric Nature: The molecule contains both a basic triazolopyridine nitrogen system and an acidic carboxylic acid group. This can lead to complex retention behavior and poor peak shape in High-Performance Liquid Chromatography (HPLC).
-
Potential for Isomerism: Synthetic routes for triazolopyridine derivatives can sometimes yield regioisomers, such as the[1]triazolo[1,5-a]pyridine variant, which can be difficult to separate and distinguish from the desired [4,3-a] isomer[3][4].
-
Impurities: Synthesis can introduce impurities from starting materials, by-products from side reactions, and potential degradation products that require careful characterization.
This guide will provide practical, field-tested advice to navigate these challenges effectively.
HPLC & UPLC Troubleshooting Guide
High-Performance Liquid Chromatography is the cornerstone of purity analysis and quality control. Below are common issues and their solutions when analyzing Compound I.
Frequently Asked Questions (HPLC)
Q1: My main peak for Compound I is exhibiting significant tailing on a C18 column. What is the likely cause and how can I resolve it?
A1: Peak tailing for this compound is the most common issue and is typically caused by secondary interactions between the analyte and the stationary phase.[5][6] The amphoteric nature of Compound I means it can interact in multiple ways:
-
Silanol Interactions: The basic nitrogens of the triazolopyridine ring can interact strongly with acidic residual silanol groups (-Si-OH) on the surface of traditional silica-based C18 columns. This is a primary cause of tailing for basic compounds.[5][7]
-
Ionic Interactions: Depending on the mobile phase pH, both the carboxylic acid and the triazole system can be ionized, leading to complex retention mechanisms.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: This is the most critical parameter. To ensure good peak shape for an amphoteric compound, you need to suppress the ionization of either the acidic or basic functional group.
-
Low pH (Recommended): Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like formic acid or phosphoric acid.[7][8] At this pH, the carboxylic acid's ionization is suppressed, and the interaction of the protonated basic nitrogens with the now-neutral silanol groups is minimized, leading to improved peak symmetry.[7]
-
High pH: While possible with pH-stable columns, operating at high pH can deprotonate the carboxylic acid and neutralize the basic nitrogens, but may accelerate column degradation.
-
-
Increase Buffer Concentration: If using a buffer (e.g., phosphate or formate), increasing the concentration to 20-50 mM can help mask residual silanol sites and provide a more consistent ionic environment, improving peak shape.[5][7]
-
Column Chemistry Selection: If pH adjustment is insufficient, consider a different stationary phase.
-
High-Purity, End-Capped Columns: Modern columns made from high-purity silica with advanced end-capping significantly reduce the number of accessible silanol groups.[5]
-
Alternative Chemistries: Phenyl-hexyl or embedded polar group (PEG) columns can offer different selectivity and reduce silanol interactions.
-
Q2: I am struggling to separate Compound I from a suspected regioisomeric impurity. What strategies can I employ?
A2: Separating regioisomers, such as the[1]triazolo[4,3-a] and[1]triazolo[1,5-a] forms, is a common challenge in the synthesis of these scaffolds.[3] These isomers often have very similar polarities.
Optimization Strategies:
-
Modify Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or use a combination of both. Methanol has different hydrogen bonding characteristics and can alter selectivity.
-
Change Mobile Phase Additive: Switching from formic acid to trifluoroacetic acid (TFA) can sometimes improve resolution. TFA is a strong ion-pairing agent that can modify the surface charge and analyte interaction.
-
Reduce Temperature: Lowering the column temperature (e.g., from 30°C to 20°C) can increase viscosity and enhance differential interactions between the isomers and the stationary phase, often improving resolution.
-
Employ a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-based stationary phase can provide unique selectivity for aromatic and heterocyclic isomers that are difficult to resolve on standard C18 columns.
Recommended HPLC Starting Conditions
The following table provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale & Notes |
| Column | High-Purity C18, 2.1 x 100 mm, 1.8 µm | High-purity silica minimizes silanol interactions. Sub-2 µm particles provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (approx. 2.7) suppresses silanol activity and protonates the analyte for good peak shape.[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a good solvent with low viscosity. |
| Gradient | 5% to 95% B over 10 minutes | A generic screening gradient. Adjust the slope based on the retention time of Compound I. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Provides good efficiency and reproducibility. |
| Detection (UV) | 250-260 nm | The fused heterocyclic system is expected to have strong absorbance in this region. |
| Injection Vol. | 1-5 µL | Keep low to prevent peak distortion. |
| Sample Diluent | 50:50 Acetonitrile/Water | A good starting point. Ensure the sample is fully dissolved. |
Workflow for HPLC Peak Tailing Troubleshooting
Caption: Troubleshooting workflow for HPLC peak tailing.
Mass Spectrometry (MS) Characterization Guide
Mass spectrometry is essential for confirming the identity of your target compound and elucidating the structure of unknown impurities.
Frequently Asked Questions (MS)
Q1: What is the expected mass spectrum for Compound I, and how should I interpret the isotopic pattern?
A1: The key feature in the mass spectrum of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 natural abundance.[9][10] This results in a characteristic isotopic pattern for any bromine-containing ion.
-
Expected Molecular Ions: You should look for a pair of peaks separated by 2 m/z units with nearly equal intensity (a 1:1 ratio).[9][10]
-
Monoisotopic Mass: The calculated monoisotopic mass of C₇H₄⁷⁹BrN₃O₂ is 240.9514 .
-
Ionization Mode:
-
Positive Mode (ESI+): Look for the protonated molecule, [M+H]⁺, at m/z 241.9592 and 243.9572 .
-
Negative Mode (ESI-): Look for the deprotonated molecule, [M-H]⁻, at m/z 239.9436 and 241.9416 . The carboxylic acid makes it highly amenable to negative mode analysis.
-
Expected Isotopic Pattern for [M+H]⁺
| m/z | Relative Abundance | Ion |
| 241.9592 | 100.0% | C₇H₅⁷⁹BrN₃O₂⁺ |
| 242.9626 | 8.7% | Isotope contributions from ¹³C, ¹⁵N, etc. |
| 243.9572 | 97.3% | C₇H₅⁸¹BrN₃O₂⁺ |
| 244.9605 | 8.5% | Isotope contributions from ¹³C, ¹⁵N, etc. |
Q2: What fragmentation patterns should I expect in MS/MS analysis to confirm the structure?
A2: Tandem mass spectrometry (MS/MS) is crucial for structural confirmation. While specific fragmentation depends on collision energy, common fragmentation pathways for this type of structure include:
-
Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group is a very common and expected fragmentation, especially in negative ion mode.
-
Loss of H₂O (18 Da): Loss of water from the carboxylic acid group.
-
Loss of HCN (27 Da): Fragmentation of the triazole or pyridine ring.
-
Loss of Br• (79/81 Da): Cleavage of the carbon-bromine bond.
Analyzing the fragments for the characteristic bromine isotope pattern will confirm which pieces of the molecule retain the bromine atom.
Decision Tree for Impurity Identification via LC-MS
Caption: Decision tree for identifying unknown impurities using LC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Guide
NMR provides unequivocal structural confirmation. Proper sample preparation and spectral interpretation are key.
Frequently Asked Questions (NMR)
Q1: What is the best solvent for acquiring ¹H and ¹³C NMR spectra of Compound I, and what should I look for in the spectra?
A1: The solubility of Compound I can be challenging due to its amphoteric nature.
-
Recommended Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is polar enough to dissolve the compound and its carboxylic acid proton will be observable.
-
Alternative: If solubility is poor, adding a small amount of deuterated sodium hydroxide (NaOD) or deuterated hydrochloric acid (DCl) can help, but will alter the chemical shifts.
Expected ¹H NMR Features (in DMSO-d₆):
-
Carboxylic Acid Proton: A very broad singlet, typically downfield (> 12 ppm).
-
Aromatic Protons: You should expect three protons in the aromatic region (typically 7-9 ppm).
-
One proton on the triazole ring (a singlet).
-
Two protons on the pyridine ring (likely doublets or singlets depending on coupling). The bromine atom will influence the chemical shifts of adjacent protons.
-
-
Reference Spectra: Published data for similar triazolo[4,3-a]pyridine systems can provide valuable reference points for chemical shifts and coupling constants.[11][12][13]
Q2: How can I use NMR to confirm I have the correct [4,3-a] regioisomer and not the [1,5-a] isomer?
A2: While ¹H NMR can provide clues, unambiguous differentiation often requires advanced NMR techniques.
-
¹H-¹⁵N HMBC: A Heteronuclear Multiple Bond Correlation experiment correlating protons to nitrogen atoms is the definitive method. The correlation patterns to the bridgehead nitrogen and other nitrogens in the fused ring system are distinct for the [4,3-a] and [1,5-a] isomers and allow for unequivocal assignment.[3]
-
NOESY: A Nuclear Overhauser Effect Spectroscopy experiment can show through-space correlations between protons. The spatial proximity of protons on the triazole and pyridine rings will differ between the two isomers, providing strong evidence for the correct structure.
Summary and Best Practices
Characterizing 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid requires a multi-faceted analytical approach.
-
For Purity: Start with a robust, low-pH reversed-phase HPLC method using a modern, high-purity C18 column.
-
For Identity: Use high-resolution mass spectrometry to confirm the elemental composition via accurate mass and the presence of bromine through its unique isotopic signature.
-
For Structure: Confirm the final structure and rule out isomers using a combination of ¹H, ¹³C, and, if necessary, 2D NMR experiments like HMBC or NOESY.
By understanding the inherent chemical properties of this molecule and applying the troubleshooting strategies outlined in this guide, you can develop accurate, reliable, and robust analytical methods for your research and development needs.
References
-
Potts, K. T., Burton, H. R., Crawford, T. H., & Thomas, S. W. (1966). 1,2,4=Triazoles. XV. Proton Magnetic Resonance Spectra of s-Triazolo[4,3-a]pyridine and s-Triazolo[l,5-a]pyridine Derivatives. The Journal of Organic Chemistry, 31(11), 3522–3530. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Claramunt, R. M., et al. (2010). Differentiation between[1]triazolo[1,5-a] pyrimidine and[1]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(9), 743-746. [Link]
-
Chemguide. (n.d.). The M+2 peak in mass spectra. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
Grokipedia. (n.d.). Triazolopyridine. [Link]
-
Tadesse, S., et al. (2018). Development and validation of a single hplc method for the determination of thirteen pharmaceuticals. Semantic Scholar. [Link]
-
Cini, E., et al. (2021). The[1]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. ChemMedChem, 16(14), 2244-2253. [Link]
-
Li, Y., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 869. [Link]
Sources
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- 2. 8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid [cymitquimica.com]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 13. iris.unito.it [iris.unito.it]
Validation & Comparative
Validating Kinase Inhibition by 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid Derivatives: A Comparative Guide
In the landscape of modern drug discovery, protein kinases remain a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of precision medicine. Among the vast chemical scaffolds explored, 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid derivatives are emerging as a promising class of compounds. This guide provides a comprehensive framework for the validation and comparative analysis of their kinase inhibitory potential, grounded in rigorous scientific methodology and field-proven insights. Our focus is not merely on procedural steps but on the underlying rationale to empower researchers in their quest for novel therapeutics.
The Kinase Inhibition Validation Funnel: From Initial Hit to Cellular Efficacy
The validation of a potential kinase inhibitor is a multi-tiered process designed to build a comprehensive profile of its potency, selectivity, and cellular activity. This funneling approach ensures that only the most promising candidates advance, saving valuable resources.
Figure 1: The Kinase Inhibitor Validation Funnel. A structured workflow from initial biochemical characterization to the assessment of cellular function.
Part 1: Foundational Biochemical Validation
The initial phase of validation focuses on the direct interaction between the inhibitor and the purified kinase enzyme. The primary goals are to determine the inhibitor's potency, understand its mechanism of action, and assess its selectivity.
Determining Inhibitory Potency (IC50) with In Vitro Kinase Assays
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value denotes a more potent inhibitor. While traditional radiometric assays using [γ-³²P]ATP are considered a gold standard for their direct measurement of substrate phosphorylation, non-radioactive methods are now widely adopted for their safety and high-throughput capabilities.[1][2][3]
Comparative Data:
The following table presents a representative comparison of the IC50 values for a hypothetical 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid derivative ("Compound X") against well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Gefitinib (a selective EGFR inhibitor).
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Compound X (Hypothetical) | Target Kinase A | 15 | ADP-Glo™ |
| Staurosporine | Target Kinase A | 5 | ADP-Glo™ |
| Gefitinib | Target Kinase A | >10,000 | ADP-Glo™ |
| Compound X (Hypothetical) | EGFR | 5,000 | ADP-Glo™ |
| Staurosporine | EGFR | 6 | ADP-Glo™ |
| Gefitinib | EGFR | 25 | ADP-Glo™ |
Experimental Protocol: ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1][4]
-
Reagent Preparation: Prepare kinase buffer, recombinant kinase, substrate, and ATP at appropriate concentrations. Serially dilute the test compounds (e.g., Compound X, Staurosporine, Gefitinib) in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for 1-2 hours.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with the kinase is crucial. Most small molecule kinase inhibitors are ATP-competitive, binding to the ATP pocket in the kinase domain.[5] Kinetic studies can elucidate this mechanism.
Experimental Approach: Michaelis-Menten Kinetics
By measuring the initial reaction rates at varying substrate (ATP) concentrations in the presence of different fixed concentrations of the inhibitor, one can determine the mode of inhibition.
-
ATP-Competitive: The inhibitor increases the apparent Km of ATP while the Vmax remains unchanged.
-
Non-Competitive: The inhibitor decreases the Vmax while the Km of ATP remains unchanged.
-
Uncompetitive: The inhibitor decreases both the Vmax and the apparent Km of ATP.
Figure 2: Workflow for Determining the Mechanism of Action. This process differentiates between competitive, non-competitive, and uncompetitive inhibition.
Assessing Kinase Selectivity
A critical aspect of a successful kinase inhibitor is its selectivity, as off-target effects can lead to toxicity.[5][6][7] Kinome-wide screening against a large panel of kinases provides a comprehensive selectivity profile.
Comparative Data: Kinase Selectivity Profile
The following table illustrates a hypothetical selectivity profile for Compound X compared to Staurosporine. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM).
| Kinase Family | Compound X (% Inhibition @ 1µM) | Staurosporine (% Inhibition @ 1µM) |
| TK | Target Kinase A: 95% | Target Kinase A: 99% |
| EGFR: 10% | EGFR: 98% | |
| SRC: 15% | SRC: 97% | |
| CMGC | CDK2: 5% | CDK2: 92% |
| GSK3B: 8% | GSK3B: 90% | |
| AGC | PKA: 3% | PKA: 99% |
| PKB/Akt: 7% | PKB/Akt: 95% |
Experimental Protocol: Kinase Panel Screening
Commercial services offer screening against large panels of kinases (e.g., >400) using various assay formats.[8] The general workflow is similar to the IC50 determination protocol but is performed at a single high concentration of the inhibitor across the entire panel.
Part 2: Cellular Validation - Bridging the Gap to Physiological Relevance
While biochemical assays are essential, they do not fully recapitulate the complex cellular environment.[9] Cell-based assays are necessary to confirm that the inhibitor can enter cells, engage its target, and elicit the desired biological response.[10][11]
Confirming Target Engagement in a Cellular Context
Cellular thermal shift assays (CETSA) and NanoBRET™ target engagement assays are powerful techniques to confirm that the inhibitor binds to its intended target within intact cells.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
A common method to indirectly assess target engagement is to measure the phosphorylation status of a known downstream substrate of the target kinase.
-
Cell Culture and Treatment: Culture a cell line where the target kinase is active. Treat the cells with a serial dilution of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Probing: Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate and a loading control antibody (e.g., total protein or a housekeeping gene product).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
Figure 3: Inhibition of a Signaling Pathway. Compound X blocks the phosphorylation of a downstream substrate by Target Kinase A, thereby modulating the cellular response.
Assessing Functional Cellular Outcomes
The ultimate validation of a kinase inhibitor is its ability to produce a desired phenotypic change in cells, such as inhibition of proliferation, induction of apoptosis, or blockade of migration.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Lysis and Signal Generation: Add CellTiter-Glo® Reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition and Analysis: Measure luminescence and calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The validation of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid derivatives as kinase inhibitors requires a systematic and multi-faceted approach. By progressing through the validation funnel—from precise biochemical characterization of potency and selectivity to rigorous confirmation of cellular target engagement and functional outcomes—researchers can build a robust data package. This comprehensive understanding is paramount for identifying and advancing promising new therapeutic candidates. The methodologies and comparative frameworks presented in this guide provide a solid foundation for the successful evaluation of this and other novel classes of kinase inhibitors.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved January 18, 2026, from [Link]
- Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, N., & Uings, I. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Mata, G., & Ruan, K. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315.
- Wilson, D. J., Waman, V. P., Tawar, U., & Formisano, N. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), 12979-12984.
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved January 18, 2026, from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved January 18, 2026, from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 18, 2026, from [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved January 18, 2026, from [Link]
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DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved January 18, 2026, from [Link]
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Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved January 18, 2026, from [Link]
- Shults, M. D., Janes, J., Rinaudo, K., & Sali, A. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. ASSAY and Drug Development Technologies, 14(7), 408-418.
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved January 18, 2026, from [Link]
- Knippschild, U., Krüger, T., Richter, J., & Bischof, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8634.
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 18, 2026, from [Link]
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Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. [Link]
- Blask, A., Dub-Kirsch, L. S., & Graves, P. R. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Journal of Biological Chemistry, 289(30), 20937-20948.
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ResearchGate. (n.d.). Synthesis of 8‐bromo‐7‐chloro‐[5][6]‐triazolo[4,3‐c]pyrimidines. Retrieved January 18, 2026, from [Link]
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Abdel-Rahman, A. A.-H., Abdel-Meguid, A. A.-M., & El-Sayed, W. A. (2020). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][5][6][12]tetrazines and 1,2,4-triazolo[4,3-b][5][6]triazines. Scientific Reports, 10(1), 6098.
- Li, Y., Wang, Y., Zhang, Y., Li, J., & Wang, Y. (2019).
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Rojas-Carrillo, A., Ñañez, D., Rivera, G., & Salas, C. O. (2017). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 22(10), 1735.
- Kadam, M. B., Shaikh, S. A., Chobe, S. S., Meshram, R. J., More, R. A., Madje, B. R., & Vaidya, S. R. (2026). Triazolo-pyridine derivatives: Synthesis, characterization and biological evaluation. Journal of Molecular Structure, 1321, 144958.
- Elsherbeny, A. A., El-Gamal, M. I., Al-Karmalawy, A. A., Baek, D., Oh, C.-H., & Lee, K.-Y. (2022). 2-(3-Bromophenyl)
- Elsherbeny, A. A., El-Gamal, M. I., Al-Karmalawy, A. A., Baek, D., Oh, C.-H., & Lee, K.-Y. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life (Basel, Switzerland), 12(6), 876.
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A Comparative Guide to the Structure-Activity Relationship ofTriazolo[4,3-a]pyridine Analogs as PD-1/PD-L1 Inhibitors
A Comparative Guide to the Structure-Activity Relationship of[1][2][3]Triazolo[4,3-a]pyridine Analogs as PD-1/PD-L1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) pathway has emerged as a cornerstone of treatment for various malignancies. While monoclonal antibodies have demonstrated significant clinical success, the development of small-molecule inhibitors offers potential advantages in terms of oral bioavailability, shorter half-life, and better tumor penetration. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of small-molecule PD-1/PD-L1 inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold. While the specific 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid core has not been extensively detailed in publicly available SAR studies, a closely related series of analogs provides critical insights into the chemical features driving potency.
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The[1][2]triazolo[4,3-a]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in molecules with a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. Its rigid, planar structure provides a robust framework for the strategic placement of functional groups to interact with biological targets.
Unraveling the Structure-Activity Relationship for PD-1/PD-L1 Inhibition
A pivotal study by Geng et al. provides a detailed exploration of the SAR of[1][2]triazolo[4,3-a]pyridine derivatives as inhibitors of the PD-1/PD-L1 interaction.[1] Their work, which led to the discovery of a potent lead compound, A22, with a half-maximal inhibitory concentration (IC50) of 92.3 nM, offers a blueprint for the rational design of novel inhibitors based on this scaffold.[1]
Key Structural Modifications and Their Impact on Potency
The SAR exploration focused on modifications at three key positions of the[1][2]triazolo[4,3-a]pyridine core: the C3 position, the C6 position, and the C8 position.
1. Modifications at the C3 Position:
The initial hit compound possessed a simple phenyl group at the C3 position. The introduction of various substituents on this phenyl ring was explored to probe the binding pocket.
-
Electron-donating and -withdrawing groups: The addition of both electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring was well-tolerated, with many analogs retaining low micromolar to nanomolar potency.
-
Positional Isomers: The position of the substituent on the phenyl ring was found to be critical. For instance, a chloro substituent at the para position was generally more favorable than at the meta or ortho positions.
2. Modifications at the C6 Position:
The C6 position was identified as a crucial site for establishing key interactions within the PD-L1 binding pocket. The initial lead compounds featured an amide linkage at this position.
-
Amide Substituents: A variety of amines were coupled to the carboxylic acid at the C6 position. The nature of the substituent on the amide nitrogen significantly influenced activity. Small, linear alkyl chains and cyclic amines were generally well-tolerated.
-
Aromatic Amides: The introduction of aromatic and heteroaromatic amines led to a significant boost in potency. This is exemplified by the lead compound A22, which incorporates a 2-aminopyridine moiety.[1] This suggests a potential π-π stacking interaction or hydrogen bonding with residues in the binding site.
3. Modifications at the C8 Position:
The C8 position of the triazolopyridine ring was also investigated, although less extensively than the C3 and C6 positions in the primary study.
-
Halogenation: The introduction of a bromine atom at the C8 position, as specified in the topic of this guide, has been noted in various commercially available building blocks, suggesting its utility in synthetic chemistry and potential for modulating physicochemical properties such as lipophilicity and metabolic stability. While the direct impact on PD-1/PD-L1 inhibition for this specific substitution is not detailed in the primary reference, halogen bonding is a recognized interaction in drug design that could potentially enhance binding affinity.
Comparative Analysis of Analog Potency
The following table summarizes the IC50 values of key analogs from the study by Geng et al., highlighting the impact of substitutions at the C3 and C6 positions on the inhibition of the PD-1/PD-L1 interaction.[1]
| Compound | R1 (at C3) | R2 (at C6) | IC50 (nM) |
| Initial Hit | Phenyl | N-methylacetamide | >10000 |
| A1 | 4-Chlorophenyl | N-(pyridin-2-yl)acetamide | 289.4 |
| A15 | 4-Fluorophenyl | N-(pyridin-2-yl)acetamide | 185.6 |
| A22 | 4-Methoxyphenyl | N-(pyridin-2-yl)acetamide | 92.3 |
| B5 | 4-Chlorophenyl | N-(thiazol-2-yl)acetamide | 452.1 |
| B12 | 4-Chlorophenyl | N-cyclopropylacetamide | 1235.7 |
Data extracted from Geng, H., et al. (2019). Discovery of[1][2]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715.[1]
Experimental Protocols
General Synthesis of[1][2][3]Triazolo[4,3-a]pyridine-6-carboxylic Acid Analogs
The synthesis of the[1][2]triazolo[4,3-a]pyridine core and its subsequent derivatization is a multi-step process. A generalized synthetic scheme is outlined below.
Caption: General synthetic workflow for[1][2]triazolo[4,3-a]pyridine analogs.
Step-by-Step Methodology:
-
Synthesis of the[1][2]Triazolo[4,3-a]pyridine Core:
-
A substituted 2-hydrazinopyridine is reacted with an appropriate α-keto acid in a suitable solvent, such as ethanol or acetic acid, under reflux conditions.
-
The resulting intermediate undergoes intramolecular cyclization to afford the[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid core. The substituent at the C3 position is determined by the choice of the α-keto acid.
-
-
Amide Coupling at the C6 Position:
-
The carboxylic acid of the triazolopyridine core is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
The desired amine (R2-NH2) is then added to the reaction mixture, leading to the formation of the corresponding amide analog.
-
The final product is purified using standard techniques such as column chromatography or recrystallization.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
The inhibitory activity of the synthesized compounds on the PD-1/PD-L1 interaction is typically evaluated using a competitive binding assay, such as HTRF.
Caption: HTRF assay principle for PD-1/PD-L1 inhibition.
Experimental Workflow:
-
Recombinant human PD-L1 with a His-tag (hPD-L1-His) and recombinant human PD-1 with an Fc-tag (hPD-1-Fc) are used.
-
The test compounds are serially diluted and incubated with hPD-L1-His and hPD-1-Fc in an assay buffer.
-
An anti-human Fc antibody conjugated to Europium cryptate (Eu3+) and an anti-6xHis antibody conjugated to XL665 are added to the mixture.
-
If the PD-1/PD-L1 interaction occurs, the Eu3+ donor and the XL665 acceptor are brought into close proximity, resulting in a Förster Resonance Energy Transfer (FRET) signal upon excitation at 320 nm.
-
Potent inhibitors will disrupt the PD-1/PD-L1 interaction, leading to a decrease in the FRET signal.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Future Directions and Conclusion
The SAR studies of[1][2]triazolo[4,3-a]pyridine analogs have provided a solid foundation for the development of potent small-molecule inhibitors of the PD-1/PD-L1 pathway. The key takeaways for future drug design efforts include:
-
The importance of an amide linkage at the C6 position, particularly with heteroaromatic substituents, for achieving high potency.
-
The tolerance for a variety of substituents on the phenyl ring at the C3 position, allowing for fine-tuning of physicochemical properties.
-
The potential for further optimization by exploring substitutions at other positions, such as the C8 position, to enhance potency and drug-like properties.
While the specific SAR of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid analogs remains to be fully elucidated in the context of PD-1/PD-L1 inhibition, the insights gained from closely related scaffolds provide a clear roadmap for the design and synthesis of the next generation of oral cancer immunotherapies. Continued exploration of this privileged scaffold is warranted and holds significant promise for the development of novel and effective treatments for a wide range of cancers.
References
-
Geng, H., et al. (2019). Discovery of[1][2]Triazolo[4,3-a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4703–4715. [Link][1]
-
Aliwaini, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(21), 5086. [Link]
-
Various Authors. (2022). Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 9(2), 65-71. [Link][3]
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- 2. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
Benchmarking Novel Synthetic Routes to 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic Acid: A Comparative Guide
In the landscape of pharmaceutical research and development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of drug discovery. The triazolo[4,3-a]pyridine scaffold is a privileged structure, appearing in a multitude of biologically active molecules. This guide provides an in-depth comparison of plausible synthetic routes to a key derivative, 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, a valuable building block for medicinal chemists. Drawing upon established chemical principles and analogous transformations reported in the literature, we will dissect two potential synthetic pathways, offering detailed protocols and a critical evaluation of their respective merits and drawbacks.
Introduction to the Target Molecule
8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 1216475-30-7) is a halogenated heterocyclic compound with significant potential as an intermediate in the synthesis of pharmaceuticals.[3] The presence of a bromine atom at the 8-position and a carboxylic acid at the 6-position provides two orthogonal handles for further chemical modification, such as cross-coupling reactions and amide bond formations, respectively. This dual functionality makes it a highly versatile scaffold for generating libraries of compounds for biological screening.
Proposed Synthetic Strategies
Based on a thorough review of the synthetic chemistry of triazolopyridines, two primary strategies emerge as the most plausible for the efficient synthesis of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.[1][2]
-
Route 1: The Hydrazinolysis-Cyclization Pathway. This classic and robust approach involves the initial synthesis of a substituted 2-hydrazinopyridine followed by a cyclization reaction to form the fused triazole ring.
-
Route 2: The Oxidative Cyclization Pathway. A more modern approach that leverages an intramolecular oxidative carbon-nitrogen bond formation to construct the triazole ring from a hydrazone precursor.
The following sections will provide a detailed breakdown of each route, including step-by-step experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis of their potential yields, scalability, and overall efficiency.
Route 1: The Hydrazinolysis-Cyclization Pathway
This well-established route is predicated on the nucleophilic aromatic substitution of a suitable di-halogenated pyridine precursor with hydrazine, followed by cyclization with a one-carbon electrophile.
Workflow for Route 1
Caption: Workflow for the Hydrazinolysis-Cyclization Pathway.
Experimental Protocol for Route 1
Step 1: Synthesis of 3-Bromo-2-hydrazinyl-5-carboxypyridine
-
To a solution of 2,3-dibromo-5-carboxypyridine (1.0 eq) in ethanol (10 mL/g), add hydrazine hydrate (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash with cold diethyl ether to afford the crude product.
-
Recrystallize from ethanol to yield pure 3-bromo-2-hydrazinyl-5-carboxypyridine.
Causality of Experimental Choices: The use of an excess of hydrazine hydrate drives the nucleophilic aromatic substitution to completion. Ethanol is a suitable solvent due to its ability to dissolve the starting material and its relatively high boiling point for refluxing. The workup procedure is designed to remove excess hydrazine and other soluble impurities.
Step 2: Synthesis of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
-
Suspend 3-bromo-2-hydrazinyl-5-carboxypyridine (1.0 eq) in triethyl orthoformate (10 vol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux for 8-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
Causality of Experimental Choices: Triethyl orthoformate serves as both the reagent (a source of one carbon) and the solvent. The acid catalyst protonates the orthoformate, making it more electrophilic and facilitating the condensation with the hydrazine. The product's low solubility in cold ethanol allows for easy isolation by precipitation.
Route 2: The Oxidative Cyclization Pathway
This alternative route offers a more convergent approach, forming the key hydrazone intermediate in situ followed by an oxidative C-N bond formation.
Workflow for Route 2
Caption: Workflow for the Oxidative Cyclization Pathway.
Experimental Protocol for Route 2
Step 1: Synthesis of 2-Hydrazinyl-3-bromo-5-carboxypyridine
-
Dissolve 2-amino-3-bromo-5-carboxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid at 0 °C.
-
Add the diazonium salt solution to the tin(II) chloride solution dropwise, keeping the temperature below 10 °C.
-
Stir the reaction mixture for 2-3 hours at room temperature.
-
Basify the mixture with a concentrated sodium hydroxide solution to pH 10-12 and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude hydrazine.
Causality of Experimental Choices: The diazotization followed by reduction with tin(II) chloride is a standard method for converting an aromatic amine to a hydrazine. The low temperatures are crucial to prevent the decomposition of the unstable diazonium salt.
Step 2 & 3: One-Pot Condensation and Oxidative Cyclization
-
Dissolve the crude 2-hydrazinyl-3-bromo-5-carboxypyridine (1.0 eq) in methanol.
-
Add glyoxylic acid (1.1 eq) and stir at room temperature for 1 hour to form the hydrazone.
-
Add potassium carbonate (2.5 eq) followed by a solution of iodine (1.2 eq) in methanol.
-
Stir the reaction at room temperature for 6-8 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1M HCl to pH 3-4 to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
Causality of Experimental Choices: The one-pot procedure enhances efficiency by avoiding the isolation of the hydrazone intermediate. Iodine is a mild oxidizing agent that effectively promotes the intramolecular C-N bond formation to construct the triazole ring. Potassium carbonate acts as a base to facilitate the cyclization.
Comparative Analysis
| Parameter | Route 1: Hydrazinolysis-Cyclization | Route 2: Oxidative Cyclization |
| Starting Materials | 2,3-Dibromo-5-carboxypyridine | 2-Amino-3-bromo-5-carboxypyridine |
| Number of Steps | 2 | 3 (can be performed as 2 pots) |
| Potential Yields | Moderate to Good | Good to Excellent |
| Scalability | Readily scalable | Scalable with careful temperature control |
| Reagent Safety | Hydrazine is toxic and carcinogenic | Diazonium salts are potentially explosive |
| Overall Efficiency | Robust and reliable | Potentially more atom-economical |
Conclusion
Both synthetic routes presented offer viable pathways to 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid.
Route 1 represents a more traditional and arguably more robust method, relying on well-understood and highly predictable reactions. Its primary drawback is the use of hydrazine, a highly toxic reagent that requires careful handling.
Route 2 offers a more elegant and potentially higher-yielding alternative. The one-pot nature of the second part of the synthesis is attractive from an efficiency standpoint. However, the in-situ generation of a diazonium salt requires strict temperature control to mitigate safety risks.
The choice between these two routes will ultimately depend on the specific needs and capabilities of the research team. For large-scale synthesis where safety and robustness are paramount, Route 1 may be preferred, provided appropriate safety measures are in place for handling hydrazine. For smaller-scale, discovery-phase synthesis where yield and efficiency are the primary drivers, Route 2 presents a compelling alternative.
This guide provides a framework for the rational design and execution of synthetic routes to this valuable building block. Further optimization of reaction conditions for either pathway is encouraged to maximize yield and purity.
References
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RSC Advances. A facile and practical one-pot synthesis of[1][2]triazolo[4,3-a]pyridines. [Link]
-
De Gruyter. Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. [Link]
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A Researcher's Guide to E3 Ligase Ligand Selection in PROTAC Design: A Comparative Analysis of Alternatives to VHL-Based Moieties
For drug development professionals and researchers in the field of Targeted Protein Degradation (TPD), the choice of an E3 ubiquitin ligase ligand is a cornerstone of rational PROTAC (Proteolysis Targeting Chimera) design. While ligands for the von Hippel-Lindau (VHL) E3 ligase, often synthesized from precursors like 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid, have become a gold standard, a nuanced understanding of the available alternatives is critical for optimizing degrader efficacy, selectivity, and drug-like properties.[1][2][3][4]
This guide provides an in-depth, objective comparison of the primary E3 ligase ligands used in PROTAC development. We will explore the strategic rationale behind choosing one ligase over another, present supporting experimental data, and provide validated protocols for evaluating your own PROTAC candidates.
The Foundational Principle: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that hijack the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[5] They consist of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. By bringing the POI and E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][5][6] The PROTAC is then released to act catalytically.[6]
The selection of the E3 ligase ligand is therefore a critical determinant of a PROTAC's success. The two most utilized E3 ligases in PROTAC design are VHL and Cereblon (CRBN).[2][7][8]
The Benchmark: Von Hippel-Lindau (VHL) Ligands
VHL is a substrate recognition component of the CRL2VHL E3 ligase complex, which endogenously targets hypoxia-inducible factor 1α (HIF-1α) for degradation under normoxic conditions.[1][9] The development of potent, non-peptidic small molecule ligands that mimic the hydroxyproline motif of HIF-1α was a breakthrough for the TPD field.[10]
Advantages:
-
High Specificity: VHL has a well-defined, deep binding pocket, which can lead to highly selective ligands and reduced off-target effects.[]
-
Distinct Biology: VHL's role in the hypoxia pathway is distinct from the primary functions of other commonly recruited ligases, offering a different biological context for degradation.[]
Disadvantages:
-
Higher Molecular Weight: VHL ligands are typically derived from a hydroxyproline scaffold, leading to PROTACs with higher molecular weight and poorer cell permeability compared to some alternatives.[]
-
Oxygen-Dependent Regulation: VHL protein levels can be downregulated in hypoxic conditions, such as in solid tumors, potentially impacting the efficacy of VHL-based degraders.[]
-
Essentiality: VHL is an essential gene in the majority of cell lines, which could make it a less favorable target if resistance via ligase mutation or loss is a concern.[12]
The Primary Alternative: Cereblon (CRBN) Ligands
Cereblon (CRBN) is the substrate receptor for the CRL4CRBN E3 ligase complex.[13] Its tractability for PROTACs was discovered through the study of immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[7][13][] These molecules act as "molecular glues," redirecting CRBN to degrade neo-substrates like the transcription factors IKZF1 and IKZF3.[13]
Advantages:
-
Favorable Physicochemical Properties: IMiD-based ligands are relatively small, rigid, and possess good drug-like properties, often resulting in PROTACs with better oral bioavailability and cell permeability.[][]
-
Broad Applicability: CRBN is widely and constitutively expressed across many tissues and cell types, making it a versatile choice.[]
-
Non-Essentiality: CRBN is a non-essential gene in most cell lines, which may reduce the likelihood of resistance arising from loss-of-function mutations in the ligase itself.[12]
Disadvantages:
-
"Molecular Glue" Off-Targets: The inherent activity of IMiD-based ligands can lead to the degradation of endogenous CRBN neo-substrates (e.g., IKZF1/3, GSPT1), which may cause unintended pharmacological effects or toxicities, particularly related to the immune system.[][15]
-
Potential for Racemization: The chiral center in traditional IMiDs can be prone to racemization, which requires careful synthetic control.[]
Quantitative Comparison: VHL vs. CRBN
Direct head-to-head comparisons are highly dependent on the protein of interest, linker composition, and cell line. However, studies on well-characterized targets like the Bromodomain and Extra-Terminal (BET) proteins provide valuable insights. For example, the VHL-based degrader MZ1 and the CRBN-based degrader dBET1 both effectively degrade BRD4, but with different characteristics.
| Parameter | VHL-based (e.g., MZ1) | CRBN-based (e.g., dBET6) | Rationale & Causality |
| E3 Ligand | VH032 derivative | Pomalidomide derivative | VHL ligands mimic the HIF-1α peptide, while CRBN ligands are IMiD-based. |
| Binding Affinity (E3) | KD ≈ 66 nM (for VCB)[16] | KD ≈ 157 nM (Pomalidomide)[17] | Reflects the intrinsic affinity of the warhead for the E3 ligase complex. |
| Degradation (BRD4) | DC50 ≈ 26 nM (24h, HeLa) | DC50 ≈ 3 nM (18h, 22Rv1) | Degradation potency is not solely dependent on binary binding affinity but heavily influenced by the stability and cooperativity of the ternary complex.[] |
| Ternary Complex | Forms a highly cooperative complex with BRD4.[16] | Forms a stable ternary complex with BRD4. | Positive cooperativity, where the binding of one protein enhances affinity for the other, is a key driver of PROTAC efficiency.[] |
| Key Property | High target selectivity.[] | Favorable drug-like properties.[][] | The buried VHL pocket favors selectivity, while the smaller IMiD scaffold improves physicochemical parameters. |
Note: Data is compiled from multiple sources and experimental conditions may vary. DC50 = half-maximal degradation concentration.
Expanding the Toolbox: Other E3 Ligase Ligands
While VHL and CRBN are the workhorses of TPD, recruiting other E3 ligases can be a powerful strategy to overcome resistance, target specific tissues, or achieve novel pharmacology.[8]
Inhibitor of Apoptosis Proteins (IAP) Ligands
IAP proteins (cIAP1, cIAP2, XIAP) are RING-domain E3 ligases that regulate apoptosis and signaling pathways. PROTACs that recruit IAPs are often called SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers).[19]
-
Recruiting Ligands: Bestatin derivatives and mimics of the SMAC protein (e.g., LCL-161 derivatives) are commonly used.[19][20][21]
-
Strategic Rationale:
-
Dual Mechanism: IAP recruitment can induce both target degradation and apoptosis, a potentially powerful combination for cancer therapy.
-
Overcoming Resistance: Can be effective in cellular contexts where VHL or CRBN are compromised.
-
Expression Profile: IAPs are often overexpressed in cancer cells.
-
-
Considerations: The pro-apoptotic activity may not be desirable for all indications. Degradation efficiency can be lower compared to optimized VHL/CRBN systems for some targets.[19]
Mouse Double Minute 2 Homolog (MDM2) Ligands
MDM2 is a RING E3 ligase best known as the critical negative regulator of the p53 tumor suppressor.[22][23]
-
Recruiting Ligands: Nutlin-based molecules are the most common ligands used to hijack MDM2.[22][24][25]
-
Strategic Rationale:
-
Dual Mechanism: MDM2-based PROTACs can degrade a POI while simultaneously inhibiting the MDM2-p53 interaction. This stabilizes p53, activating its tumor-suppressive functions.[23][26]
-
Cancer-Specific Targeting: MDM2 is frequently overexpressed in p53 wild-type cancers, offering a degree of tumor selectivity.
-
-
Considerations: The utility is largely restricted to p53 wild-type cancers. The synthesis of potent MDM2 ligands can be complex, though simpler alternatives are emerging.[25]
The Scientist's Rationale: A Workflow for Ligand Selection
Choosing the optimal E3 ligase is a multi-parameter decision. A logical, data-driven workflow is essential for success.
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A Comparative Guide to the Efficacy ofTriazolo[4,3-a]pyridine Derivatives in Cell-Based Assays for IDO1 Inhibition
A Comparative Guide to the Efficacy of[1][2][3]Triazolo[4,3-a]pyridine Derivatives in Cell-Based Assays for IDO1 Inhibition
This guide provides an in-depth technical comparison of a novel class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors based on the[1][2]triazolo[4,3-a]pyridine scaffold. While direct cell-based efficacy data for derivatives of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid is not extensively published, this guide will focus on the broader class of potent[1][2]triazolo[4,3-a]pyridine analogues, for which significant data exists. Their performance will be benchmarked against established clinical candidates, providing researchers and drug development professionals with a comprehensive overview of their potential in cancer immunotherapy.
Introduction: The Rationale for Targeting IDO1 with Novel Scaffolds
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[3] In the tumor microenvironment, upregulation of IDO1 by cancer cells and immune cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic reprogramming has profound immunosuppressive effects, including the inhibition of effector T cell and natural killer (NK) cell function, and the promotion of regulatory T cell (Treg) activity, thereby allowing cancer cells to evade immune destruction.[3] Consequently, inhibiting IDO1 has emerged as a promising strategy in cancer immunotherapy.
While several IDO1 inhibitors have entered clinical trials, the search for novel chemotypes with improved potency, selectivity, and drug-like properties continues. The[1][2]triazolo[4,3-a]pyridine scaffold has recently been identified as a promising new player in this field.[1][4] This guide will delve into the cell-based efficacy of this emerging class of compounds and compare them to key clinical alternatives.
The[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Novel Approach to IDO1 Inhibition
A recent study by Röhrig et al. (2021) identified the[1][2]triazolo[4,3-a]pyridine scaffold as a novel chemotype for IDO1 inhibition through a structure-based virtual screening.[1][4] The initial hit compound, VS9, demonstrated a promising IC50 value in the low micromolar range. Subsequent rational drug design and synthesis of analogues led to the development of compounds with sub-micromolar potency in both enzymatic and cell-based assays.[1]
Comparative Efficacy of[1][2][3]Triazolo[4,3-a]pyridine Derivatives
The following table summarizes the in vitro and cell-based efficacy of selected[1][2]triazolo[4,3-a]pyridine derivatives from the aforementioned study, compared to established clinical IDO1 inhibitors.
| Compound ID | Scaffold | hIDO1 Enzymatic IC50 (µM) | A375 Cell-Based IC50 (µM) | Cytotoxicity (A375 cells) | Reference |
| VS9 (Hit) | [1][2]Triazolo[4,3-a]pyridine | 2.6 | >30 | Not specified | [1] |
| Analogue 12 | [1][2]Triazolo[4,3-a]pyridine | 0.8 | 1.8 | No cytotoxicity up to 10 µM | [1] |
| Analogue 21 | [1][2]Triazolo[4,3-a]pyridine | 0.5 | 1.3 | No cytotoxicity up to 10 µM | [1] |
| Analogue 38 | [1][2]Triazolo[4,3-a]pyridine | 0.9 | 0.9 | No cytotoxicity up to 10 µM | [1] |
| Epacadostat | Hydroxyamidine | ~0.01 (enzymatic) | ~0.015 (SKOV-3 cells) | IC50 = 50 µM (Jurkat cells) | [5] |
| Navoximod | Imidazopyridine | ~0.007 (Ki) | ~0.075 (EC50) | Not specified | |
| Linrodostat | Propanamide | ~0.0017 (enzymatic) | ~0.0011 (IDO1-HEK293 cells) | IC50 = 6.3 µM (Jurkat cells) | [1] |
Experimental Protocols
Cell-Based IDO1 Activity Assay (Kynurenine Production)
This protocol is fundamental for assessing the cellular potency of IDO1 inhibitors. The causality behind this experimental choice lies in its physiological relevance; it measures the inhibitor's ability to penetrate the cell membrane and engage the intracellular target in a complex cellular environment.
Objective: To quantify the production of kynurenine by IDO1-expressing cells in the presence of test compounds.
Cell Line: Human melanoma cell line A375 or human ovarian carcinoma cell line SKOV-3. These cell lines are chosen for their ability to express functional IDO1 upon stimulation with interferon-gamma (IFN-γ).[5]
Materials:
-
A375 or SKOV-3 cells
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant human IFN-γ
-
L-Tryptophan
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Plate reader (absorbance at 480 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed A375 or SKOV-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing 100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 48 hours. The 48-hour induction period is critical to ensure robust IDO1 protein expression and subsequent measurable kynurenine production.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference inhibitor (e.g., Epacadostat) in the cell culture medium. Add the diluted compounds to the cells. Include a vehicle control (DMSO) and a non-treated control.
-
Tryptophan Addition: Add L-tryptophan to a final concentration of 2 mM to all wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Kynurenine Measurement:
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins. Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the protein-free supernatant to another 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a plate reader.
-
-
Data Analysis: Construct a dose-response curve by plotting the percentage of kynurenine production relative to the vehicle control against the log concentration of the inhibitor. Calculate the IC50 value using a non-linear regression model.
Self-Validation System: The inclusion of a known potent IDO1 inhibitor, such as Epacadostat, as a positive control in every assay is crucial for validating the assay's performance and ensuring the reliability of the generated data.
Caption: Workflow for the cell-based IDO1 kynurenine production assay.
Mechanism of Action and Downstream Signaling
IDO1 inhibition aims to reverse the immunosuppressive tumor microenvironment. The depletion of tryptophan and the accumulation of kynurenine affect several key signaling pathways in immune cells.
Caption: Simplified IDO1 signaling pathway leading to immunosuppression.
Concluding Remarks
The[1][2]triazolo[4,3-a]pyridine scaffold represents a promising new avenue for the development of potent and selective IDO1 inhibitors. The data presented herein demonstrates that derivatives of this scaffold can achieve sub-micromolar efficacy in cell-based assays, comparable to some clinical candidates, with the added advantage of low cytotoxicity. The detailed experimental protocol provided offers a robust framework for researchers to evaluate their own compounds targeting IDO1. Further optimization of this scaffold could lead to the development of next-generation immunotherapies for the treatment of cancer.
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Röhrig, U. F., et al. (2021). The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439–3450. [Link]
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The[1][2]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. (2021). ChemMedChem, 16(22), 3439-3450. [Link]
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Structures of selected IDO1 inhibitors. ResearchGate. [Link]
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Wang, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(11), 5680–5687. [Link]
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Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2, 3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. ResearchGate. [Link]
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Grainger, R. S., et al. (2021). Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity. RSC Chemical Biology, 2(5), 1386–1395. [Link]
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Gerlach, M., et al. (2021). Cell-Based Identification of New IDO1 Modulator Chemotypes. Angewandte Chemie International Edition, 60(19), 9869–9874. [Link]
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Chen, Y.-L., et al. (2022). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, 13(10), 1636–1643. [Link]
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Youssef, A. M., & Abdul-Reada, N. A. (2025). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, 8(3), 628-638. [Link]
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Al-Warhi, T., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 25(18), 4257. [Link]
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Wang, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Infectious Diseases, 6(8), 2168–2179. [Link]
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Szymańska, E., et al. (2024). The activity of pyrazolo[4,3- e][1][2]triazine and pyrazolo[4,3- e]tetrazolo[1,5- b][1][2]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2343352. [Link]
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Chiral Pyrazolo[4,3-e][1][2]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. Semantic Scholar. [Link]
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Cell based functional assays for IDO1 inhibitor screening and characterization. (2018). Oncotarget, 9(56), 30814-30820. [Link]
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Comparing the reactivity of the bromine atom in different pyridine scaffolds
An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Different Pyridine Scaffolds
Introduction: The Nuanced Reactivity of Bromopyridines
For researchers in medicinal chemistry and materials science, bromopyridines are indispensable building blocks. Their utility stems from the pyridine ring's unique electronic properties and the bromine atom's capacity to participate in a wide array of chemical transformations. However, not all bromopyridines are created equal. The position of the bromine atom (C-2, C-3, or C-4) dramatically alters the electronic environment of the carbon-bromine (C-Br) bond, dictating its reactivity and, consequently, its suitability for specific synthetic strategies.
This guide provides a comprehensive comparison of the reactivity of 2-, 3-, and 4-bromopyridine. We will delve into the fundamental electronic principles governing their behavior and offer a comparative analysis of their performance in the most critical transformations: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This content is designed to equip researchers with the field-proven insights needed to make informed decisions in substrate selection and reaction design.
Fundamental Principles: The Electronic Landscape of the Pyridine Ring
The reactivity of a bromopyridine is fundamentally governed by the electron-deficient (π-deficient) nature of the pyridine ring. The nitrogen atom, being more electronegative than carbon, exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-M or mesomeric effect). This withdrawal of electron density is not uniform across the ring.
Resonance analysis shows that a partial positive charge develops on the carbon atoms at the ortho (C-2, C-6) and para (C-4) positions relative to the nitrogen atom.[1][2] The meta positions (C-3, C-5) are less affected. This electronic distribution is the primary determinant of reactivity.
-
2-Bromopyridine & 4-Bromopyridine: The C-Br bond is at an electron-poor carbon. This makes the carbon atom highly electrophilic and susceptible to attack by both nucleophiles in SNAr reactions and low-valent palladium complexes in the oxidative addition step of cross-coupling cycles.[2][3]
-
3-Bromopyridine: The C-Br bond is at a carbon atom that is relatively electron-rich compared to the C-2 and C-4 positions. It does not benefit from the direct electron-withdrawing resonance effect of the nitrogen.[2] Consequently, its reactivity profile is markedly different, often requiring more forcing conditions or specialized catalyst systems.
Caption: Resonance contributors illustrating electron deficiency at C2, C4, and C6.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of bromopyridines. The key rate-determining step in these reactions is typically the oxidative addition of the C-Br bond to the Pd(0) catalyst.[4] The ease of this step is directly related to the electrophilicity of the carbon atom and the C-Br bond dissociation energy.
The general reactivity trend for halogens in oxidative addition is C-I > C-Br > C-Cl, a direct consequence of their bond dissociation energies.[4][5] Within bromopyridines, the trend is generally: 2-Br ≈ 4-Br > 3-Br .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction.
-
2- and 4-Bromopyridine: These isomers are highly reactive substrates. The electron-deficient nature of the C-Br bond facilitates rapid oxidative addition to the Pd(0) catalyst.[3][6] High yields can often be achieved under relatively mild conditions with standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[7][8]
-
3-Bromopyridine: This isomer is significantly less reactive. The oxidative addition step is slower, often requiring higher temperatures, longer reaction times, or more electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands) to promote the formation of the active catalytic species.[9] A potential complication with 2- and, to a lesser extent, 3-bromopyridines is the coordination of the pyridine nitrogen to the palladium center, which can sometimes lead to catalyst inhibition.[7][10]
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination
This reaction forms C-N bonds, coupling the bromopyridine with a primary or secondary amine. The same fundamental reactivity principles apply.
-
2- and 4-Bromopyridine: These are excellent substrates for C-N bond formation. However, a key consideration for 2-bromopyridines is the potential for the substrate or the aminated product to act as a bidentate ligand, chelating the palladium and inhibiting catalysis.[3] The use of bulky, electron-rich chelating phosphine ligands (e.g., BINAP, dppf, XantPhos) is often crucial to prevent this and promote the desired reductive elimination step.[11][12]
-
3-Bromopyridine: As with Suzuki coupling, 3-bromopyridine is less reactive and generally requires more robust catalytic systems and higher temperatures to achieve good conversion.[13][14] The lack of a nitrogen atom adjacent to the reaction site simplifies the catalytic cycle by reducing the risk of catalyst inhibition via chelation.[3]
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the direct displacement of the bromide by a strong nucleophile (e.g., alkoxides, thiolates, amides). The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.
The stability of this intermediate is paramount to the reaction's success.
-
2- and 4-Bromopyridine: These isomers are highly activated towards SNAr. When the nucleophile attacks at C-2 or C-4, the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[2] This provides a powerful stabilizing effect, lowering the activation energy and accelerating the reaction.
-
3-Bromopyridine: This isomer is generally unreactive in SNAr reactions under standard conditions.[2] Attack at the C-3 position does not allow for the delocalization of the negative charge onto the ring nitrogen. The resulting Meisenheimer complex is significantly less stable, making the reaction energetically unfavorable. SNAr at the 3-position typically requires extreme conditions or the presence of other strongly electron-withdrawing groups on the ring.
Caption: Comparison of intermediate stability in SNAr reactions.
Comparative Data Analysis
The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions. It is crucial to note that reaction conditions are not always identical across different literature sources; however, these data serve to illustrate the general reactivity trends discussed.
Table 1: Representative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Entry | Bromopyridine Isomer | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Pd(OAc)₂ / Ligand-free | K₂CO₃ | aq. iPrOH | 80 | 0.5 | 95 | [15] |
| 2 | 2-Bromo-4-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 92 | [7] |
| 3 | 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH | Reflux | 24 | ~70-80* | [9] |
| 4 | 4-Bromopyridine HCl | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 110 | 16 | 85 | [16] |
*Yields for 3-bromopyridine often vary significantly based on the specific boronic acid and ligand used.
Table 2: Representative Yields in Buchwald-Hartwig Amination
| Entry | Bromopyridine Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 95 | [17] |
| 2 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80 | 60 | [11] |
| 3 | 3-Bromopyridine | Morpholine | Pd(OAc)₂ / XantPhos | Cs₂CO₃ | Toluene | 100 | 94 | [13] |
| 4 | 3-Amino-5-bromopyridine | Aniline | Pd₂(dba)₃ / RuPhos | K₂CO₃ | Dioxane | 100 | 85 | [14] |
Detailed Experimental Protocols
The following are generalized, self-validating protocols that serve as an excellent starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for the coupling of a bromopyridine with an arylboronic acid.[3][7][18]
Caption: Standard experimental workflow for a Suzuki-Miyaura reaction.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the arylboronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Catalyst Addition: Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂; 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the C-N coupling of a bromopyridine with an amine.[11][17][19]
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃; 1-2 mol%), the phosphine ligand (e.g., BINAP, XantPhos; 2-4 mol%), and the base (e.g., NaOtBu, Cs₂CO₃; 1.4-2.0 equiv) to a dry Schlenk flask or sealed tube.
-
Reagent Addition: Add the bromopyridine (1.0 equiv) and the amine (1.1-1.5 equiv). Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the vessel tightly and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. For volatile amines, using a sealed tube is essential to prevent evaporation.[19][20]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Conclusion and Outlook
The position of the bromine atom on the pyridine scaffold is the single most important factor determining its chemical reactivity.
-
2- and 4-Bromopyridines are highly reactive, electron-poor substrates. They readily participate in both palladium-catalyzed cross-coupling and SNAr reactions, benefiting from the strong electron-withdrawing nature of the ring nitrogen.
-
3-Bromopyridine is a significantly less reactive isomer. Its C-Br bond is not activated by the nitrogen's resonance effect, making it a more challenging substrate for both cross-coupling (requiring more active catalysts) and SNAr (generally inert).
By understanding these fundamental principles, researchers can strategically select the appropriate bromopyridine isomer and tailor reaction conditions to achieve their desired synthetic outcomes, paving the way for the efficient construction of complex, nitrogen-containing molecules for a vast range of applications.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Benchchem.
- Benchchem.
- Benchchem.
- Benchchem. An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
- Benchchem. A Comparative Performance Analysis of 2,3-Diamino-5-bromopyridine in Cross-Coupling Reactions.
- Crust, E. J., & Gurnani, P. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage.
- Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- PubMed.
- ResearchGate.
- ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- ResearchGate. Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- ACS Publications.
- ChemRxiv.
- Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Chemistry LibreTexts. 17.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Benchchem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid
A Comprehensive Guide to the Safe Disposal of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS No. 1216475-30-7).[2] As a brominated heterocyclic compound, this substance requires rigorous disposal procedures to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict compliance with federal and local regulations. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
The core principle of this protocol is that chemical waste management begins with a thorough understanding of the substance's hazards. From there, a systematic process of segregation, containment, and documentation ensures that the waste is handled safely at every stage, from the laboratory bench to its final disposition by a certified hazardous waste facility.
Hazard Assessment and Characterization
8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a solid organic compound whose hazard profile necessitates its classification as a hazardous material.[2] Understanding its specific risks is foundational to implementing the correct handling and disposal procedures.
Key Chemical Properties:
-
Chemical Class: Halogenated Heterocyclic Aromatic Carboxylic Acid. The presence of bromine is a critical factor for waste segregation.
-
Physical Form: Solid.[2]
GHS Hazard Profile Summary
The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards. The following table summarizes its hazard statements, which legally and scientifically define its risks.
| Hazard Classification | GHS Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][4][5] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2][4] |
| Skin Irritation | H315 | Causes skin irritation.[2][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][5] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[2][5] |
The causality behind these classifications stems from the compound's reactive chemical structure. The triazolopyridine core and its functional groups can interact with biological systems, leading to irritation and toxicity if exposure occurs. Therefore, all handling and disposal operations must be designed to prevent direct contact, inhalation, and ingestion.
Personnel Safety and Engineering Controls
Before handling the compound for any purpose, including disposal, the following personal protective equipment (PPE) and engineering controls are mandatory. This protocol is a self-validating system: adherence to these controls inherently minimizes exposure risk.
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Wear nitrile or neoprene gloves. Always consult the glove manufacturer's compatibility chart for the specific solvents being used with the compound. Discard gloves immediately after any sign of contamination.[7]
-
Body Protection: A fully fastened laboratory coat is required. For handling larger quantities or during spill cleanup, impervious clothing or a disposable jumpsuit should be used.[6][7]
-
Respiratory Protection: All handling of the solid compound or its solutions must be performed within a properly functioning and certified laboratory chemical fume hood to prevent inhalation of dust or aerosols.[6][8]
Emergency Spill Procedures:
-
Alert Personnel: Immediately notify others in the area.
-
Isolate the Area: Secure the location of the spill to prevent further spread.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described above.
-
Contain the Spill:
-
Collect Waste: Carefully place the spilled material and any contaminated absorbents into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
Do Not Use Water to Clean Undissolved Solid: Avoid using water on the initial spill of the solid compound to prevent creating a solution that could spread the contamination.
Step-by-Step Disposal Protocol
The proper disposal of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a multi-step process governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard.[9][10]
Step 1: Waste Characterization and Segregation
This is the most critical step. Due to its chemical structure, this compound must be disposed of in a specific waste stream.
-
Action: Classify all waste containing 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid, including pure compound, reaction mixtures, and contaminated materials (e.g., weigh paper, gloves, silica gel), as Halogenated Organic Waste .[11]
-
Causality: Halogenated waste requires specialized high-temperature incineration for complete destruction and to prevent the formation of toxic byproducts like dioxins. Mixing it with non-halogenated waste contaminates the entire batch, leading to significantly higher disposal costs and regulatory non-compliance.[11]
Step 2: Container Selection
The waste container must be compatible with the chemical waste to prevent leaks or reactions.
-
Action: Use a high-density polyethylene (HDPE) or glass container with a screw-top cap. The container must be in good condition, with no cracks or residue on the outside.
-
Causality: Brominated compounds can be corrosive or reactive with certain materials.[8] HDPE and glass are generally resistant to a wide range of organic chemicals and acids, ensuring secure containment.
Step 3: Waste Labeling
Proper labeling is a legal requirement and a critical safety measure.[10][12]
-
Action: As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EH&S) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid" and any other components in the waste mixture, with percentages. Do not use abbreviations or chemical formulas.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the Principal Investigator and the laboratory location.
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be under the control of the laboratory personnel, at or near the point of generation. The container must be kept closed at all times except when adding waste.
-
Regulatory Basis: Under EPA regulations, a laboratory can accumulate up to 55 gallons of hazardous waste in an SAA.[12] Storing waste in a designated, controlled area prevents accidental spills and unauthorized access.
Step 5: Arranging for Professional Disposal
Laboratory personnel are not authorized to perform the final disposal. This must be handled by licensed professionals.
-
Action: Once the container is full or the project is complete, contact your institution's EH&S department to schedule a waste pickup. Do not pour this chemical down the drain under any circumstances.[1]
-
Causality: EH&S will coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which typically involves high-temperature incineration.[9][13] This ensures the compound is destroyed in an environmentally sound and legally compliant manner.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid.
Caption: Decision workflow for the disposal of halogenated hazardous waste.
Conclusion
The responsible disposal of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this comprehensive guide—which emphasizes hazard assessment, strict segregation of halogenated waste, proper containment and labeling, and coordination with professional disposal services—researchers can ensure they are protecting themselves, their colleagues, and the environment while maintaining full regulatory compliance.
References
- Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.
-
Sigma-Aldrich. 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid. Retrieved from Sigma-Aldrich website.
-
AiFChem. 1159831-56-7 | 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. Retrieved from AiFChem website.
-
CymitQuimica. 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid. Retrieved from CymitQuimica website.
- PubChem. 8-Bromo-(1,2,4)triazolo(4,3-a)pyridine.
- Occupational Safety and Health Administration. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- ResearchGate. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Echemi. 8-Bromo[1][2][3]triazolo[4,3-a]pyridine Safety Data Sheets. Retrieved from Echemi website.
- Google Patents. WO2016006974A2 - Novel triazolopyrimidinone or triazolopyridinone derivatives, and use thereof.
- U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document.
- Occupational Safety and Health Administration. Carcinogens - Standards.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- National Academic Digital Library of Ethiopia. The Chemistry of the Triazolopyridines: an Update.
- Regulations.gov. Guidelines for the laboratory use of chemical carcinogens.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- Washington State University. Standard Operating Procedure for Bromine.
- Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Chemtalk. Bromine water - disposal.
- Agency for Toxic Substances and Disease Registry. Production, Import, Use, and Disposal of Pyridine.
- Wikipedia. Triazolopyridine.
- GOV.UK. Pyridine: incident management.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety.
- ResearchGate. An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades.
- American Chemical Society. Regulation of Laboratory Waste.
- University of Waterloo. Hazardous Waste Reduction. Retrieved from University of Waterloo Environmental Health and Safety website.
- MedicalLab Management. Laboratory Waste Management: The New Regulations.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
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Navigating the Safe Handling of 8-Bromo-triazolo[4,3-a]pyridine-6-carboxylic acid: A Guide to Personal Protective Equipment and Operational Best Practices
Navigating the Safe Handling of 8-Bromo-[1][2][3]triazolo[4,3-a]pyridine-6-carboxylic acid: A Guide to Personal Protective Equipment and Operational Best Practices
For the diligent researcher, scientist, and drug development professional, the pursuit of novel therapeutics involves navigating the complexities of chemical synthesis and analysis. A critical, yet often overlooked, aspect of this process is the safe handling of novel chemical entities. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and operational protocols for handling 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles of chemical safety, thereby fostering a culture of proactive risk mitigation in the laboratory.
Understanding the Hazard Profile
8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid is a solid, and its primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of its potential hazards through specific hazard statements.[1][3]
| Hazard Statement | Description | Implication for the Researcher |
| H302 | Harmful if swallowed | Ingestion can lead to adverse health effects. |
| H315 | Causes skin irritation | Direct contact with the skin can cause redness, itching, and inflammation. |
| H319 | Causes serious eye irritation | Contact with the eyes can result in significant irritation and potential damage. |
| H332 | Harmful if inhaled | Inhalation of dust can be detrimental to the respiratory system. |
| H335 | May cause respiratory irritation | Inhaled particles can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. |
These classifications underscore the necessity of a robust safety protocol centered around preventing direct contact and aerosol inhalation. The "Warning" signal word further emphasizes the need for caution during all handling procedures.[1][3]
The Hierarchy of Controls: A Proactive Approach to Safety
Before delving into the specifics of PPE, it is crucial to understand the hierarchy of controls, a fundamental concept in occupational safety. PPE is the last line of defense against a chemical hazard.
Caption: The Hierarchy of Controls, with PPE as the final protective measure.
In the context of handling 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid, this translates to:
-
Engineering Controls: The most effective measure is to handle the compound in a well-ventilated area, such as a certified chemical fume hood, to minimize the inhalation of dust particles.[4]
-
Administrative Controls: Implementing standard operating procedures (SOPs) for handling, storage, and disposal, and ensuring all personnel are thoroughly trained are critical administrative controls.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE becomes essential.
Core Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is paramount for the safe handling of 8-Bromo-[1][2]triazolo[4,3-a]pyridine-6-carboxylic acid.
Eye and Face Protection
Given the "serious eye irritation" warning, robust eye protection is non-negotiable.
-
Chemical Splash Goggles: These should be worn at all times when handling the solid or solutions of the compound. They provide a seal around the eyes, protecting against dust particles and splashes.[5][6]
-
Face Shield: When there is a significant risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to chemical splash goggles. A face shield alone does not provide adequate eye protection.[6][7]
Hand Protection
To prevent skin irritation, appropriate gloves are essential.
-
Nitrile Gloves: Disposable nitrile gloves provide good protection against a wide range of chemicals and are a suitable choice for handling this compound.[7] It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially if contamination is suspected.[8]
-
Double Gloving: For enhanced protection, particularly when handling the pure solid, consider wearing two pairs of nitrile gloves.
Body Protection
Protecting the skin and personal clothing from contamination is a key aspect of laboratory safety.
-
Laboratory Coat: A long-sleeved, flame-resistant lab coat should be worn and kept fully buttoned.[6]
-
Closed-Toed Shoes: Never wear open-toed shoes in a laboratory setting. Shoes should fully cover the feet.[6]
-
Long Pants: Wear long pants or a long skirt to cover any exposed skin on the legs.
Respiratory Protection
Due to the risk of respiratory irritation from inhaling the solid powder, respiratory protection may be necessary.
-
Use in a Fume Hood: The primary method to avoid inhalation is to handle the solid compound within a certified chemical fume hood.
-
Respirator: If handling the compound outside of a fume hood is unavoidable, or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100 respirator) should be used.[8] All personnel required to wear respirators must be properly fit-tested and trained in their use.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
